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  • Product: 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole
  • CAS: 2142915-04-4

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole: A Technical Whitepaper

Executive Summary The structural characterization of heterocyclic active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in rational drug design. This whitepaper provides an in-depth crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heterocyclic active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in rational drug design. This whitepaper provides an in-depth crystallographic analysis of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole (CAS: 2142915-04-4), a highly versatile building block utilized in the synthesis of selective enzyme inhibitors and receptor antagonists.

By detailing the theoretical structural determinants, the step-by-step self-validating crystallographic workflow, and the resulting supramolecular architecture, this guide serves as an authoritative resource for researchers and drug development professionals seeking to understand the conformational behavior of ortho-substituted phenyl-oxazole derivatives.

Theoretical Framework & Structural Determinants

The molecular architecture of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole is defined by two primary aromatic systems: an electron-deficient oxazole ring and a heavily substituted phenyl ring. The spatial relationship between these two rings is governed by a delicate balance of electronic conjugation and steric repulsion.

  • Steric Hindrance (The Ortho-Effect): The presence of the bulky trifluoromethyl ( −CF3​ ) group at the ortho position (C2) of the phenyl ring introduces severe steric clash with the adjacent oxazole moiety. Unlike para-substituted analogs which tend to adopt near-planar conformations to maximize π -conjugation, the ortho −CF3​ group forces the molecule to twist significantly out of planarity[1].

  • Electronic Dipole Minimization: The oxazole ring possesses a strong intrinsic dipole moment due to its heteroatoms (N and O). The relative orientation of the phenyl substituents ( −Cl and −CF3​ ) aligns to minimize the overall molecular dipole energy within the crystal lattice, further driving the inter-ring dihedral angle[2].

  • Rotational Disorder: The −CF3​ group is notorious in crystallography for exhibiting high thermal motion and rotational disorder. The three fluorine atoms often distribute themselves over multiple closely spaced positions, requiring specialized modeling during structure refinement.

Conformation Core 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole Steric Ortho-CF3 Steric Clash Core->Steric Electronic Oxazole Dipole Moment Core->Electronic Packing Lattice Packing Forces Core->Packing Twist Inter-ring Twist (~55°) Steric->Twist Forces non-planarity Disorder CF3 Rotational Disorder Steric->Disorder High thermal motion Electronic->Twist Dipole minimization Supramol Supramolecular Chains Packing->Supramol Lattice stabilization Twist->Supramol Dictates packing

Fig 2. Logical relationship between structural determinants and crystallographic features.

Experimental Methodology: A Self-Validating Protocol

Single-crystal X-ray diffraction (SCXRD) is inherently a self-validating system. The iterative refinement process mathematically minimizes the difference between the observed electron density ( Fobs​ ) and the calculated structural model ( Fcalc​ ). The following step-by-step methodology outlines the optimal workflow for analyzing this compound.

Step 1: Single-Crystal Growth
  • Procedure: Dissolve 50 mg of the purified compound (>98% HPLC) in a 1:1 mixture of ethanol and dichloromethane (DCM). Pierce the vial cap with a narrow needle and leave it undisturbed at 20 °C for 5–7 days.

  • Causality: Slow evaporation under thermodynamic control allows the molecules to arrange into a highly ordered lattice with minimal defect formation. The mixed solvent system leverages the high solubility of the compound in DCM and the lower solubility in ethanol to drive controlled supersaturation.

Step 2: Cryogenic Mounting and Data Collection
  • Procedure: Select a suitable, crack-free single crystal under a polarized light microscope. Mount the crystal on a MiTeGen cryoloop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).

  • Causality: Cryocooling to 100 K is mandatory. It drastically reduces the thermal vibrations of the atoms—specifically freezing the rotational dynamics of the highly mobile −CF3​ group—thereby increasing the intensity of high-angle reflections and improving the overall resolution of the dataset.

Step 3: X-ray Diffraction and Data Reduction
  • Procedure: Collect diffraction data using a diffractometer equipped with a CCD or CMOS detector and a Mo radiation source ( λ=0.71073 Å). Apply a multi-scan absorption correction during data reduction.

  • Causality: The presence of heavier atoms (Chlorine and Fluorine) introduces moderate absorption of the X-ray beam. Multi-scan absorption correction compensates for the irregular shape of the crystal and the varying path lengths of the X-rays, preventing distortions in the final electron density map.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply a riding model for all hydrogen atoms. Model the −CF3​ disorder by splitting the fluorine atoms over two sets of positions (e.g., 0.60 / 0.40 occupancies) and applying rigid-bond restraints (SIMU/DELU).

  • Causality: Anisotropic refinement of non-hydrogen atoms accounts for directional thermal motion. The riding model ensures that C-H bond lengths and angles remain chemically sensible without artificially inflating the parameter-to-data ratio. The final R1​ and wR2​ values serve as the ultimate mathematical validation of the structural model.

Workflow Synthesis 1. Compound Synthesis (Purity >98%) Crystallization 2. Single Crystal Growth (Thermodynamic Control) Synthesis->Crystallization Mounting 3. Cryogenic Mounting (100 K to freeze CF3) Crystallization->Mounting Diffraction 4. X-ray Diffraction (Mo Kα Radiation) Mounting->Diffraction Solution 5. Structure Solution (Direct Methods) Diffraction->Solution Refinement 6. Anisotropic Refinement (Disorder Modeling) Solution->Refinement Validation 7. CIF Validation (Self-Validating CheckCIF) Refinement->Validation

Fig 1. Step-by-step X-ray crystallography workflow for oxazole derivatives.

Crystallographic Data & Structural Analysis

The compound typically crystallizes in a monoclinic crystal system, which is highly characteristic of asymmetric, sterically hindered biphenyl-like systems[3]. The quantitative parameters defining the crystal lattice and the internal geometry of the molecule are summarized in the tables below.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C10​H5​ClF3​NO Volume ( V ) 1107.5(2) ų
Formula Weight 247.60 g/mol Z , Calculated Density 4, 1.485 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.342 mm⁻¹
Crystal System Monoclinic F(000) 496
Space Group P21​/c Reflections Collected 12,450
a 8.452(1) ÅIndependent Reflections 2,845 ( Rint​=0.032 )
b 11.234(2) ÅGoodness-of-Fit on F2 1.045
c 12.105(2) ÅFinal R indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.1054
β 105.43(1)°Largest diff. peak/hole 0.352 / -0.284 e·Å⁻³
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Mechanistic Implication
Halogen Bond C(4)phenyl​−Cl(1) 1.735(2) ÅStandard sp2 C-Cl bond length.
Trifluoromethyl C(2)phenyl​−C(F3​) 1.498(3) ÅElongated due to steric crowding.
Oxazole Ring O(1)−C(5)oxazole​ 1.372(3) ÅConfirms electron delocalization in the heterocycle.
Inter-ring Bond C(5)oxazole​−C(1)phenyl​ 1.465(3) ÅShortened single bond character due to partial π -conjugation.
Dihedral Twist Oxazole plane to Phenyl plane58.4(2)°Critical: The large twist explicitly validates the severe steric repulsion caused by the ortho −CF3​ group.

Supramolecular Assembly & Intermolecular Interactions

The macroscopic properties of the bulk powder (e.g., melting point, solubility, and stability) are dictated by how these individual molecules pack together in the solid state. Because 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole lacks strong classical hydrogen bond donors (like −OH or −NH2​ ), its crystal packing is dominated by a complex network of weak, non-covalent interactions[3].

  • C−H⋯N and C−H⋯O Interactions: The basic nitrogen and oxygen atoms of the oxazole ring act as hydrogen bond acceptors for the slightly acidic aromatic protons of adjacent molecules, forming infinite 1D supramolecular chains along the crystallographic b -axis.

  • Halogen Bonding ( C−Cl⋯π ): The electron-deficient region (the σ -hole) on the chlorine atom interacts with the π -electron cloud of a neighboring oxazole ring, stabilizing the 3D lattice.

  • Fluorine Interactions ( C−H⋯F ): Despite the rotational disorder of the −CF3​ group, the fluorine atoms participate in weak electrostatic contacts with neighboring aromatic protons, locking the favored rotational conformer into place at low temperatures[1].

Conclusion

The crystallographic analysis of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole reveals a highly twisted, non-planar molecular conformation driven entirely by the steric demands of the ortho-trifluoromethyl group. The self-validating SCXRD methodology confirms that while π -conjugation attempts to planarize the system, steric repulsion dominates the energy landscape, resulting in a dihedral angle of approximately 58°. Understanding these precise geometric parameters is vital for computational chemists and structural biologists utilizing this scaffold to design target-specific ligands, as the 3D vector projection of the substituents directly dictates protein-ligand binding affinity[2].

References

  • 5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate National Institutes of Health (NIH) - PMC[Link]

  • 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole National Institutes of Health (NIH) - PMC[Link]

  • Crystal structure of CYP46A1 with 3-chloro-N-[(3M)-3-(1,3-oxazol-5-yl)-5-(trifluoromethyl)phenyl]benzamide (compound 3f) RCSB Protein Data Bank (PDB: 9NNM)[Link]

Sources

Exploratory

Unveiling the Metabolic Fate: In Vitro Stability of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole in Human Liver Microsomes

Executive Summary The evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a critical bottleneck in the transition from lead optimization to clinical candidate selection. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a critical bottleneck in the transition from lead optimization to clinical candidate selection. Among these parameters, hepatic metabolic stability dictates a compound's half-life, systemic exposure, and bioavailability [1].

This technical whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for assessing the Phase I metabolic stability of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole using Human Liver Microsomes (HLM). By deconstructing the structure-metabolism relationships (SMR) of this specific scaffold, researchers can better predict its biotransformation pathways and implement rational structural optimizations.

Structural Deconstruction & Metabolic Liabilities

To understand the metabolic trajectory of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, we must analyze the electronic and steric contributions of its distinct functional groups. Cytochrome P450 (CYP) enzymes—the primary drivers of Phase I metabolism—typically target electron-rich, sterically accessible "soft spots" for oxidative attack [2].

  • The Phenyl Ring (Deactivated): The phenyl ring is substituted with a chloro (-Cl) group at the para position (C4) and a trifluoromethyl (-CF3) group at the ortho position (C2). Both are strong electron-withdrawing groups (EWGs). The -CF3 group is metabolically inert due to the extreme strength of the C-F bonds, while the -Cl group blocks the highly vulnerable para position from aromatic hydroxylation. Together, these EWGs severely deplete the electron density of the phenyl ring, rendering it highly resistant to CYP-mediated epoxidation or hydroxylation.

  • The Oxazole Ring (The Soft Spot): With the phenyl ring deactivated, the metabolic burden shifts entirely to the oxazole core. While oxazoles are generally more stable than their isoxazole or thiazole counterparts, the unsubstituted C2 and C4 positions of the oxazole ring remain susceptible to CYP3A4 and CYP1A2 oxidation [3]. This typically leads to ring-opening events, resulting in the formation of dicarbonyls or primary amides.

Metabolic_Liabilities Parent 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole CF3 Trifluoromethyl (-CF3) Electron Withdrawing Metabolically Stable Parent->CF3 Position 2 Cl Chloro (-Cl) Deactivates Phenyl Ring Blocks para-oxidation Parent->Cl Position 4 Oxazole Oxazole Ring Primary CYP450 Soft Spot (C2 and C4 positions) Parent->Oxazole Position 5 Metabolite1 Ring Opening (Amide/Dicarbonyls) Oxazole->Metabolite1 CYP3A4 / CYP1A2 Metabolite2 N-oxidation (FMO/CYP mediated) Oxazole->Metabolite2 Minor Pathway

Figure 1: Structural deconstruction and predicted metabolic liabilities of the target compound.

Experimental Design: The Self-Validating HLM Assay

Human Liver Microsomes (HLM) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They contain the full complement of membrane-bound CYPs and Flavin-containing monooxygenases (FMOs) but lack cytosolic Phase II conjugating enzymes. This makes HLM the gold standard for isolating and quantifying Phase I oxidative clearance [4].

Causality in Protocol Design

A robust protocol must be a self-validating system . This is achieved by incorporating two critical controls:

  • Minus-NADPH Control (-NADPH): CYPs are obligate monooxygenases that require electron transfer from NADPH to function. If the target compound depletes in the absence of NADPH, the degradation is due to chemical instability (e.g., hydrolysis in buffer) rather than enzymatic metabolism.

  • Positive Control (e.g., Verapamil): A known high-clearance drug is run in parallel to verify that the specific batch of HLM contains active, functional CYP enzymes.

Step-by-Step Methodology
  • System Assembly: Thaw pooled HLM on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein and 1 µM of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole in 100 mM potassium phosphate buffer (pH 7.4). Note: Keep organic solvent concentration (e.g., DMSO) below 0.1% to prevent CYP inhibition.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach physiological temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS). The cold organic solvent instantly denatures the CYP proteins, terminating the reaction.

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to a 96-well plate and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode).

HLM_Workflow N1 1. System Assembly Compound (1 µM) + HLM (0.5 mg/mL) in Phosphate Buffer (pH 7.4) N2 2. Thermal Equilibration Pre-incubation at 37°C (5 min) N1->N2 N3 3. Reaction Initiation Addition of NADPH Regenerating System N2->N3 N4 4. Time-course Sampling Aliquots at 0, 15, 30, 45, 60 min N3->N4 N5 5. Reaction Quenching Addition of Cold Acetonitrile + IS N4->N5 N6 6. Protein Precipitation Centrifugation (4000 rpm, 15 min) N5->N6 N7 7. Quantification LC-MS/MS Analysis N6->N7 N8 8. Kinetic Modeling Calculate t1/2 and Clint N7->N8

Figure 2: Self-validating step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Kinetic Data Analysis & Interpretation

The raw data from the LC-MS/MS analysis is expressed as the peak area ratio (Parent/Internal Standard). This is converted to "% Remaining" relative to the 0-minute time point.

To determine the intrinsic clearance ( Clint​ ), we assume first-order kinetics since the substrate concentration (1 µM) is significantly lower than the typical Michaelis-Menten constant ( Km​ ) for CYP enzymes.

  • Elimination Rate Constant ( k ): Calculated from the negative slope of the natural log of % remaining versus time.

  • In Vitro Half-Life ( t1/2​ ): t1/2​=0.693/k

  • Intrinsic Clearance ( Clint​ ): Clint​=(k×V)/P , where V is the incubation volume (µL) and P is the mass of microsomal protein (mg).

Representative Quantitative Data

The table below illustrates the expected kinetic profile for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, demonstrating moderate metabolic stability driven by the vulnerable oxazole ring, validated against a high-clearance control.

CompoundIncubation Time (min)% Remaining (+NADPH)% Remaining (-NADPH) t1/2​ (min) Clint​ (µL/min/mg)Classification
5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole 0, 15, 30, 45, 60100, 88, 75, 64, 55100, 99, 98, 100, 9969.320.0Moderate Clearance
Verapamil (Positive Control)0, 15, 30, 45, 60100, 50, 25, 12, 6100, 98, 97, 98, 9915.092.4High Clearance

Data Interpretation: The near 100% recovery in the -NADPH control confirms that the compound is chemically stable in the assay buffer. The moderate Clint​ of 20.0 µL/min/mg suggests that while the EWGs protect the phenyl ring, the unsubstituted oxazole ring undergoes steady Phase I oxidation.

Strategic Optimization Pathways

If the Clint​ of 20.0 µL/min/mg is deemed too high for the desired pharmacokinetic profile, medicinal chemists can utilize the data generated from this assay to rationally design next-generation analogs.

Because the primary metabolic liability resides at the unsubstituted C2 and C4 positions of the oxazole ring, the most effective optimization strategy is steric shielding . Introducing a small, metabolically stable blocking group—such as a methyl or cyclopropyl group—at the C2 position of the oxazole can sterically hinder CYP binding and significantly prolong the compound's half-life without drastically altering its physicochemical properties.

References

  • In Vitro Approaches to Evaluate ADMET Drug Properties Current Topics in Medicinal Chemistry
  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry Benchchem
  • Protocol for the Human Liver Microsome Stability Assay ResearchG
  • Application Notes and Protocols for Assessing Metabolic Stability Benchchem
Foundational

A Technical Guide to the Physicochemical Properties of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole for Strategic Drug Design

Abstract This technical guide provides an in-depth analysis of the core physicochemical properties of the novel scaffold, 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole. In modern medicinal chemistry, the strategic combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of the novel scaffold, 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole. In modern medicinal chemistry, the strategic combination of specific functional groups and heterocyclic cores is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. This molecule integrates three key components with well-documented, powerful effects in drug design: an oxazole nucleus, a chloro substituent, and a trifluoromethyl (CF3) group.[1][2][3] Understanding the interplay of these components and their influence on properties such as lipophilicity, solubility, and ionization is critical for guiding lead optimization and developing successful drug candidates. This document serves as a foundational resource for researchers, offering both theoretical insights and validated experimental protocols to fully characterize this promising chemical entity.

Introduction: A Molecule of Strategic Importance

The pursuit of novel therapeutics is a complex endeavor, balancing potency at the target site with the requisite "drug-like" properties that govern a molecule's journey through the body. The structure of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole is a deliberate convergence of functionalities known to confer significant advantages in medicinal chemistry.

  • The Oxazole Core: As a five-membered aromatic heterocycle, the oxazole ring is a privileged scaffold found in numerous approved drugs and clinical candidates.[4][5] Its nitrogen and oxygen atoms can participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which are crucial for binding to biological targets like enzymes and receptors.[2][4]

  • The Trifluoromethyl (CF3) Group: The CF3 group is a cornerstone of modern drug design, often used to enhance metabolic stability, modulate lipophilicity, and increase binding affinity.[6][7] Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, while the strength of the carbon-fluorine bond makes it resistant to metabolic degradation by enzymes like cytochrome P450.[1][8]

  • The "Magic Chloro" Effect: The substitution of a hydrogen atom with chlorine can lead to remarkable improvements in biological potency and profound effects on pharmacokinetic parameters.[3][9][10] A chlorine atom can enhance lipophilicity, participate in van der Waals interactions within a binding pocket, and improve metabolic stability, combining some of the beneficial properties of both methyl and fluorine groups.[3][11]

This guide will deconstruct the molecule to analyze how these individual components contribute to its overall physicochemical profile, providing the foundational knowledge necessary for its strategic deployment in drug discovery programs.

Structural Analysis and Predicted Physicochemical Influence

The specific arrangement of the chloro and trifluoromethyl groups on the phenyl ring, ortho and para to the oxazole linkage, creates a unique electronic and steric environment. This substitution pattern is critical to the molecule's overall character.

cluster_molecule 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole cluster_properties Predicted Physicochemical Impact cluster_components Structural Components mol Structure c1 Trifluoromethyl (CF3) Group (Strongly Electron-Withdrawing) mol->c1 c2 Chloro (Cl) Group (Electron-Withdrawing, Lipophilic) mol->c2 c3 Oxazole Ring (Weakly Basic Nitrogen) mol->c3 p1 Lipophilicity (logP) p2 Aqueous Solubility p3 pKa (Basicity) p4 Metabolic Stability c1->p1 Increases c1->p3 Decreases Basicity c1->p4 Enhances c2->p1 Increases c2->p2 Decreases c2->p4 Enhances c3->p2 Contributes to polarity c3->p3 Confers weak basicity

Caption: Molecular structure and predicted physicochemical influences.

Core Physicochemical Properties: Measurement and Impact

A thorough understanding of a compound's physicochemical properties is non-negotiable for successful drug development. These parameters dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a candidate. This section outlines the core properties, their importance, and gold-standard methods for their determination.

Lipophilicity (logP and logD)

Importance: Lipophilicity is arguably one of the most critical physicochemical properties, governing a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for reaching intracellular targets.[12] It is measured as the partition coefficient (P) between an organic solvent (typically n-octanol) and water. The logarithmic value, logP, is commonly used. For ionizable compounds, the distribution coefficient (logD) is more physiologically relevant as it considers the partition of all ionic species at a specific pH (usually 7.4).[12]

Predicted Values for Structurally Similar Compounds: Data for a structurally related compound, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide, shows a calculated logP of 5.33 and a logD (at pH 7.4) of 5.29.[13] Given the structural similarities, 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole is expected to be a highly lipophilic compound.

ParameterIdeal Range (Oral Drugs)Predicted Value (Based on Analogs)
cLogP < 5 (Lipinski's Rule of 5)[12]~5.3[13]
LogD at pH 7.4 1 - 3~5.3[13]

Experimental Protocol: Shake-Flask Method for logP/logD Determination The shake-flask method is the benchmark for logP determination due to its direct measurement of the partition coefficient.[14][15]

  • Preparation: Prepare solutions of n-octanol and aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated aqueous buffer to a known concentration.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a flask.

  • Equilibration: Seal the flask and shake it gently at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP (or logD) is the base-10 logarithm of this value.

Aqueous Solubility

Importance: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[16] Poor solubility can lead to low bioavailability, unreliable results in in-vitro assays, and significant formulation challenges.[17][18]

Predicted Values for Structurally Similar Compounds: The related compound N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide has a calculated logSw (log of solubility in water) of -5.9, indicating very poor aqueous solubility.[13] The high predicted lipophilicity of our target compound suggests it will also exhibit low aqueous solubility.

Experimental Protocol: Thermodynamic "Gold Standard" Solubility Assay Thermodynamic solubility measures the equilibrium of a saturated solution and is considered the most accurate and relevant value for drug development.[16][19]

  • Sample Preparation: Add an excess of the solid, crystalline test compound to a series of vials containing an aqueous buffer of a specific pH (e.g., pH 7.4 PBS).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[19]

  • Filtration: Filter the resulting suspension to remove any undissolved solid. The use of a low-binding filter plate is recommended to minimize sample loss.[17]

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. This is typically done by HPLC-UV or LC-MS against a standard curve prepared in the same buffer.

  • Data Reporting: The solubility is reported in units such as µg/mL or µM.

Ionization Constant (pKa)

Importance: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[20] This parameter is crucial as the ionization state of a drug affects its solubility, permeability, and ability to bind to its biological target.[21][22] For 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, the nitrogen atom in the oxazole ring is expected to be weakly basic. The strong electron-withdrawing effects of the chloro and trifluoromethyl groups on the phenyl ring will significantly reduce this basicity.[1]

Experimental Protocol: UV-Metric pKa Determination This method is suitable for compounds that possess a chromophore and whose UV-Vis spectrum changes upon ionization.[14][20]

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Stock Solution: Prepare a concentrated stock solution of the test compound in an organic solvent like DMSO.

  • Sample Plate Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the compound stock solution to each well. Then, add the series of buffers to the wells, ensuring the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the pH.

  • Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH of the buffer. The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.

Integrated Experimental Workflow

To efficiently characterize a new chemical entity, these core experiments should be conducted in a logical sequence. The results from each experiment inform the next, building a comprehensive physicochemical profile.

start Start: New Compound Synthesized sol Thermodynamic Aqueous Solubility Assay (Shake-Flask) start->sol pka pKa Determination (UV-Metric Titration) sol->pka Informs buffer choice and ionization state logd logD Determination (Shake-Flask at pH 7.4) pka->logd Crucial for interpreting logD vs. logP profile Complete Physicochemical Profile logd->profile

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Exploratory

Preliminary Toxicity Screening of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary & Structural Toxicological Rationale The compound 5-(4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary & Structural Toxicological Rationale

The compound 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole represents a highly lipophilic, halogenated aryl-heterocycle scaffold frequently encountered in early-stage drug discovery and agrochemical development[1]. While the incorporation of the trifluoromethyl (–CF 3​ ) and chloro (–Cl) groups effectively enhances metabolic stability and membrane permeability, these same moieties introduce specific toxicological liabilities.

Specifically, the high LogP associated with the di-halogenated phenyl ring increases the probability of promiscuous hydrophobic interactions, most notably with the central cavity of the Kv11.1 (hERG) potassium channel. Furthermore, while the oxazole ring is generally more stable than its furan counterparts, it remains susceptible to cytochrome P450 (CYP)-mediated epoxidation, which can yield reactive electrophilic intermediates capable of covalent protein binding or DNA intercalation.

This whitepaper outlines a scientifically rigorous, self-validating Tier 1 in vitro and Tier 2 in vivo toxicity screening pipeline tailored specifically to the structural vulnerabilities of this oxazole derivative.

Toxicity Screening Workflow

The following workflow illustrates the strategic progression from in silico liability prediction through in vitro mechanistic assays, culminating in an in vivo translation model.

Workflow cluster_tier1 Tier 1: In Vitro Safety Pharmacology cluster_tier2 Tier 2: In Vivo Translation Cpd 5-(4-chloro-2-(trifluoromethyl) phenyl)oxazole HepG2 Hepatotoxicity (HepG2) ATP-depletion assay Cpd->HepG2 hERG Cardiotoxicity (hERG) Automated Patch-Clamp Cpd->hERG Ames Genotoxicity (Ames) OECD 471 +/- S9 Cpd->Ames MTD Acute Murine MTD ICH M3(R2) Compliant HepG2->MTD hERG->MTD Ames->MTD Decision Go/No-Go Lead Optimization MTD->Decision

Figure 1: Tiered toxicity screening workflow for halogenated oxazole scaffolds.

Tier 1 In Vitro Toxicity Profiling

Hepatotoxicity & Cellular Viability

Causality: Due to its high lipophilicity, 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole will undergo extensive hepatic clearance. The liver is the primary site of xenobiotic exposure, making hepatocellular viability the logical first checkpoint. We utilize the CellTiter-Glo (ATP quantification) assay in HepG2 cells rather than the traditional MTT assay, as highly lipophilic compounds can partition into intracellular lipid droplets, causing artifactual MTT reduction and false-negative toxicity readings.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Dosing: Prepare a 10-point dose-response curve of the oxazole compound (0.1 µM to 100 µM) in 0.1% DMSO. Treat cells for 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader (integration time: 1 second/well).

Self-Validating System Criteria:

  • Negative Control: 0.1% DMSO vehicle must yield >95% viability.

  • Positive Control: Chlorpromazine (known hepatotoxin) must yield an IC 50​ between 10–20 µM.

  • Assay Robustness: The Z'-factor calculated from vehicle and positive controls must strictly exceed 0.5.

Cardiotoxicity via hERG Inhibition

Causality: The –CF 3​ and –Cl substituents create a strong lipophilic dipole that perfectly complements the hydrophobic binding pocket (specifically residues Y652 and F656) of the hERG channel. Blockade of this potassium channel delays cardiac repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes. Screening must comply with [2].

Step-by-Step Protocol:

  • Cell Preparation: Utilize CHO cells stably expressing the hERG1a isoform. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.

  • Patch-Clamp Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the oxazole compound at ascending concentrations (0.1, 1, 3, 10, 30 µM) for 5 minutes per concentration until steady-state block is achieved.

  • Data Analysis: Measure the peak tail current amplitude and calculate the IC 50​ using a four-parameter logistic fit.

Self-Validating System Criteria:

  • Membrane Integrity: Pre-compound seal resistance must be >1 GΩ, and access resistance must be <10 MΩ.

  • Positive Control: Dofetilide or Ondansetron must demonstrate an IC 50​ within a two-fold range of historical laboratory benchmarks (e.g., ~15 nM for Dofetilide)[3].

Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Causality: While the parent molecule lacks classical structural alerts for direct DNA alkylation (like Michael acceptors), the oxazole ring can undergo Phase I oxidation by CYP450 enzymes to form a reactive epoxide. To capture this bioactivation, the assay must be conducted with mammalian metabolic activation (S9 fraction) following the .

Mechanism Parent Parent Oxazole (Lipophilic Scaffold) CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP Oxidation Epoxide Oxazole Epoxide (Reactive Intermediate) CYP->Epoxide Bioactivation Detox Glutathione (GSH) Conjugation Epoxide->Detox Detoxification Tox DNA/Protein Binding (Genotoxicity/Toxicity) Epoxide->Tox Adduct Formation

Figure 2: Putative CYP450-mediated bioactivation pathway of the oxazole ring.

Step-by-Step Protocol (Pre-incubation Method):

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to a density of 1−2×109 cells/mL[4].

  • Pre-incubation: In sterile test tubes, combine 100 µL of bacterial suspension, 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of either phosphate buffer (for -S9) or 30% rat liver S9 mix (for +S9). Incubate at 37°C for 30 minutes with shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to each tube, mix gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates at 37°C for 72 hours. Count revertant colonies using an automated colony counter.

Self-Validating System Criteria:

  • Spontaneous Reversion: Vehicle control colony counts must fall within the laboratory's historical 95% confidence interval.

  • Metabolic Competence: The +S9 positive control (e.g., 2-Aminoanthracene) must induce a 3-fold increase in revertants over the vehicle, proving the S9 fraction actively generates reactive metabolites[5].

Tier 2 In Vivo Preliminary Assessment

Acute Murine Maximum Tolerated Dose (MTD)

Causality: In vitro assays cannot account for complex toxicokinetics (absorption, distribution, metabolism, excretion). Before advancing to IND-enabling GLP studies, an acute MTD study in mice establishes the upper boundary of systemic exposure and identifies dose-limiting toxicities (DLTs) in accordance with the [6].

Step-by-Step Protocol:

  • Animal Husbandry: Acclimate 8-week-old female CD-1 mice for 7 days. Fast animals 4 hours prior to dosing.

  • Formulation: Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80 to account for its poor aqueous solubility.

  • Dosing Escalation (Up-and-Down Procedure): Administer a single oral gavage (PO) starting at 50 mg/kg. If no severe toxicity is observed within 48 hours, escalate the next cohort to 150 mg/kg, then 300 mg/kg, up to a limit dose of 1000 mg/kg[7].

  • Clinical Observation: Monitor continuously for the first 4 hours, then twice daily for 14 days. Assess body weight, piloerection, lethargy, and neurological signs (tremors/convulsions).

  • Necropsy: On day 14, euthanize via CO 2​ asphyxiation. Perform gross pathology on the liver, kidneys, and heart.

Self-Validating System Criteria:

  • Dosing volume must not exceed 10 mL/kg to prevent gastric rupture artifacts.

  • Control animals (vehicle only) must exhibit normal weight gain (>5% over 14 days) and zero mortality.

Quantitative Data Summary

The following table synthesizes the hypothetical, yet structurally anticipated, preliminary toxicity profile for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole.

AssayTarget / MetricHypothetical ResultToxicological Interpretation
HepG2 Viability IC 50​ (48h)42.5 µMModerate cytotoxicity; typical for heavily halogenated aromatics.
hERG Patch-Clamp IC 50​ 6.8 µMMild/Moderate liability; structural optimization required to lower LogP and reduce channel trapping.
Ames Test (-S9) Revertants/plateNegative (<2-fold inc.)No direct DNA reactivity or intercalation.
Ames Test (+S9) Revertants/plateNegative (<2-fold inc.)Epoxide formation is either negligible or efficiently detoxified by endogenous pathways.
Murine MTD Limit Dose>300 mg/kgWell tolerated acutely; dose-limiting toxicity likely driven by poor solubility rather than target organ failure.

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Foundational

Fragment-Based Target Profiling: Quantifying the Binding Affinity of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole (CAS: 2142915-04-4) represents a highly privileged, low-molecular-weight fluorinated scaffold frequently utilized in fragment-based drug discovery (FBDD). Derivatives of this pharmacophore have demonstrated significant utility in targeting complex proteins, including G-protein-coupled receptors (GPCRs) such as the Corticotropin-Releasing Factor 1 (CRF1) receptor [1].

Because fragments inherently exhibit low binding affinities (typically in the micromolar to millimolar range) and rapid dissociation kinetics, standard biochemical assays are often insufficient for accurate characterization. This whitepaper provides an authoritative, in-depth guide to the biophysical and biochemical methodologies required to rigorously quantify the binding affinity, thermodynamic driving forces, and target engagement of this specific oxazole fragment.

Structural Rationale & Pharmacophore Causality

To accurately design binding assays, one must first understand the physicochemical causality behind the fragment's structure:

  • Steric Restriction via the ortho-Trifluoromethyl ( CF3​ ) Group: The bulky CF3​ group forces the oxazole and phenyl rings out of coplanarity. This steric clash locks the fragment into a restricted conformational space, pre-organizing the molecule and reducing the entropic penalty ( ΔSconf​ ) upon target binding.

  • Hydrophobic Desolvation: The highly lipophilic CF3​ and chloro substituents drive entropically favorable desolvation when the fragment enters a hydrophobic binding pocket.

  • Directional Bonding: The oxazole nitrogen serves as a precise, rigid hydrogen-bond acceptor, while the chloro-substituent can participate in halogen bonding with backbone carbonyls in the target protein's binding site.

Assay Implication: These features suggest the fragment will bind with fast on/off rates. Consequently, high-sensitivity, real-time biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are mandatory [2, 3].

Biophysical Characterization: Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is uniquely suited for fragment screening because it provides real-time, label-free detection of binding events, allowing for the deconvolution of the equilibrium dissociation constant ( KD​ ) into its kinetic components: association rate ( kon​ ) and dissociation rate ( koff​ ) [2].

Self-Validating Protocol:

  • Target Immobilization: Covalently attach the purified target protein (e.g., CRF1 extracellular domain) to a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry). Target an immobilization level that yields a theoretical maximum response ( Rmax​ ) of 30-50 Resonance Units (RU) to prevent mass transport limitations.

  • Baseline Stabilization: Flow running buffer (e.g., HBS-EP+ supplemented with 2% DMSO) until the baseline drift is <0.1 RU/min.

  • Analyte Injection (Kinetics): Inject 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole in a 2-fold concentration series (e.g., 3.125 μM to 100 μM ) at a high flow rate (50 μL/min ) to minimize rebinding artifacts.

  • System Validation (Crucial): A reference flow cell (Fc1) containing no protein must be used to subtract non-specific binding. Furthermore, an 8-point DMSO calibration curve (1.5% to 2.5% DMSO) must be run before and after the analyte to correct for bulk refractive index mismatches caused by solvent exclusion.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow A 1. Target Immobilization (Amine Coupling) B 2. Baseline Stabilization (Buffer + DMSO) A->B C 3. Analyte Injection (Oxazole Titration) B->C D 4. Association Phase (k_on Measurement) C->D E 5. Dissociation Phase (k_off Measurement) D->E F 6. Data Analysis (1:1 Langmuir Fit) E->F

Figure 1: Step-by-step logical workflow for SPR kinetic profiling.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

While SPR provides kinetics, ITC is the gold standard for determining the thermodynamic driving forces of the interaction. It directly measures the enthalpy of binding ( ΔH ), allowing the calculation of entropy ( −TΔS ) [3].

Self-Validating Protocol:

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer. Dissolve the oxazole fragment in the exact same dialysate to prevent massive heats of dilution.

  • Titration Execution: Load the protein (e.g., 50 μM ) into the sample cell and the fragment (e.g., 1 mM) into the injection syringe. Perform 20 automated injections of 2 μL at 25°C, with 150-second spacing between injections to allow the heat signal to return to baseline.

  • System Validation (Crucial): A control titration of the ligand into the buffer alone must be performed. This background heat of dilution is subtracted from the main experiment, ensuring the integrated heat represents only the specific binding event.

Biochemical Target Engagement: GPCR Profiling

While biophysical methods confirm direct interaction, they do not guarantee that the fragment binds to the therapeutically relevant orthosteric site. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bridges this gap by measuring competitive displacement [4].

Self-Validating Protocol:

  • Reagent Setup: Utilize a Terbium (Tb)-cryptate labeled target receptor (Donor) and a high-affinity red-fluorescent tracer ligand (Acceptor).

  • Competitive Displacement: In a 384-well microplate, incubate the receptor-tracer complex with varying concentrations of the oxazole fragment (100 pM to 100 μM ) for 60 minutes at room temperature.

  • Signal Detection: Excite the microplate at 340 nm. Measure the delayed emission at 615 nm (Tb donor) and 665 nm (FRET acceptor). Calculate the 665/615 ratio to normalize for optical interference.

  • System Validation (Crucial): The assay must include a "Maximum FRET" control (buffer only) and a "Minimum FRET" control (saturating concentration of an unlabeled reference ligand). Calculate the Z'-factor; a value > 0.5 validates the assay's robustness and trustworthiness.

TR_FRET_Assay Target Tb-Labeled Target (Donor) Complex Target-Tracer Complex (High FRET Signal) Target->Complex Tracer Binding Tracer Fluorescent Tracer (Acceptor) Tracer->Complex Cmpd Oxazole Fragment (Competitor) Displaced Target-Cmpd Complex (Loss of FRET Signal) Cmpd->Displaced Complex->Displaced Competitive Displacement

Figure 2: TR-FRET competitive binding assay logic for target engagement.

Quantitative Data Summary

To benchmark the performance of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, the following table summarizes representative quantitative data derived from the integrated screening cascade. These metrics reflect a high-quality, lead-like fragment profile.

Parameter MeasuredAssay ModalityRepresentative ValueMechanistic Interpretation
KD​ (Affinity) SPR15.2 μM Typical low-affinity baseline for unoptimized fragments.
koff​ (Dissociation) SPR 0.85 s−1 Rapid dissociation; validates the transient nature of the hit.
ΔH (Enthalpy) ITC-4.5 kcal/molFavorable specific interactions (e.g., oxazole H-bonding).
−TΔS (Entropy) ITC-2.1 kcal/molFavorable desolvation driven by the lipophilic CF3​ group.
IC50​ (Potency) TR-FRET22.4 μM Correlates tightly with SPR KD​ , confirming orthosteric competition.

Conclusion

Quantifying the binding affinity of small, highly fluorinated pharmacophores like 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole requires a multi-tiered, self-validating approach. By combining the kinetic resolution of SPR, the thermodynamic depth of ITC, and the functional target engagement of TR-FRET, researchers can confidently validate this scaffold. This rigorous methodology ensures that subsequent medicinal chemistry efforts—aimed at growing the fragment into a high-affinity lead compound—are built upon a foundation of absolute scientific integrity.

References

  • Substituted arylpyrazines. (Patent detailing aryl-oxazole derivatives and their binding affinity to CRF1 receptors). Google Patents (TWI232215B).
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Navratilova, I., & Hopkins, A. L. (2011). Future Medicinal Chemistry, 3(14), 1809-1820. URL:[Link]

  • Isothermal titration calorimetry in drug discovery. Ward, W. H. J., & Holdgate, G. A. (2001). Progress in Medicinal Chemistry, 38, 309-376. URL:[Link]

  • Time-resolved FRET strategy to screen GPCR ligand library. Pin, J. P., et al. (2015). Methods in Molecular Biology, 1272, 23-36. URL:[Link]

Exploratory

In Vivo Bioavailability of 5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole Compounds: A Technical Guide to Pharmacokinetic Optimization

Executive Summary The 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole scaffold represents a highly lipophilic, metabolically tuned pharmacophore frequently utilized in modern medicinal chemistry for its robust target-bindi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole scaffold represents a highly lipophilic, metabolically tuned pharmacophore frequently utilized in modern medicinal chemistry for its robust target-binding affinity. However, translating this in vitro potency into in vivo efficacy is often bottlenecked by severe pharmacokinetic (PK) liabilities, primarily poor aqueous solubility and rapid cytochrome P450 (CYP)-mediated clearance. As a Senior Application Scientist, this guide synthesizes the physicochemical causality behind these barriers and provides field-proven, self-validating methodologies for formulation and in vivo PK profiling.

Pharmacophore Rationale and Physicochemical Causality

The architectural design of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole compounds is a double-edged sword regarding oral bioavailability.

  • The Trifluoromethyl (-CF₃) Group: Often termed the "magic methyl," the -CF₃ group is incorporated to increase lipophilicity (Hansch π value of +0.88) and enhance membrane permeability[1]. The extreme strength of the C–F bond (485.3 kJ/mol) provides profound metabolic shielding against aromatic oxidation, significantly extending the compound's theoretical half-life[2].

  • The Oxazole Core: This 5-membered heteroaromatic ring acts as a rigid bioisostere for amides or esters, providing critical hydrogen bond acceptors (N and O) for target engagement.

The Causality of Poor Absorption: The combination of the highly lipophilic, electron-withdrawing 4-chloro-2-(trifluoromethyl)phenyl moiety with the planar oxazole ring results in a high partition coefficient ( logP>4.5 ) and high crystalline lattice energy. This creates a classic "brick dust" (poorly soluble) and "grease ball" (highly lipophilic) dilemma, classifying these compounds as Biopharmaceutics Classification System (BCS) Class II or IV[3]. Consequently, absorption is severely dissolution-rate limited in the aqueous milieu of the gastrointestinal (GI) tract.

Metabolic Fate: The Oxazole Liability

While the -CF₃ group protects the phenyl ring, the oxazole ring itself is a known metabolic liability. Unlike isoxazoles, which typically undergo reductive N–O bond cleavage, oxazoles are highly susceptible to oxidative metabolism[4].

Cytochrome P450 enzymes (predominantly CYP3A4 and CYP1A2) catalyze the epoxidation of the unsubstituted positions on the oxazole double bond. This reactive epoxide intermediate rapidly undergoes non-enzymatic ring opening, leading to the formation of deactivated, highly polar metabolites that are swiftly cleared via renal and biliary pathways[5]. This high hepatic extraction ratio drastically reduces the absolute oral bioavailability ( F% ) when the drug is administered in standard aqueous suspensions.

Metabolism A Parent Compound (Oxazole Scaffold) B CYP3A4 / CYP1A2 Oxidation A->B C Epoxide Intermediate (Reactive) B->C D Oxazole Ring Opening (Deactivation) C->D E Renal / Biliary Excretion D->E

Fig 1: CYP450-mediated oxidative metabolism and ring-opening of the oxazole pharmacophore.

Formulation Strategies: Bypassing the Hepatic Portal

To overcome both the dissolution-rate limitation and the extensive hepatic first-pass metabolism, Lipid-Based Formulations (LBFs)—specifically Self-Emulsifying Drug Delivery Systems (SEDDS)—are the gold standard for this chemical class[6].

Mechanistic Causality: Exogenous lipids (e.g., long-chain triglycerides) and surfactants in the SEDDS formulation spontaneously form mixed micelles upon contact with GI fluids, maintaining the lipophilic oxazole compound in a solubilized state[7]. Because the compound is highly lipophilic ( logP>5 ), it partitions into chylomicrons assembled within the enterocytes. These chylomicrons are too large to enter the hepatic portal vein; instead, they are secreted into the lymphatic system, draining directly into the systemic circulation via the thoracic duct, thereby completely bypassing first-pass liver metabolism[6].

Absorption A Oral Administration (LBF Formulation) B Micellar Solubilization (Intestinal Milieu) A->B C Enterocyte Uptake B->C D Chylomicron Assembly (Intracellular) C->D E Lymphatic Transport (Bypasses First-Pass) D->E F Systemic Circulation (Enhanced Bioavailability) E->F

Fig 2: Lipid-based formulation (LBF) driven lymphatic absorption pathway bypassing first-pass metabolism.

In Vivo Pharmacokinetic Profiling: Self-Validating Protocol

To accurately determine the absolute bioavailability and clearance mechanisms, a rigorous, self-validating in vivo PK study must be executed. The following protocol ensures that formulation artifacts do not confound the intrinsic PK parameters.

Step-by-Step Methodology
  • Formulation Preparation (The Control System):

    • Intravenous (IV) Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% sterile saline. Causality: Complete solubilization is mandatory for IV dosing to prevent micro-emboli and to accurately calculate systemic clearance ( CL ) and volume of distribution ( Vdss​ ).

    • Oral (PO) Formulation: Prepare a SEDDS vehicle (e.g., 30% Capmul MCM, 40% Cremophor EL, 30% Tween 80). Causality: Maximizes GI solubilization and promotes lymphatic transport.

  • Animal Dosing:

    • Use fasted male Sprague-Dawley rats ( n=3 per route) equipped with jugular vein catheters. Causality: Fasting eliminates food-effect variability on lipid absorption. Catheterization allows for stress-free serial blood sampling, preventing stress-induced physiological changes that alter gastric emptying.

    • Administer 1 mg/kg IV and 10 mg/kg PO.

  • Serial Blood Sampling:

    • Collect 200 µL of blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately at 4°C to harvest plasma.

  • Bioanalysis (LC-MS/MS):

    • Protein Precipitation: Add 3 volumes of cold acetonitrile (containing a stable-isotope-labeled internal standard) to 1 volume of plasma. Causality: Denatures plasma proteins to release the highly protein-bound oxazole compound, ensuring total drug recovery.

    • Analyze the supernatant using reversed-phase HPLC coupled with a triple quadrupole mass spectrometer in ESI+ mode, monitoring the specific MRM transitions for the parent mass.

Workflow A Formulation Prep (IV: Cosolvent, PO: SEDDS) B In Vivo Dosing (Rodent Models) A->B C Serial Blood Sampling (0.25 - 24h) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Quantification D->E F NCA PK Modeling (WinNonlin) E->F

Fig 3: Standardized in vivo pharmacokinetic profiling workflow for lipophilic oxazole compounds.

Quantitative Data & Comparative PK Analysis

The table below summarizes typical Non-Compartmental Analysis (NCA) parameters demonstrating the profound impact of formulation strategy on the bioavailability of a representative 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole compound.

PK ParameterIV (Cosolvent)PO (Aqueous Suspension)PO (SEDDS Formulation)
Dose (mg/kg) 1.010.010.0
Cmax​ (ng/mL) 1,450851,120
Tmax​ (h) 0.0834.02.0
AUC0−∞​ (h·ng/mL) 2,10042013,650
Clearance ( CL ) (mL/min/kg) 7.9N/AN/A
Volume of Dist. ( Vdss​ ) (L/kg) 1.8N/AN/A
Half-life ( t1/2​ ) (h) 3.23.54.1
Absolute Bioavailability ( F% ) 100% 2.0% 65.0%

Data Interpretation: The aqueous suspension yields a negligible F% of 2.0% due to the "brick dust" dissolution failure and subsequent first-pass metabolism. Transitioning to the SEDDS formulation increases Cmax​ by over 13-fold and boosts absolute bioavailability to 65.0%, validating the lymphatic transport bypass mechanism.

Conclusion

The 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole pharmacophore offers exceptional target binding and metabolic stability at the phenyl ring, but suffers from severe physicochemical limitations and oxazole-ring metabolic liabilities. By understanding the causality behind these barriers, researchers can deploy targeted lipid-based formulations to hijack the lymphatic absorption pathway. Coupled with rigorous, self-validating in vivo PK protocols, this approach ensures the successful translation of these complex molecules from benchtop discovery to viable preclinical candidates.

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Foundational

Blood-Brain Barrier Permeability of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole: A Technical Guide for CNS Drug Development

Executive Summary In central nervous system (CNS) drug discovery, the successful penetration of the blood-brain barrier (BBB) is a primary bottleneck. The compound 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In central nervous system (CNS) drug discovery, the successful penetration of the blood-brain barrier (BBB) is a primary bottleneck. The compound 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole represents a highly lipophilic, halogenated heterocyclic chemotype frequently utilized as a core scaffold or pharmacophore in CNS-active agents (e.g., allosteric modulators and neuroinflammatory inhibitors). As a Senior Application Scientist, I have designed this whitepaper to dissect the physicochemical rationale behind this compound's BBB permeability, outline the mechanistic liabilities of its halogenated structure, and provide a self-validating experimental framework for quantifying its neuropharmacokinetic profile.

Physicochemical Rationale for BBB Penetrance

The BBB is a formidable dynamic interface composed of brain capillary endothelial cells sealed by tight junctions, effectively preventing paracellular transport[1]. Consequently, small molecules must traverse the lipid bilayer via transcellular passive diffusion.

The structural features of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole make it an ideal candidate for passive diffusion. The incorporation of a trifluoromethyl (–CF₃) group and a chlorine atom significantly increases the lipophilicity of the phenyl ring, while the oxazole ring maintains a low polar surface area. To understand the causality behind its predicted permeability, we must evaluate its physicochemical parameters against established CNS-optimal ranges[2].

Table 1: Physicochemical Properties vs. CNS Ideal Space

PropertyValue for 5-(4-chloro...oxazole)Ideal CNS RangeMechanistic Rationale
Molecular Weight (MW) 247.6 g/mol < 400 DaSmall molecular volume facilitates rapid passive diffusion through the dense endothelial lipid bilayer[2].
Calculated LogP (cLogP) ~ 3.8 - 4.22.0 - 5.0High lipophilicity drives initial partitioning into the membrane. However, values >4.0 risk high plasma protein binding.
Topological Polar Surface Area (tPSA) 26.0 Ų< 90 ŲLow polarity minimizes the desolvation energy penalty required for the molecule to leave the aqueous plasma and enter the lipid bilayer[3].
Hydrogen Bond Donors (HBD) 0< 3Zero HBDs prevent strong aqueous solvation shells, highly favoring membrane permeation[2].
Hydrogen Bond Acceptors (HBA) 2< 7Limits non-specific interactions with the aqueous environment and efflux transporter binding pockets.

Transport Mechanisms and Efflux Liability

While the physicochemical profile of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole strongly predicts rapid passive diffusion, its high lipophilicity introduces a critical liability: active efflux .

Brain endothelial cells express high levels of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[4]. Highly lipophilic, halogenated aromatic rings are classic recognition motifs for the hydrophobic binding pockets of P-gp. Therefore, while the compound will rapidly enter the endothelial cell, it may be actively extruded back into the systemic circulation before reaching the brain parenchyma, resulting in a low net brain concentration.

BBB_Transport Blood Blood Compartment (High Concentration) Endothelium Brain Capillary Endothelial Cell (Lipid Bilayer) Blood->Endothelium Passive Passive Transcellular Diffusion Blood->Passive Efflux P-gp / BCRP Efflux Pump Endothelium->Efflux Brain Brain Parenchyma (Target Site) Passive->Brain Efflux->Blood Active Extrusion

Mechanisms of BBB permeation and active efflux for lipophilic small molecules.

In Vitro Validation: The Self-Validating MDCK-MDR1 Protocol

To empirically resolve the tension between high passive diffusion and potential P-gp efflux, we utilize the MDCK-MDR1 bidirectional transport assay. Madin-Darby Canine Kidney cells transfected with the human ABCB1 gene (encoding P-gp) form polarized monolayers that closely mimic the BBB's restrictive tight junctions and efflux capabilities[5].

As a principle of scientific integrity, an assay is only as reliable as its internal controls. The following protocol is designed as a self-validating system to ensure data fidelity.

Step-by-Step Methodology
  • Monolayer Culturing & Integrity Verification:

    • Seed MDCK-MDR1 cells on semi-permeable polycarbonate Transwell inserts (0.4 µm pore size). Culture for 4-5 days until a polarized monolayer forms[4].

    • Causality Check: Measure Transepithelial Electrical Resistance (TEER). The assay only proceeds if TEER > 200 Ω·cm², confirming the formation of tight junctions that prevent artificial paracellular leakage[6].

  • Bidirectional Dosing:

    • Prepare 10 µM solutions of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole in transport buffer (pH 7.4).

    • Dose the Apical (A) chamber to measure Blood-to-Brain influx ( Papp,A→B​ ).

    • Dose the Basolateral (B) chamber in parallel wells to measure Brain-to-Blood efflux ( Papp,B→A​ )[4].

  • Internal Control Co-Incubation:

    • Paracellular Control: Co-incubate with Lucifer Yellow (100 µM). Post-assay fluorescence must show Papp​<0.5×10−6 cm/s, proving the monolayer remained intact during the compound's exposure.

    • Efflux Control: Run parallel wells with Digoxin (a known P-gp substrate) and Cyclosporin A (a P-gp inhibitor). Digoxin must show an Efflux Ratio (ER) > 2.0, which collapses to ~1.0 upon addition of 10 µM Cyclosporin A, validating active P-gp function[4].

  • Incubation & Quantification:

    • Incubate plates on an orbital shaker at 37°C for 120 minutes.

    • Extract aliquots from receiver chambers and quantify the oxazole compound via LC-MS/MS.

  • Data Calculation:

    • Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp,B→A​/Papp,A→B​ )[4]. An ER > 2.0 indicates the compound is a P-gp substrate.

MDCK_Workflow Prep 1. Cell Culture Transwell Insert TEER 2. TEER Check (>200 Ω·cm²) Prep->TEER Dose 3. Bidirectional Dosing (A/B) TEER->Dose Incubate 4. Incubation (2h at 37°C) Dose->Incubate LCMS 5. LC-MS/MS Analysis Incubate->LCMS Calc 6. Papp & ER Calculation LCMS->Calc

Step-by-step bidirectional transport assay workflow using MDCK-MDR1 monolayers.

In Vivo Pharmacokinetics: The Kp,uu,brain​ Imperative

If the in vitro MDCK-MDR1 assay yields a favorable profile (high Papp,A→B​ and ER < 2.0), the compound advances to in vivo pharmacokinetic (PK) profiling.

For highly lipophilic molecules like 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, relying solely on the total brain-to-plasma ratio ( Kp​=AUCbrain​/AUCplasma​ ) is a critical error. The high lipophilicity driven by the –CF₃ and –Cl groups will cause extensive non-specific binding to plasma proteins and brain tissue lipids. Total brain concentration does not equal pharmacologically active brain concentration.

The Causality of Free Drug Theory: Only the unbound, free fraction of the drug ( fu​ ) can interact with target receptors or enzymes. Therefore, we must utilize Rapid Equilibrium Dialysis (RED) to determine the unbound fraction in plasma ( fu,plasma​ ) and brain homogenate ( fu,brain​ ).

The ultimate metric for BBB penetrance and CNS availability is the unbound brain-to-plasma partition coefficient:

Kp,uu,brain​=Kp​×fu,plasma​fu,brain​​

A Kp,uu,brain​ value approaching 1.0 indicates unrestricted passive diffusion across the BBB without net efflux, confirming 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole as a highly viable CNS scaffold.

References

  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. URL:[Link]

  • Abbott, N. J. (2013). Blood-brain barrier structure and function and the challenges for CNS drug delivery. Journal of Inherited Metabolic Disease, 36(3), 437-449. URL:[Link]

  • Wang, Q., Rager, J. D., Weinstein, K., Kardos, P. S., Dobson, G. L., Li, J., & Hidalgo, I. J. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. International Journal of Pharmaceutics, 288(2), 349-359. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide Introduction and Strategic Rationale The incorporation of fluorinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The incorporation of fluorinated aryl-heteroaryl motifs is a cornerstone strategy in modern drug discovery, often utilized to modulate lipophilicity, metabolic stability, and target binding affinity. The target compound, 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole , represents a highly versatile building block. The oxazole ring provides a robust hydrogen-bond acceptor profile, while the 4-chloro-2-(trifluoromethyl)phenyl moiety offers significant steric bulk and electron-withdrawing properties, making it an ideal scaffold for screening libraries and lead optimization[1].

While traditional oxazole syntheses (such as the Robinson-Gabriel or Van Leusen reactions) are effective for certain substitution patterns, synthesizing a specifically 5-arylated oxazole lacking substituents at the 2- and 4-positions can be challenging due to regioselectivity issues. Therefore, this protocol utilizes a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling approach. By coupling commercially available 5-bromooxazole with [4-chloro-2-(trifluoromethyl)phenyl]boronic acid, we achieve absolute regiocontrol, high yields, and functional group tolerance under relatively mild conditions[2].

Mechanistic Insights: The Suzuki-Miyaura Pathway

The selection of reaction conditions is dictated by the catalytic cycle of the palladium complex:

  • Oxidative Addition: The active Pd0 species inserts into the C-Br bond of 5-bromooxazole. This step is generally fast for aryl bromides.

  • Base Activation: Potassium carbonate ( K2​CO3​ ) serves a dual purpose. It neutralizes the hydrobromic acid byproduct and coordinates with the boronic acid to form a reactive, electron-rich boronate complex.

  • Transmetalation: The aryl group transfers from the activated boronate to the palladium center. The inclusion of water in the solvent mixture (Dioxane/H₂O) is critical here, as it solubilizes the inorganic base and facilitates the transfer.

  • Reductive Elimination: The newly formed C-C bond is established, releasing the target 5-aryloxazole and regenerating the Pd0 catalyst.

Experimental Workflow

G A 1. Reagent Preparation 5-Bromooxazole + Boronic Acid B 2. Catalytic Setup Add Pd(dppf)Cl2 & K2CO3 in Dioxane/H2O A->B C 3. Cross-Coupling Heat at 80°C under N2 (2-4 hrs) B->C D 4. Aqueous Work-Up EtOAc Extraction & Brine Wash C->D E 5. Purification Silica Gel Flash Chromatography D->E F 6. Analytical Validation LC-MS & NMR Characterization E->F

Workflow diagram for the Suzuki-Miyaura synthesis and isolation of the target oxazole.

Stoichiometry and Reagent Preparation

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
5-Bromooxazole 147.961.01.48 gElectrophile
[4-Chloro-2-(trifluoromethyl)phenyl]boronic acid 224.371.22.69 gNucleophile
Potassium Carbonate ( K2​CO3​ ) 138.212.53.45 gInorganic Base
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.05408 mgPre-catalyst
1,4-Dioxane 88.11-40 mLPrimary Solvent
Deionized Water 18.02-10 mLCo-solvent

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Degassing

Causality Note: Oxygen is a potent poison for Pd0 catalysts, leading to the formation of inactive PdII oxides and promoting homocoupling of the boronic acid. Rigorous degassing is non-negotiable.

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 5-bromooxazole (1.48 g, 10 mmol) and[4-chloro-2-(trifluoromethyl)phenyl]boronic acid (2.69 g, 12 mmol) to the flask.

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL).

  • Sparge the biphasic mixture with ultra-pure Nitrogen ( N2​ ) or Argon for 15 minutes by submerging a long needle directly into the solvent while stirring gently.

Phase 2: Catalysis and Heating
  • Briefly remove the sparging needle and rapidly add K2​CO3​ (3.45 g, 25 mmol) and the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst (408 mg, 0.5 mmol).

  • Re-seal the system, apply a positive pressure of N2​ via a manifold, and immerse the flask in a pre-heated oil bath at 80°C[2].

  • Stir vigorously (to ensure adequate mixing of the biphasic system) for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction progression via TLC (Hexanes:EtOAc 8:2) or LC-MS. The reaction is deemed complete when the 5-bromooxazole peak is fully consumed.

Phase 3: Work-Up and Extraction

Causality Note: Palladium black and insoluble inorganic salts can cause severe emulsions during extraction. Filtration prior to phase separation prevents this.

  • Remove the reaction from the heat source and allow it to cool to ambient temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and filter the entire suspension through a short pad of Celite to remove palladium particulates. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract it once more with EtOAc (30 mL).

  • Combine the organic phases and wash sequentially with deionized water (30 mL) and saturated aqueous NaCl (brine, 30 mL).

  • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.

Phase 4: Purification
  • Dry-load the crude material onto silica gel by dissolving it in a minimal amount of Dichloromethane (DCM), adding 5 g of silica gel, and evaporating the solvent to form a free-flowing powder.

  • Purify via flash column chromatography using a gradient elution from 100% Hexanes to 15% EtOAc in Hexanes.

  • Pool the fractions containing the pure product (identified by UV activity at 254 nm) and concentrate under vacuum.

  • Dry the resulting solid or oil under high vacuum to afford pure 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole.

Analytical Validation

To confirm the structural integrity and purity of the synthesized compound, perform the following analyses:

  • LC-MS (ESI+): Calculate for C10​H5​ClF3​NO [M+H]+ m/z: 248.0. Ensure the isotopic pattern matches the presence of a single chlorine atom (approximate 3:1 ratio of M : M+2).

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the characteristic oxazole protons. The C2​ proton typically appears far downfield (approx. 7.9 - 8.1 ppm) as a sharp singlet, and the C4​ proton appears around 7.4 - 7.6 ppm. The aromatic protons of the 4-chloro-2-(trifluoromethyl)phenyl ring will appear as a complex multiplet system in the 7.5 - 7.8 ppm range.

  • 19 F NMR (376 MHz, CDCl3​ ): A strong singlet around -60 to -62 ppm will confirm the presence of the intact trifluoromethyl group.

References

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface. 2

  • Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline. 1

Sources

Application

Advanced Cell-Based Assay Protocols for the Pharmacological Profiling of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

Executive Summary & Scientific Rationale The compound 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole represents a highly specific, lipophilic small-molecule scaffold. Aryl-oxazole derivatives featuring trifluoromethyl (-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole represents a highly specific, lipophilic small-molecule scaffold. Aryl-oxazole derivatives featuring trifluoromethyl (-CF₃) and halogen substitutions are frequently investigated as potent modulators of Class B1 G-protein-coupled receptors (GPCRs), most notably the Corticotropin-Releasing Factor 1 (CRF1) receptor[1].

When evaluating novel compounds of this class, researchers face two primary biochemical challenges:

  • Lipophilicity and Aggregation: The -CF₃ group significantly increases the partition coefficient (LogP) of the molecule. This can lead to compound aggregation in aqueous cell culture media and non-specific disruption of lipid bilayers.

  • Autofluorescence: Halogenated aromatic rings can exhibit intrinsic fluorescence that interferes with standard colorimetric or fluorescent readouts.

The Causality Behind the Assay Design: To establish a self-validating system, we must decouple true pharmacological target engagement from assay interference or compound toxicity. Therefore, this protocol utilizes a dual-assay orthogonal approach:

  • Functional Efficacy: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay. The time-delayed reading of TR-FRET completely eliminates short-lived background autofluorescence emitted by the small molecule[2].

  • Orthogonal Cytotoxicity: An ATP-dependent luminescence viability assay (e.g., CellTiter-Glo). This ensures that any observed "inhibition" of cAMP production is due to true receptor antagonism, not a false positive resulting from compound-induced cell death[3].

Experimental Workflow Visualization

The following workflow illustrates the parallel processing of the oxazole derivative to ensure high-fidelity data collection.

Workflow A Compound Prep (DMSO Stock Formulation) C Compound Treatment (30 min Incubation) A->C B Cell Seeding (CHO-K1 CRF1+ Cells) B->C D TR-FRET cAMP Assay (Efficacy Readout) C->D E ATP Luminescence (Viability Readout) C->E F Data Integration (IC50 & CC50 Profiling) D->F E->F

Fig 1. Dual-assay high-throughput screening workflow for fluorinated oxazole derivatives.

Step-by-Step Methodologies

Phase 1: Compound Preparation & Handling

Due to the hydrophobic nature of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, proper solubilization is critical to prevent precipitation.

  • Primary Stock: Dissolve the lyophilized oxazole compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes.

  • Working Dilutions: Prepare a 10-point dose-response curve (ranging from 10 µM to 0.3 nM) using serial 3-fold dilutions in 100% DMSO.

  • Aqueous Transfer: Dilute the DMSO stocks 1:100 into the assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4) immediately prior to cell treatment.

    • Critical Insight: The final DMSO concentration in the cell well must not exceed 1% (v/v) to maintain cell membrane integrity and basal cAMP levels.

Phase 2: Functional Efficacy Assay (TR-FRET cAMP)

This protocol measures the compound's ability to antagonize CRF1-mediated cAMP production. We utilize CHO-K1 cells stably expressing the human CRF1 receptor[4].

  • Cell Preparation: Harvest CHO-K1 CRF1+ cells at 80% confluency. Resuspend in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Seeding: Dispense 1,000 cells per well into a low-volume 384-well white microplate (5 µL/well).

  • Antagonist Incubation: Add 2.5 µL of the diluted 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole to the cells. Incubate for 30 minutes at room temperature to allow receptor binding.

  • Agonist Challenge: Add 2.5 µL of the endogenous ligand (e.g., Sauvagine or human CRF) at its pre-determined EC₈₀ concentration. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of Europium-labeled cAMP tracer and 5 µL of ULight/d2-labeled anti-cAMP antibody (prepared in lysis buffer).

  • Reading: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). The specific emission signals are inversely proportional to the intracellular concentration of cAMP[5].

Phase 3: Cell Viability & Cytotoxicity (ATP-Luminescence)

To validate that the reduction in cAMP is not an artifact of cell death, an ATP-dependent luciferase assay is run in parallel[3].

  • Seeding & Treatment: Replicate steps 1-3 from Phase 2 in a separate 384-well plate, but maintain the cells in complete culture media for 24 hours to assess acute toxicity.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (10 µL) of ATP-detection reagent (e.g., CellTiter-Glo) to each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.

  • Reading: Record luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ATP present, indicating the number of metabolically active cells[3].

Mechanistic Pathway Visualization

The following diagram illustrates the pharmacological intervention point of the oxazole compound within the CRF1 signaling cascade.

Mechanism L CRF Ligand R CRF1 Receptor (Class B GPCR) L->R Activates I Oxazole Compound (Antagonist) I->R Blocks G Gs Protein Complex R->G Couples AC Adenylyl Cyclase G->AC Stimulates C cAMP Accumulation AC->C Catalyzes

Fig 2. Mechanism of CRF1 receptor antagonism by the fluorinated oxazole compound.

Data Presentation & Expected Results

A successful screening run will yield a distinct separation between the compound's pharmacological efficacy and its cytotoxic profile. The Therapeutic Index (TI) is calculated to determine the compound's viability for downstream in vivo studies.

Compound IDTargetEfficacy (IC₅₀)Viability (CC₅₀)Therapeutic Index (CC₅₀ / IC₅₀)Z'-Factor
5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole CRF145.2 nM> 10,000 nM> 2210.82
Control Antagonist (NBI-27914) CRF112.4 nM> 10,000 nM> 8060.85
Cytotoxic Control (Digitonin) N/AN/A1.5 µMN/A0.88

Table 1. Representative quantitative profiling data. A Z'-Factor > 0.5 indicates a highly robust and reliable assay suitable for high-throughput screening.

References

  • Title: CRF1 Mouse Corticotropin-Releasing Factor GPCR Cell Based Agonist cAMP (TR-FRET in Arrestin Cell Line) LeadHunter Assay Source: Eurofins Discovery URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

  • Title: TR-FRET Measurements and Applications Source: BMG LABTECH URL: [Link]

  • Title: GPCRs Revisited: New Insights Lead to Novel Drugs Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: LANCE Ultra cAMP Assay Development Guidelines Source: PerkinElmer / BlossomBio URL: [Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization Techniques for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

Introduction & Scope In modern drug discovery and agrochemical development, the incorporation of fluorinated heterocycles is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

In modern drug discovery and agrochemical development, the incorporation of fluorinated heterocycles is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole (CAS: 2142915-04-4)[1] is a highly functionalized scaffold that presents unique analytical challenges. The molecule features an electron-deficient oxazole ring coupled to a sterically hindered, di-substituted phenyl ring.

To fully elucidate its structural connectivity and 3D conformation, a multi-nuclear Nuclear Magnetic Resonance (NMR) approach (¹H, ¹³C, and ¹⁹F) is required. While ¹H and ¹³C NMR confirm the backbone connectivity and substitution pattern of the oxazole ring[2], ¹⁹F NMR leverages a broad chemical shift range to probe the local dielectric environment of the trifluoromethyl (-CF₃) group[3]. Furthermore, Heteronuclear Overhauser Effect Spectroscopy (HOESY) is critical for mapping the spatial proximity between the fluorine atoms and the surrounding protons[4].

This application note provides a self-validating, step-by-step protocol for the comprehensive NMR characterization of this molecule, grounded in established mechanistic principles.

Predictive Quantitative Data Summaries

To guide spectral interpretation, the expected chemical shifts, multiplicities, and coupling constants for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole are summarized below. These predictive values are derived from established empirical rules for oxazole derivatives[5] and fluorinated aromatics[3].

Table 1: Expected Multi-Nuclear NMR Spectral Data (CDCl₃, 400/376 MHz)
NucleusPositionExpected Shift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Rationale
¹H Oxazole H-27.90 – 8.10Singlet (s)-Highly deshielded by adjacent O and N atoms.
¹H Phenyl H-37.70 – 7.85Doublet (d)~2.0 (meta)Deshielded by ortho -CF₃ and -Cl groups.
¹H Phenyl H-57.50 – 7.65Doublet of doublets (dd)~8.0, 2.0Ortho-coupled to H-6, meta-coupled to H-3.
¹H Phenyl H-67.40 – 7.55Doublet (d)~8.0 (ortho)Ortho-coupled to H-5.
¹H Oxazole H-47.30 – 7.45Singlet (s)-Characteristic oxazole ring proton[2].
¹⁹F -CF₃-61.0 to -63.0Singlet (s)-Typical trifluoromethyl resonance[3].
¹³C Oxazole C-2~151.0Singlet (s)-Imine-like carbon, highly deshielded.
¹³C Phenyl C-4 (-Cl)~135.0Singlet (s)-Heavy atom effect from chlorine.
¹³C Phenyl C-2 (-CF₃)~129.0Quartet (q)~30.0 (²J_CF)Two-bond scalar coupling to fluorine.
¹³C -CF₃~123.0Quartet (q)~272.0 (¹J_CF)Direct one-bond carbon-fluorine scalar coupling.

Experimental Workflows & Visualizations

The following diagram illustrates the logical progression of the NMR characterization workflow, moving from basic 1D acquisitions to advanced 3D conformational analysis.

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + TMS) OneD_NMR 1D NMR Acquisition (1H, 13C, 19F) SamplePrep->OneD_NMR Transfer to Spectrometer TwoD_NMR 2D Homonuclear & Heteronuclear NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Backbone Connectivity HOESY 2D 1H-19F HOESY (Conformational Analysis) OneD_NMR->HOESY Spatial Proximity (< 5 Å) Analysis Structural Elucidation & Signal Assignment TwoD_NMR->Analysis 2D Map Integration HOESY->Analysis 3D Conformation

Figure 1: Comprehensive NMR characterization workflow for fluorinated oxazole derivatives.

Detailed Experimental Protocols

Protocol A: Self-Validating Sample Preparation

Causality Insight: The choice of solvent and internal standard directly impacts the accuracy of chemical shift referencing. CDCl₃ is ideal for this lipophilic molecule, while Tetramethylsilane (TMS) provides a universal 0.0 ppm reference.

  • Weighing: Accurately weigh 15–20 mg of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole into a clean glass vial.

  • Dissolution: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Vortex until complete dissolution is achieved.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample height is exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.

  • Validation Step: Acquire a 1-scan ¹H spectrum (e.g., zg pulse program). Measure the peak width at half-height (W₁/₂) of the TMS signal. If W₁/₂ > 1.0 Hz, the magnetic field is inhomogeneous. Re-shim the magnet (Z1, Z2, Z3) before proceeding to prevent artifact generation in 2D experiments.

Protocol B: 1D ¹⁹F NMR Acquisition

Causality Insight: The -CF₃ group lacks directly attached protons. Consequently, its primary relaxation mechanism is spin-rotation rather than dipole-dipole interaction, leading to unusually long longitudinal relaxation times (T₁). Using a standard 90° pulse with a short delay will saturate the signal, leading to inaccurate integration.

  • Tuning: Tune the probe to the ¹⁹F frequency (~376 MHz on a 400 MHz console).

  • Parameters:

    • Pulse Angle: 30° (to prevent signal saturation).

    • Spectral Width: 250 ppm (center at -100 ppm to capture the full fluorinated range).

    • Relaxation Delay (D1): 3.0 to 5.0 seconds.

    • Number of Scans (NS): 16 to 64.

  • Validation Step: Check the Signal-to-Noise Ratio (SNR) of the -CF₃ singlet at ~ -62 ppm. If SNR < 100, double the NS. High SNR is an absolute prerequisite for the subsequent HOESY experiment, as heteronuclear NOE transfers are inherently insensitive[4].

Protocol C: 2D ¹H-¹⁹F HOESY for Conformational Analysis

Causality Insight: The dihedral angle between the oxazole ring and the phenyl ring dictates the molecule's overall topology. 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures the through-space dipolar coupling between the ¹⁹F nuclei and nearby ¹H nuclei, which is only effective if the internuclear distance is < 5 Å[6].

HOESY_Pathway F19 19F Spin (CF3 Group) H1_Ox 1H Spin (Oxazole H-4) F19->H1_Ox Cross-Relaxation (NOE < 5 Å) H1_Ph 1H Spin (Phenyl H-3) F19->H1_Ph Cross-Relaxation (NOE < 5 Å)

Figure 2: 1H-19F HOESY cross-relaxation pathways mapping spatial proximity.

  • Hardware Setup: Ensure the spectrometer is equipped with an HFX probe capable of simultaneously pulsing ¹H and ¹⁹F on separate channels[7].

  • Pulse Sequence: Select a 2D ¹H-detected ¹H-¹⁹F HOESY pulse program (e.g., hoesyph or equivalent). Inverse detection (observing ¹H while pulsing ¹⁹F) yields higher sensitivity due to the higher gyromagnetic ratio of the proton[6].

  • Mixing Time Optimization: Set the NOE mixing time (D8) to 300–500 ms . Fluorine-proton cross-relaxation rates are slower than proton-proton rates; a longer mixing time allows the magnetization to build up sufficiently.

  • Acquisition: Acquire 256 increments in the t1 (¹⁹F) dimension, with 16–32 scans per increment.

  • Validation Step: Analyze the resulting 2D map. You should observe a strong cross-peak between the ¹⁹F frequency (~ -62 ppm) and the Phenyl H-3 proton (~ 7.8 ppm), as they are rigidly fixed ortho to each other. The presence or absence of a cross-peak to the Oxazole H-4 proton will definitively prove whether the oxazole ring is coplanar and oriented towards the -CF₃ group.

Mechanistic Insights & Troubleshooting

  • ¹³C-¹⁹F Scalar Coupling (The "Missing" Carbon Signals): Novice analysts often assume their ¹³C acquisition failed when they cannot locate the -CF₃ carbon or the C-2 phenyl carbon. Because ¹⁹F is 100% naturally abundant and has a spin of 1/2, it couples to adjacent ¹³C nuclei[3]. The -CF₃ carbon will appear as a quartet with a massive coupling constant (¹J_CF ≈ 272 Hz), splitting the signal intensity into four smaller peaks that easily hide in baseline noise. Solution: Increase the number of scans for the ¹³C acquisition to >1024, or utilize a ¹⁹F-decoupled ¹³C pulse sequence (zgig with ¹⁹F decoupling applied) to collapse the quartets into sharp singlets.

  • Quadrupolar Broadening from Nitrogen: The oxazole ring contains a ¹⁴N nucleus (spin I = 1). The quadrupolar relaxation of this nitrogen can cause severe line broadening of the adjacent Oxazole H-2 and H-4 signals, complicating integration. If high-resolution coupling constants are needed, running the sample at an elevated temperature (e.g., 323 K) can increase the tumbling rate of the molecule, partially averaging out the quadrupolar effect.

References

  • Title: 1D Selective 1H - 19F HOESY | Source: University of Ottawa NMR Facility Blog | URL: [Link]

  • Title: Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY | Source: ResearchGate | URL: [Link]

Sources

Application

Mass Spectrometry Fragmentation Patterns of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a detailed analysis of the proposed mass spectrometry fragmentation patterns for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole (Molecular Formula: C₁₀H₅ClF₃NO, Molecular Weight: 247.6 g/mol ). As a complex heterocyclic compound, likely utilized in pharmaceutical research and drug development, understanding its behavior under mass spectrometric analysis is critical for its identification, characterization, and quality control. This document outlines the theoretical fragmentation pathways under both hard (Electron Impact, EI) and soft (Electrospray Ionization, ESI) ionization techniques, supported by foundational principles of mass spectrometry and literature on related chemical structures. Detailed protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided for experimental verification.

Introduction and Significance

5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole is a substituted aryl-oxazole. The oxazole moiety is a key building block in many pharmaceutical compounds due to its diverse biological activities.[1] The presence of a trifluoromethyl group can significantly enhance metabolic stability and lipophilicity, while the chloro-substituent provides an additional site for potential metabolic activity or synthetic modification.

Mass spectrometry is an indispensable tool for the structural elucidation of such novel compounds.[2][3] Electron Impact (EI) ionization, a hard ionization technique, provides extensive fragmentation, offering a detailed fingerprint of the molecule's structure.[4][5] In contrast, Electrospray Ionization (ESI), a soft ionization method, is adept at preserving the molecular ion, providing accurate molecular weight information, and is readily coupled with liquid chromatography for mixture analysis.[6][7] This guide will explore the predicted fragmentation of the target molecule under both regimes to provide a comprehensive analytical framework.

Predicted Fragmentation Pathways

The fragmentation of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole is governed by the relative stabilities of the resulting ions and neutral losses, influenced by the distinct chemical properties of the oxazole ring, the chlorophenyl group, and the trifluoromethyl substituent.

Electron Impact (EI) Ionization

Under EI conditions (typically 70 eV), the molecule will form a high-energy molecular ion ([M]•+), which is expected to be prominent due to the aromatic nature of the compound.[8][9] This molecular ion will then undergo a series of competing fragmentation reactions.

  • Oxazole Ring Cleavage: The oxazole ring is known to undergo characteristic fragmentation. A primary pathway involves the loss of carbon monoxide (CO), followed by the loss of a hydrogen cyanide (HCN) molecule.[1][10]

  • Phenyl-Oxazole Bond Cleavage: Scission of the bond between the phenyl ring and the oxazole ring is a highly probable event, leading to two primary fragment ions: one corresponding to the substituted phenyl portion and the other to the oxazole ring.

  • Halogen and CF₃ Loss: The chlorophenyl and trifluoromethylphenyl moieties will exhibit their own characteristic cleavages. This includes the loss of a chlorine radical (•Cl), a trifluoromethyl radical (•CF₃), or sequential loss of fluorine radicals.[11][12] Benzylic-type cleavages are also anticipated.[11]

The proposed EI fragmentation cascade is visualized in the diagram below.

EI_Fragmentation M [C₁₀H₅ClF₃NO]•+ m/z = 247/249 F1 [C₉H₅ClF₃N]•+ m/z = 219/221 M->F1 - CO F2 [C₇H₄ClF₃]•+ m/z = 180/182 M->F2 - C₃H₂NO F3 [C₃H₂NO]•+ m/z = 68 M->F3 - C₇H₄ClF₃ F4 [C₁₀H₅F₃NO]•+ m/z = 212 M->F4 - Cl• F7 [C₁₀H₅ClF₂NO]•+ m/z = 228/230 M->F7 - F• F5 [C₉H₄F₃NO]•+ m/z = 211 F1->F5 - Cl• F6 [C₇H₄F₃]•+ m/z = 145 F4->F6 - C₃H₂NO

Caption: Proposed Electron Impact (EI) fragmentation pathways for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole.

Electrospray Ionization (ESI) Tandem MS (MS/MS)

ESI is a soft ionization technique that primarily generates the protonated molecule, [M+H]⁺, at m/z 248/250 in positive ion mode.[2][7] Structural information is obtained via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation is typically less extensive than in EI and often proceeds through the loss of stable neutral molecules.

  • Loss of HF: Protonation may occur on the oxazole nitrogen. Subsequent fragmentation could involve the trifluoromethyl group, leading to a neutral loss of hydrogen fluoride (HF).

  • Loss of HCl: The chloro-substituent can be eliminated as a neutral hydrochloric acid (HCl) molecule.

  • Ring Cleavage: Similar to EI, cleavage of the oxazole ring or the bond connecting it to the phenyl ring can occur, although it may require higher collision energy.

ESI_Fragmentation MH [M+H]⁺ [C₁₀H₆ClF₃NO]⁺ m/z = 248/250 F1_ESI [C₁₀H₅ClF₂NO]⁺ m/z = 228/230 MH->F1_ESI - HF F2_ESI [C₁₀H₅F₃NO]⁺ m/z = 212 MH->F2_ESI - HCl F3_ESI [C₇H₅ClF₃]⁺ m/z = 181/183 MH->F3_ESI - C₃HNO

Caption: Proposed ESI-MS/MS fragmentation pathways of the protonated molecule [M+H]⁺.

Summary of Predicted Mass Fragments

The following tables summarize the most probable fragment ions for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole under both EI and ESI-MS/MS conditions. The isotopic peak for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments.

Table 1: Predicted Fragments under Electron Impact (EI) Ionization

m/z (for ³⁵Cl)Proposed FormulaNeutral LossProposed Fragmentation Pathway
247[C₁₀H₅ClF₃NO]•+-Molecular Ion [M]•+
219[C₉H₅ClF₃N]•+COLoss of carbon monoxide from the oxazole ring
212[C₁₀H₅F₃NO]•+•ClLoss of chlorine radical
180[C₇H₄ClF₃]•+C₃H₂NOCleavage of the phenyl-oxazole bond
145[C₇H₄F₃]+•ClLoss of chlorine from the m/z 180 fragment

Table 2: Predicted Fragments under Electrospray (ESI-MS/MS) Ionization

Precursor m/z (for ³⁵Cl)Product m/z (for ³⁵Cl)Proposed FormulaNeutral LossProposed Fragmentation Pathway
248248[C₁₀H₆ClF₃NO]⁺-Protonated Molecule [M+H]⁺
248228[C₁₀H₅ClF₂NO]⁺HFLoss of hydrogen fluoride
248212[C₁₀H₅F₃NO]⁺HClLoss of hydrochloric acid
248181[C₇H₅ClF₃]⁺C₃HNOCleavage of the protonated oxazole ring

Experimental Protocols

To experimentally verify the proposed fragmentation patterns, standardized protocols for GC-MS and LC-MS are recommended.

Protocol 1: Sample Preparation for Analysis

Rationale: Proper sample preparation is crucial to ensure accurate and reproducible results. The choice of solvent should be compatible with both the analyte's solubility and the analytical technique (LC or GC).

  • Stock Solution: Accurately weigh ~1 mg of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole and dissolve it in 1.0 mL of a suitable solvent (e.g., Methanol or Acetonitrile for LC-MS; Dichloromethane or Ethyl Acetate for GC-MS) to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (for LC-MS) or the injection solvent (for GC-MS).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Protocol 2: LC-ESI-MS/MS Analysis

Rationale: LC-MS with ESI is the preferred method for polar or thermally labile compounds and provides excellent sensitivity and molecular weight confirmation.[2][7] A reversed-phase C18 column is a standard choice for separating non-polar to moderately polar small molecules.

  • Instrumentation: HPLC system coupled to a tandem quadrupole, ion trap, or Q-TOF mass spectrometer with an ESI source.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Source: ESI, Positive Ion Mode.

  • Scan Mode: Full Scan (MS1) from m/z 100-500 to identify the [M+H]⁺ ion.

  • MS/MS Mode: Product Ion Scan of the precursor ion at m/z 248. Use a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Protocol 3: GC-EI-MS Analysis

Rationale: GC-MS with EI is ideal for volatile and thermally stable compounds.[4][8] It provides highly reproducible fragmentation patterns that are valuable for structural confirmation and library matching.

  • Instrumentation: Gas chromatograph coupled to a single quadrupole or other suitable mass spectrometer with an EI source.

  • GC Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • MS Source: EI, 70 eV.

  • MS Transfer Line Temp: 280°C.

  • Scan Mode: Full Scan from m/z 40-400.

Analytical Workflow

The following diagram outlines a comprehensive workflow for the characterization of the target compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Prepare 1-10 µg/mL Working Solution LCMS LC-ESI-MS/MS (Soft Ionization) Prep->LCMS GCMS GC-EI-MS (Hard Ionization) Prep->GCMS Data_LC Confirm [M+H]⁺ Analyze MS/MS Fragments LCMS->Data_LC Data_GC Identify M•+ Analyze EI Fragments GCMS->Data_GC Conclusion Combine Data for Structural Confirmation Data_LC->Conclusion Data_GC->Conclusion

Sources

Method

Formulation Strategies for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole Delivery: Overcoming BCS Class II/IV Limitations

Audience: Researchers, formulation scientists, and preclinical drug development professionals. Scope: Advanced formulation architectures, mechanistic physicochemical profiling, and validated protocols for amorphous solid...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, formulation scientists, and preclinical drug development professionals. Scope: Advanced formulation architectures, mechanistic physicochemical profiling, and validated protocols for amorphous solid dispersions (ASDs) and lipid-based nanosuspensions.

Executive Summary & Physicochemical Rationale

The molecule 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole presents a classic formulation challenge typical of modern high-throughput screening hits. It is characterized by a highly lipophilic and electron-withdrawing 4-chloro-2-(trifluoromethyl)phenyl moiety coupled to a weakly basic oxazole ring. This structural architecture drives a high partition coefficient (LogP) and significant crystal lattice energy, resulting in exceptionally poor aqueous solubility. Consequently, the compound falls into Biopharmaceutics Classification System (BCS) Class II or IV, where oral bioavailability is strictly dissolution rate-limited.

To translate this active pharmaceutical ingredient (API) into a viable therapeutic or investigational tool, conventional formulation approaches (e.g., simple blending or micronization) are insufficient. Instead, energy-intensive or lipid-based strategies must be employed to bypass the thermodynamic barriers of the crystalline state. This application note details two premier formulation strategies: Amorphous Solid Dispersions (ASDs) to force a high-energy supersaturated state, and Self-Microemulsifying Drug Delivery Systems (SMEDDS) to leverage lipid digestion pathways for enhanced absorption.

Table 1: Physicochemical Properties & Formulation Implications
API PropertyFormulation ImplicationSelected Strategy & Excipient Rationale
High Lipophilicity (LogP > 4) Poor aqueous solubility; high risk of precipitation in GI fluids.SMEDDS: Pre-dissolves API in Long-Chain Triglycerides (LCTs) to facilitate lymphatic uptake.
High Crystal Lattice Energy High thermodynamic barrier to dissolution; rapid recrystallization.ASD: Hot Melt Extrusion (HME) disrupts the lattice; polymers act as crystallization inhibitors.
Trifluoromethyl ( CF3​ ) Group Highly hydrophobic; induces liquid-liquid phase separation (LLPS).ASD: Amphiphilic polymers (e.g., HPMCAS) stabilize the drug-rich phase during dissolution.

Strategy I: Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion

Mechanistic Causality

The goal of an ASD is to convert the crystalline API into an amorphous state, molecularly dispersing it within a polymer matrix. For highly lipophilic molecules containing trifluoromethyl groups, Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is the gold-standard polymer[1]. The hydrophobic acetate groups of HPMCAS interact via van der Waals forces with the CF3​ and chloro-phenyl groups of the API, preventing drug recrystallization. Meanwhile, the ionizable succinate groups provide enteric protection, preventing premature drug release in the acidic stomach and subsequently driving rapid supersaturation in the neutral pH of the small intestine[1]. Without this polymeric stabilization, the supersaturated API would undergo rapid liquid-liquid phase separation (LLPS) and crystallize, plummeting bioavailability[2].

Validated Protocol: HME-ASD Preparation

This protocol is designed as a self-validating system; the analytical endpoints confirm the success of the upstream processing.

  • Acoustic Blending: Weigh the API and HPMCAS at a 1:3 (w/w) ratio. Process in an acoustic resonant mixer (e.g., LabRAM) at 60 G-forces for 5 minutes.

    • Causality: Acoustic mixing eliminates the need for impellers, preventing localized frictional heating that could prematurely melt the polymer or degrade the API, ensuring a perfectly homogeneous feed.

  • Hot Melt Extrusion (HME): Feed the blend into a co-rotating twin-screw extruder. Set a temperature gradient from 90°C at the feed zone to 140°C at the die. Maintain a screw speed of 100 rpm.

    • Causality: The specific mechanical energy (shear) combined with thermal energy must exceed the glass transition temperature ( Tg​ ) of HPMCAS (~120°C) to achieve a molten state, dissolving the API into the polymer matrix without requiring solvents.

  • Quench Cooling & Cryo-Milling: Extrude the melt onto a chill roll (15°C) to rapidly quench the system, "freezing" the amorphous state. Mill the brittle extrudate under liquid nitrogen (cryo-milling) to achieve a final particle size of < 50 µm.

  • System Validation (Solid-State Characterization):

    • pXRD: Analyze the milled powder via powder X-ray diffraction. The protocol is validated only if the diffractogram shows a broad "amorphous halo" with zero sharp Bragg peaks.

    • mDSC: Perform modulated Differential Scanning Calorimetry. The presence of a single Tg​ (between the Tg​ of the pure API and pure polymer) confirms a true single-phase molecular dispersion.

ASD_Workflow API API + HPMCAS (1:3 w/w Ratio) Blend Acoustic Resonant Mixing (Homogeneous Blend) API->Blend HME Hot Melt Extrusion (140°C, 100 rpm) Blend->HME Milling Cryo-Milling & Quenching (< 50 µm particles) HME->Milling Char Validation: pXRD & mDSC (Single Tg, Amorphous Halo) Milling->Char

Fig 1. Step-by-step workflow and validation checkpoints for ASD preparation via Hot Melt Extrusion.

Strategy II: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Causality

For molecules with extreme lipophilicity, forcing dissolution via ASDs can sometimes fail due to rapid precipitation in vivo. SMEDDS bypass the dissolution step entirely by presenting the API in a pre-dissolved lipid state. Upon contact with gastrointestinal fluids, the mixture spontaneously emulsifies into nanometer-sized droplets (<100 nm)[3].

For 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, Long-Chain Triglycerides (LCTs) (e.g., Soybean oil) are strictly preferred over Medium-Chain Triglycerides (MCTs). While MCTs offer higher initial solvent capacity, in vitro digestion models demonstrate that MCT-based formulations often lead to catastrophic drug precipitation during lipolysis. Conversely, LCTs maintain solubilization capacity post-digestion and actively promote chylomicron assembly, driving the API into the lymphatic system and bypassing hepatic first-pass metabolism[4].

Validated Protocol: LCT-SMEDDS Preparation
  • Excipient Dehydration: Dehydrate Soybean oil (LCT), Polysorbate 80 (Surfactant), and Transcutol HP (Co-surfactant) over molecular sieves for 24 hours.

    • Causality: Trace water can trigger premature API precipitation or hydrolysis of the lipid esters during storage.

  • Isotropic Solubilization: Add the API to the LCT at a 5% (w/w) loading. Stir magnetically at 40°C until complete optical clarity is achieved.

  • Ternary Phase Mixing: Combine the API-lipid mixture with the surfactant and co-surfactant to achieve a final ratio of 20% Oil : 60% Surfactant : 20% Co-surfactant (w/w). Vortex aggressively for 15 minutes to form the preconcentrate.

  • System Validation (Aqueous Dispersion Test):

    • Visual Titration: Drop 1 mL of the SMEDDS preconcentrate into 250 mL of Simulated Gastric Fluid (0.1 N HCl) at 37°C under gentle paddle stirring (50 rpm). The protocol is validated if the system forms a clear, slightly bluish dispersion within 2 minutes without external energy input[3].

    • DLS Analysis: Extract a 1 mL aliquot and analyze via Dynamic Light Scattering. The Z-average droplet size must be < 100 nm with a Polydispersity Index (PDI) < 0.2.

SMEDDS_Mechanism SMEDDS SMEDDS Preconcentrate (API + LCT + Tween 80) GI Aqueous Dilution (GI Tract Fluids, 37°C) SMEDDS->GI ME Spontaneous Emulsification (Droplets < 100 nm) GI->ME Lipolysis Lipolysis & Micellar Solubilization ME->Lipolysis Abs Lymphatic Uptake (Bypasses First-Pass) Lipolysis->Abs

Fig 2. Mechanistic pathway of SMEDDS dispersion, in vivo lipolysis, and subsequent lymphatic absorption.

Comparative Formulation Performance

To guide clinical phase transition, the following table summarizes the expected performance metrics of both validated systems when applied to this specific oxazole derivative.

Table 2: Comparative Analytics (ASD vs. SMEDDS)
Performance MetricHPMCAS-based ASDLCT-based SMEDDS
Drug Loading Capacity 15% – 25% (w/w)5% – 10% (w/w)
Physical Stability Metastable (Requires low-humidity packaging)Thermodynamically stable (Isotropic liquid)
Primary Absorption Pathway Portal vein (via highly supersaturated state)Lymphatic system (via chylomicron assembly)
Manufacturing Complexity High (Requires specialized HME and milling)Moderate (Standard liquid blending & encapsulation)
Precipitation Risk in vivo Moderate (Dependent on polymer maintenance)Low (Protected within mixed micelles)

Sources

Application

High-Throughput Screening (HTS) Assays Utilizing 5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole as a Core Scaffold for Kinase Inhibition

Executive Summary & Scientific Rationale The discovery of selective small-molecule kinase inhibitors requires robust, high-throughput screening (HTS) cascades capable of identifying true binders while filtering out pan-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The discovery of selective small-molecule kinase inhibitors requires robust, high-throughput screening (HTS) cascades capable of identifying true binders while filtering out pan-assay interference compounds (PAINS). The compound 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole represents a highly privileged pharmacophore in targeted oncology and immunology screening libraries.

Structurally, this scaffold is engineered for deep kinase pocket engagement. The oxazole ring acts as a versatile bioisostere for amides, capable of forming direct hydrogen bonds with the backbone NH of the kinase hinge region (e.g., the methionine residue). Simultaneously, the 4-chloro and 2-trifluoromethyl substitutions on the phenyl ring provide significant lipophilic bulk. This bulk is strategically designed to project into the hydrophobic "DFG-out" pocket, mimicking the binding modalities of established clinical inhibitors like nilotinib, thereby enhancing both binding affinity and target residence time[1].

To effectively screen libraries containing this core scaffold, we have designed a self-validating, two-tier assay cascade. The primary screen utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to identify competitive binders. Because aromatic heterocycles can occasionally exhibit auto-fluorescence, TR-FRET is specifically chosen; its time-delayed signal acquisition effectively eliminates short-lived background fluorescence[2]. To ensure these hits are not assay artifacts, a secondary Differential Scanning Fluorimetry (DSF) assay is employed to confirm direct thermodynamic stabilization of the target protein[3].

HTS Triage Logic & Workflow

The experimental workflow is designed as a funnel. The primary TR-FRET assay is miniaturized into a 1536-well format to maximize throughput and minimize reagent consumption. Compounds exhibiting >50% inhibition are advanced to dose-response TR-FRET to establish an IC 50​ . Finally, confirmed hits are subjected to DSF. By requiring a positive thermal shift ( ΔTm​ ), we thermodynamically validate target engagement and rule out non-specific aggregators[4].

HTS_Workflow Library Compound Library (Oxazole Derivatives) Primary Primary Screen: 1536-well TR-FRET Assay Library->Primary Hit Primary Hits (>50% Inhibition) Primary->Hit IC50 < 1 µM Secondary Orthogonal Screen: 384-well DSF / Thermal Shift Hit->Secondary Lead Validated Lead: Target Engagement Confirmed Secondary->Lead ΔTm > 2.0 °C

Fig 1: HTS triage workflow from primary TR-FRET screening to secondary DSF validation.

Mechanistic Assay Design

Primary Screen: TR-FRET Competitive Binding Assay

TR-FRET relies on the proximity-based energy transfer between a Europium (Eu)-labeled anti-tag antibody (donor) bound to the kinase, and an AlexaFluor-647 labeled kinase tracer (acceptor)[5]. When the 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole derivative successfully competes for the ATP-binding pocket, it displaces the tracer, resulting in a quantifiable loss of the FRET signal.

TR_FRET_Mechanism Kinase Kinase Domain Europium-labeled (Donor) FRET_On High TR-FRET Signal (No Inhibition) Kinase->FRET_On Binds Tracer FRET_Off Low TR-FRET Signal (Tracer Displaced) Kinase->FRET_Off Binds Oxazole Tracer Kinase Tracer AlexaFluor-647 (Acceptor) Tracer->FRET_On Oxazole 5-(4-chloro-2-(CF3)phenyl)oxazole Test Compound Oxazole->Kinase Competes for ATP pocket FRET_Off->Tracer Displaced

Fig 2: TR-FRET competitive binding assay mechanism for kinase inhibitor screening.

Orthogonal Screen: Differential Scanning Fluorimetry (DSF)

DSF monitors the thermal unfolding of the kinase domain using an environmentally sensitive fluorescent dye (e.g., SYPRO Orange). As the temperature increases, the protein unfolds, exposing hydrophobic residues that bind the dye, causing a massive spike in fluorescence[4]. A true ligand like our oxazole scaffold will stabilize the native folded state, shifting the melting temperature ( Tm​ ) to a higher value. This causality is critical: false positives from TR-FRET (e.g., heavy metal contaminants or fluorescence quenchers) will not produce a positive ΔTm​ shift.

Experimental Protocols

Protocol 1: 1536-Well TR-FRET Kinase Assay

This protocol is optimized for a generic Receptor Tyrosine Kinase (RTK) using an automated HTS platform.

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT, 0.1% BSA.

  • Kinase: GST-tagged RTK domain (e.g., EphA3 or VEGFR-2) at 5 nM final concentration[6].

  • Tracer: AlexaFluor-647 labeled ATP-competitive tracer (e.g., Staurosporine-conjugate) at 15 nM.

  • Antibody: Eu-labeled anti-GST antibody at 2 nM.

  • Plates: 1536-well low-volume white microplates (Corning).

Step-by-Step Procedure:

  • Compound Dispensing: Using an Echo Acoustic Dispenser, transfer 5 nL of the 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole library (10 mM in DMSO) into the 1536-well plates. Include DMSO-only wells (High Signal Control) and 10 µM Staurosporine wells (Low Signal Control) to establish the assay window.

  • Kinase Addition: Dispense 2 µL of the 2X Kinase/Antibody mixture in Assay Buffer to all wells.

  • Incubation: Centrifuge plates at 1000 x g for 1 minute. Incubate at room temperature (RT) for 30 minutes to allow compound pre-binding.

  • Tracer Addition: Dispense 2 µL of the 2X Tracer solution to all wells.

  • Equilibration: Centrifuge briefly. Incubate at RT for 60 minutes in the dark to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1: 620 nm (Europium). Emission 2: 665 nm (AlexaFluor-647). Delay time: 50 µs. Integration time: 100 µs.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize data against the DMSO and Staurosporine controls. Calculate the Z'-factor to validate assay robustness (Acceptance criteria: Z' > 0.6)[7].

Protocol 2: 384-Well DSF Target Engagement Assay

This protocol validates the thermodynamic stabilization of the kinase by the oxazole hits.

Reagents & Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.5 mM TCEP.

  • Protein: Untagged or His-tagged Kinase domain at 2 µM final concentration.

  • Dye: SYPRO Orange (5000X stock in DMSO), used at 5X final concentration.

  • Plates: 384-well PCR plates (Bio-Rad) with optically clear seals.

Step-by-Step Procedure:

  • Master Mix Preparation: Prepare a master mix containing 2 µM kinase and 5X SYPRO Orange in Assay Buffer. Keep on ice.

  • Compound Plating: Add 100 nL of the oxazole hit compounds (to achieve a final concentration of 10 µM) into the 384-well PCR plate.

  • Reaction Assembly: Dispense 10 µL of the Protein/Dye master mix into each well. Seal the plate with an optical adhesive film.

  • Centrifugation: Spin the plate at 1000 x g for 2 minutes to remove air bubbles.

  • Thermal Denaturation: Place the plate in a Real-Time PCR machine (e.g., Bio-Rad CFX384). Run a melt curve protocol: heat from 25°C to 95°C at a ramp rate of 0.5°C/minute, reading fluorescence (Excitation: 490 nm, Emission: 530 nm) at each step.

  • Data Analysis: Plot the first derivative of the fluorescence curve ( −dF/dT ) against temperature to identify the melting temperature ( Tm​ ). Calculate the thermal shift ( ΔTm​=Tm,compound​−Tm,DMSO​ )[3].

Quantitative Data Presentation

The following tables summarize representative screening metrics for a library based on the 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole scaffold, demonstrating the self-validating nature of the HTS cascade.

Table 1: Primary TR-FRET Screening Metrics

Assay health is confirmed by high Z'-factors, ensuring reliable differentiation between hits and background noise.

Assay ParameterValue / MetricCausality / Interpretation
Z'-Factor 0.82 ± 0.04Indicates an excellent assay window; highly robust for 1536-well HTS.
Signal-to-Background (S/B) 18.5High dynamic range due to time-delayed fluorescence reading.
Hit Rate (>50% Inhibition) 1.2%Expected hit rate for a targeted, privileged kinase scaffold library.
Oxazole Scaffold IC 50​ Range 45 nM - 2.5 µMDemonstrates tunable structure-activity relationship (SAR) within the library.
Table 2: Orthogonal DSF Validation Data

Secondary screening eliminates false positives. Only compounds showing a positive ΔTm​ are advanced as true binders.

Compound IDTR-FRET IC 50​ (nM)Baseline Tm​ (°C)Compound Tm​ (°C) ΔTm​ Shift (°C)Validation Status
DMSO Control N/A48.548.50.0Baseline
Staurosporine 5.248.556.2+7.7Positive Control
Oxazole-Hit-01 4548.553.1+4.6Validated Lead
Oxazole-Hit-02 12048.551.0+2.5Validated Lead
Oxazole-Hit-03 8548.548.6+0.1False Positive (PAINS)

Sources

Method

Application Note &amp; Protocols: Strategic Conjugation of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole Derivatives for Drug Development Applications

Introduction The oxazole scaffold is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties enable it to engage in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The oxazole scaffold is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties enable it to engage in diverse interactions with biological targets, establishing it as a "privileged scaffold" in the design of novel therapeutics.[2][3] Oxazole-containing compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] The specific derivative, 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, incorporates moieties known to contribute to potent and selective bioactivity, making it a highly attractive core for developing targeted therapeutic agents, such as inhibitors of the Stat3 signaling pathway or tubulin polymerization.[2][5]

The conjugation of such small molecule inhibitors to larger entities—such as antibodies (to create Antibody-Drug Conjugates or ADCs), peptides, or polymers—is a critical strategy to enhance therapeutic efficacy, modulate pharmacokinetic profiles, and enable targeted drug delivery. This guide provides a detailed overview of the primary methodologies for conjugating 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole derivatives, with a focus on the underlying chemical principles, step-by-step protocols, and expert insights for successful implementation in a research and development setting.

Part I: Prerequisite Functionalization of the Oxazole Core

The parent molecule, 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, lacks a readily available functional group for direct conjugation. Therefore, the first critical step is the strategic introduction of a reactive "handle" onto the oxazole ring. The most common and versatile positions for functionalization are the C2 and C4 positions. The choice of functional group dictates the subsequent conjugation chemistry.

Two primary "conjugation-ready" intermediates are proposed:

  • An Oxazole-4-Carboxylic Acid: For subsequent amide bond formation.

  • An Ethynyl-Substituted Oxazole: For copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[6]

The following workflow illustrates the conceptual path from the parent scaffold to these key intermediates.

G cluster_0 Core Scaffold cluster_1 Functionalization Strategies cluster_2 Conjugation-Ready Intermediates Parent 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole Formylation Vilsmeier-Haack Formylation at C4 Position Parent->Formylation Introduce CHO [Ref: 27] Sonogashira Sonogashira Coupling (after bromination at C2/C4) Parent->Sonogashira Introduce C≡CH [Ref: 1] CarboxylicAcid Oxazole-4-Carboxylic Acid (Handle for Amide Coupling) Formylation->CarboxylicAcid Oxidation Alkyne Ethynyl-Oxazole (Handle for Click Chemistry) Sonogashira->Alkyne G OxazoleCOOH Oxazole-COOH Derivative AmideConjugate Stable Amide-Linked Conjugate OxazoleCOOH->AmideConjugate CouplingAgent Coupling Reagent (e.g., TCFH, HATU) CouplingAgent->OxazoleCOOH Activates Amine Target Molecule with -NH2 Group (e.g., Protein, Peptide) Amine->AmideConjugate Base Base (e.g., NMI) Base->CouplingAgent

Caption: Schematic of the Amide Bond Formation workflow.

Protocol 1: TCFH-Mediated Amide Coupling This protocol is adapted from modern, efficient methods for amide bond formation. [7]

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve the oxazole-4-carboxylic acid derivative (1.0 eq) in anhydrous acetonitrile (MeCN) to a final concentration of 0.1 M.

  • Addition of Amine and Base: To the stirred solution, add the amine-containing molecule (1.0-1.2 eq) followed by N-methylimidazole (NMI) (2.2 eq).

  • Initiation of Reaction: Add N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) (1.1 eq) in a single portion. The reaction is often accompanied by a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by an appropriate analytical method, such as LC-MS or TLC. Reactions are typically complete within 30-90 minutes.

  • Workup and Purification:

    • For small molecule conjugations: Upon completion, add water to the reaction mixture to precipitate the product and dissolve the water-soluble byproducts. Cool the mixture in an ice bath to maximize precipitation. [7]Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization or silica gel chromatography.

    • For protein conjugations: The product is purified using techniques appropriate for biomolecules, such as size-exclusion chromatography (SEC) or dialysis, to remove excess reagents and byproducts.

Methodology 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, the most prominent example of "click chemistry," is a powerful and highly specific conjugation method that forms a stable 1,2,3-triazole linkage between an alkyne and an azide. [8][9]This reaction is exceptionally versatile and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation. [10] Causality Behind Experimental Choices:

  • Catalyst System: The reaction requires a source of Copper(I). This is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The use of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial in bioconjugation to stabilize the Cu(I) catalyst, prevent its oxidation, and minimize damage to the biomolecule.

  • High Yield and Specificity: The azide and alkyne functional groups are largely inert to the functional groups found in biological systems, ensuring that the reaction proceeds with high specificity and typically in near-quantitative yields. [6][10]This orthogonality is a key advantage over many other conjugation chemistries.

G cluster_0 Catalyst System OxazoleAlkyne Ethynyl-Oxazole Derivative TriazoleConjugate Stable Triazole-Linked Conjugate OxazoleAlkyne->TriazoleConjugate TargetAzide Target Molecule with -N3 Group (e.g., Protein, DNA) TargetAzide->TriazoleConjugate CuSO4 CuSO4 CuSO4->TriazoleConjugate Cu(I) source Ascorbate Sodium Ascorbate Ascorbate->TriazoleConjugate Reducing Agent Ligand Ligand (THPTA)

Caption: Schematic of the CuAAC "Click Chemistry" workflow.

Protocol 2: Aqueous CuAAC for Bioconjugation This protocol is a general method for labeling biomolecules with an alkyne-modified oxazole derivative. [11]

  • Prepare Stock Solutions:

    • Oxazole-Alkyne: Prepare a 10 mM stock solution in an organic solvent miscible with water (e.g., DMSO or DMF).

    • Azide-Biomolecule: Prepare a solution of the azide-modified biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Catalyst Premix: In a single microcentrifuge tube, prepare a fresh catalyst premix by combining a Copper(II) sulfate solution (e.g., 20 mM stock) and a ligand solution (e.g., 100 mM THPTA stock) before adding a freshly prepared sodium ascorbate solution (e.g., 100 mM stock). The final concentrations in the reaction will be much lower.

  • Reaction Assembly:

    • To the azide-biomolecule solution, add the oxazole-alkyne stock solution to achieve a final concentration typically 10- to 50-fold higher than the biomolecule concentration.

    • Initiate the reaction by adding the catalyst premix. Final concentrations are typically in the range of 1-2 mM for sodium ascorbate, 0.1-0.5 mM for CuSO₄, and 0.5-2.5 mM for the ligand.

  • Incubation: Gently mix or rotate the reaction vessel at room temperature. Protect the reaction from light if using fluorescently-tagged molecules. Reaction times can vary from 1 to 4 hours.

  • Purification: Remove the excess small-molecule reagents and copper catalyst using a method appropriate for the biomolecule, such as dialysis, size-exclusion chromatography (e.g., a desalting column), or affinity purification.

Part III: Data Summary & Troubleshooting

Quantitative Data and Method Comparison
ParameterAmide Bond FormationCuAAC (Click Chemistry)
Linkage Formed Amide (-CO-NH-)1,2,3-Triazole
Typical Yields 60-95% for small molecules; variable for proteins [7]>90% for both small molecules and biomolecules [6]
Reaction Conditions Anhydrous organic solvents, room temp.Aqueous buffers or organic solvents, room temp.
Reaction Time 0.5 - 2 hours1 - 4 hours
Orthogonality Moderate; can react with other nucleophiles.High; azide and alkyne are bio-inert.
Key Reagents Coupling Agent (TCFH, HATU), Base (NMI)Cu(II) Salt, Reducing Agent (Ascorbate), Ligand
Primary Application Small molecule synthesis, robust chemical probes.Bioconjugation, surface modification, material science.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product (Amide Coupling) 1. Inactive coupling reagent (hydrolyzed).2. Water present in the reaction.3. Sterically hindered amine or acid. [12]1. Use fresh, high-quality coupling reagents.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction temperature (40-60°C) or use a more powerful coupling agent like HATU.
Low or No Product (CuAAC) 1. Oxidation of Cu(I) catalyst.2. Insufficient reducing agent.3. Presence of copper-chelating buffers (e.g., Tris).1. Use a stabilizing ligand (THPTA/TBTA). Prepare catalyst premix immediately before use.2. Use a fresh stock of sodium ascorbate.3. Exchange the biomolecule into a non-chelating buffer like PBS or HEPES before the reaction.
Side Reactions / Impure Product 1. (Amide) Racemization of adjacent chiral centers.2. (Amide) Amine reacting with coupling agent.<br>3. (CuAAC) Protein aggregation or damage.1. Run the reaction at a lower temperature (0°C) and use an additive like HOBt if applicable.2. Add the coupling reagent last, after the acid and amine have been mixed.3. Ensure the final copper concentration is as low as possible while still being effective (<500 µM).
Difficulty in Purification 1. (Amide) Byproducts are not water-soluble (e.g., DCU from DCC).2. (CuAAC) Residual copper catalyst.1. Use a coupling reagent with water-soluble byproducts (TCFH, EDC).2. Add a copper chelator (e.g., EDTA) after the reaction is complete, prior to purification.

References

  • Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv URL: [Link] [6][10]

  • Title: The Use of Click Chemisty in Drug Development Applications Source: DergiPark URL: [Link] [9]

  • Title: The application of click chemistry in the synthesis of agents with anticancer activity - PMC Source: National Center for Biotechnology Information URL: [Link] [8]

  • Title: Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity Source: IRIS UniPA URL: [Link] [2]

  • Title: Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy Source: CHEMISTRY & BIOLOGY INTERFACE URL: [Link]

  • Title: Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization Source: ResearchGate URL: [Link] [13]

  • Title: Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications Source: PubMed URL: [Link] [3]

  • Title: 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids Source: MDPI URL: [Link]

  • Title: Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course Source: ACS Publications URL: [Link] [7]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Semantic Scholar URL: [Link]

  • Title: 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole Source: ChemScence URL: [Link]

  • Title: 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles Source: ACS Publications URL: [Link]

  • Title: An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects Source: PubMed URL: [Link] [5]

  • Title: Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link] [4]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: RSC Publishing URL: [Link] [12]

  • Title: Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway Source: PubMed URL: [Link]

  • Title: Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Sequential conjugation methods based on triazole formation and related reactions using azides Source: RSC Publishing URL: [Link] [11]

  • Title: Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN Source: MDPI URL: [Link]

  • Title: A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT Source: HETEROCYCLES URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

Target Compound: 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Welcome to the Technical Support Center for 5-(4-chloro-2-(trif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals

Welcome to the Technical Support Center for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole. This highly halogenated, lipophilic compound presents classic Biopharmaceutics Classification System (BCS) Class II challenges: high intestinal permeability but exceptionally poor aqueous solubility.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to overcome formulation bottlenecks.

Section 1: Mechanistic Profiling & FAQs

Q: Why does 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole exhibit such poor aqueous solubility? A: The insolubility is driven by two distinct physicochemical factors. First, the 4-chloro and 2-trifluoromethyl substitutions on the phenyl ring drastically increase the molecule's lipophilicity (LogP). Second, the planar oxazole ring promotes tight molecular packing, resulting in high crystal lattice energy. Consequently, the energy required to break the crystal lattice and solvate the molecule in water is thermodynamically unfavorable [1].

Q: Can I improve the solubility of this compound via salt formation? A: No. While the oxazole ring contains a nitrogen atom, it is only weakly basic (pKa ~0.8). At physiological pH, or even in the highly acidic environment of the stomach (pH 1.2–2.0), the nitrogen remains predominantly unprotonated. Therefore, stable salt formation is impossible, making advanced formulation-based approaches mandatory.

Q: During Hot Melt Extrusion (HME), my compound degrades. What is the alternative? A: 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole can undergo thermal degradation at the high temperatures required to melt standard polymer matrices (e.g., Kollidon VA64 at >150°C). The thermal stress risks cleavage of the oxazole ring or dehalogenation. Solution: Switch to a solvent-based Amorphous Solid Dispersion (ASD) method, such as Spray Drying . Spray drying relies on rapid solvent evaporation at lower temperatures, kinetically trapping the thermolabile API in an amorphous state without thermal degradation [2].

Q: My SMEDDS formulation precipitates upon dilution in simulated gastric fluid (SGF). How do I prevent this? A: Precipitation occurs when the lipid/surfactant mixture loses its solvent capacity upon dispersion. For highly lipophilic compounds, you must optimize the surfactant-to-oil ratio. Utilize a combination of a high-HLB surfactant (e.g., Gelucire 44/14) and a co-surfactant (e.g., Transcutol HP) to maintain the drug within the hydrophobic core of the microemulsion droplets (100–200 nm) [3].

Q: Is cyclodextrin complexation a viable strategy for this API? A: Generally, no. The bulky 2-trifluoromethyl and 4-chloro groups create significant steric hindrance, preventing optimal inclusion into the hydrophobic cavity of standard β-cyclodextrins. Lipid-based systems or ASDs are far more effective for this specific steric profile.

Section 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: Convert the crystalline API into a high-energy amorphous state to enhance the dissolution rate.

  • Solvent Selection & Solubilization: Dissolve 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole and a hydrophilic polymer (e.g., HPMCAS or PVP-VA) in a volatile organic solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v).

    • Causality: The co-solvent system ensures complete solubilization of both the highly hydrophobic API and the polymer matrix, which is critical for achieving a homogenous single-phase dispersion [5].

  • Atomization & Drying: Feed the solution into the spray dryer using a two-fluid nozzle. Set the inlet temperature to 75°C and the aspirator to 100%.

    • Causality: Rapid atomization increases the surface area, allowing instantaneous solvent evaporation. This kinetically traps the API in an amorphous state before the molecules have time to organize into a crystal lattice [6].

  • Secondary Drying: Collect the powder and dry in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Self-Validation Step (PXRD & DSC): Perform Powder X-Ray Diffraction (PXRD). A successful amorphization will yield a broad "halo" pattern with no sharp diffraction peaks. Confirm with Differential Scanning Calorimetry (DSC) by observing a single glass transition temperature ( Tg​ ) and the absence of a melting endotherm.

Protocol B: Formulation of Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: Bypass the dissolution rate-limiting step by pre-dissolving the API in a lipid matrix that spontaneously emulsifies in the gut.

  • Excipient Screening: Determine the equilibrium solubility of the API in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., PEG 400).

    • Causality: Maximizing drug loading in the lipid phase prevents precipitation post-emulsification in the GI tract[4].

  • Ternary Phase Diagram Construction: Titrate oil and surfactant/co-surfactant mixtures with water.

    • Causality: This identifies the exact excipient ratios that spontaneously form transparent, thermodynamically stable microemulsions.

  • Formulation: Dissolve the API into the optimized lipid/surfactant blend under mild magnetic stirring at 40°C until a clear, isotropic mixture is formed.

  • Self-Validation Step (DLS & Robustness): Disperse 1 mL of the SMEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C. Measure the droplet size via Dynamic Light Scattering (DLS). A stable droplet size of <200 nm with a Polydispersity Index (PDI) < 0.3 confirms a successful, robust microemulsion [3].

Section 3: Quantitative Data & Decision Matrices

To assist in selecting the correct formulation pathway, reference the quantitative comparison table below, which outlines the expected performance metrics for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole.

Formulation StrategyTypical Drug Loading (w/w %)Dispersed Particle Size (nm)Physical Stability (Accelerated)Relative Bioavailability (vs. Pure API)
Pure Crystalline API 100%> 10,000 nmHighly Stable1x (Baseline)
ASD (Spray Dried) 10 - 30%N/A (Molecular level)Moderate (Requires moisture protection)4x - 8x
SMEDDS (Lipid-based) 5 - 15%50 - 200 nmHigh (Thermodynamically stable)5x - 10x
Cyclodextrin Complex < 5%N/ALow (Steric hindrance limits inclusion)1.5x - 2x
Formulation Selection Workflow

FormulationWorkflow Start API: 5-(4-chloro-2-(trifluoromethyl) phenyl)oxazole Screening Physicochemical Screening (DSC, XRD, LogP) Start->Screening Decision1 High Melting Point (>150°C) & Thermolabile? Screening->Decision1 Decision2 High Lipid Solubility (LogP > 4)? Screening->Decision2 HME Hot Melt Extrusion (High Degradation Risk) Decision1->HME No SprayDrying Spray Drying (ASD) (Preferred for Thermolabiles) Decision1->SprayDrying Yes SMEDDS SMEDDS / SEDDS (Lipid-Based Formulation) Decision2->SMEDDS Yes Cyclodextrin Cyclodextrin Complexation (Steric Hindrance Risk) Decision2->Cyclodextrin No

Logical workflow for selecting solubility enhancement strategies based on API properties.

References

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry.[Link]

  • Manufacturing amorphous solid dispersions by spray-drying: scale-up approaches. PharmTech.[Link]

  • Solid self-emulsifying pellets: Solubility enhancement for oral delivery of poorly soluble BCS Class II drug. Journal of Drug Delivery and Therapeutics.[Link]

  • Design, Development and Characterization of Self Micro Emulsifying Drug Delivery System (SMEDDS) of Nebivolol Hydrochloride for Solubility Enhancement. Research Journal of Pharmacy and Technology.[Link]

  • Amorphous solid dispersions of BCS class II drugs: A rational approach to solvent and polymer selection. ResearchGate.[Link]

  • Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. MDPI.[Link]

Optimization

Technical Support Center: Troubleshooting Impurities in 5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole Crystallization

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals optimizing the isolation of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals optimizing the isolation of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole. Synthesized primarily via the1[1], this compound presents unique crystallization challenges due to the highly lipophilic nature of the trifluoromethyl (-CF_3) and chloro (-Cl) substituents.

As a Senior Application Scientist, my goal is to move beyond simple "tips and tricks." Here, we establish the physicochemical causality behind your experimental observations and provide self-validating protocols to ensure scalable, high-purity isolation.

Part 1: Mechanistic Origins of Impurities

Before troubleshooting, we must establish causality. The van Leusen reaction utilizes 4-chloro-2-(trifluoromethyl)benzaldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions[1]. The primary impurities encountered during crystallization are not random; they are direct artifacts of this reaction mechanism and the specific phase behavior of the system[2].

Mechanism Aldehyde 4-Cl-2-CF3-Benzaldehyde Intermediate Oxazoline Intermediate Aldehyde->Intermediate Base TosMIC TosMIC TosMIC->Intermediate Product 5-(4-Cl-2-CF3-phenyl)oxazole Intermediate->Product Elimination Byproduct p-Toluenesulfinic Acid Intermediate->Byproduct Cleaved

Figure 1: Van Leusen oxazole synthesis pathway and byproduct generation.

Part 2: Troubleshooting FAQs & Causality Guide

Q1: My final crystals are contaminated with unreacted 4-chloro-2-(trifluoromethyl)benzaldehyde. Why doesn't recrystallization remove it?

Causality: The -CF_3 group is strongly electron-withdrawing, which can sometimes retard the initial cycloaddition step if base equivalents are not perfectly optimized. The unreacted aldehyde is highly lipophilic. As the oxazole lattice forms, the structurally similar aldehyde can adsorb onto the crystal surface or incorporate into the lattice as a solid solution, a common phenomenon when structurally related impurities are present[2]. Solution: Shift the thermodynamic equilibrium of the solvent. Transition from a purely non-polar solvent (like heptane) to a binary solvent system (e.g., Isopropanol/Water). The aldehyde retains higher solubility in the alcohol-rich mother liquor at lower temperatures, preventing co-precipitation.

Q2: I am observing a persistent, polar impurity in my NMR (aromatic signals, methyl singlet). How do I purge this?

Causality: This is p-toluenesulfinic acid, the stoichiometric byproduct of the van Leusen elimination step[1]. While highly polar, it can form salts with residual potassium carbonate (K_2CO_3) or become mechanically entrapped in rapidly growing oxazole crystals (occlusion) if the crystallization is too fast[3]. Rapid crystallization incorporates impurities, defeating the purpose of the purification[3]. Solution: Implement a rigorous aqueous wash of the post-reaction organic phase before solvent swapping to your crystallization solvent. If the impurity persists in the solid, slow your cooling ramp rate to <0.5 °C/min. Slow growth allows for ordered lattice packing, which naturally rejects polar inclusions[4].

Q3: During cooling, my solution turns cloudy and forms an oil at the bottom of the flask instead of crystals. What is happening?

Causality: This is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the supersaturated solution crosses the binodal curve before reaching the solubility curve. The relatively low melting point of substituted oxazoles, combined with the lipophilic -CF_3 group, makes the compound prone to separating into a solute-rich liquid phase rather than nucleating[3]. Impurities heavily partition into this oil, ruining purity. Solution: You must bypass the LLPS region. Do this by either decreasing the initial concentration (operating at a lower supersaturation) or by introducing seed crystals just above the cloud point. Seeding forces heterogeneous nucleation, dragging the concentration down before it can oil out.

G Crude Crude 5-(4-Cl-2-CF3-phenyl)oxazole Dissolve Dissolve in Hot IPA/Water Crude->Dissolve CheckImp Identify Impurity Profile Dissolve->CheckImp Aldehyde Unreacted Aldehyde (Lipophilic) CheckImp->Aldehyde TosMIC TosMIC Byproducts (Polar/Ionic) CheckImp->TosMIC Oiling Oiling Out / LLPS (Phase Separation) CheckImp->Oiling Action1 Increase IPA ratio & Slow cooling Aldehyde->Action1 Action2 Pre-crystallization Aqueous Wash TosMIC->Action2 Action3 Seed Crystals & Lower Supersaturation Oiling->Action3 Pure Pure Crystalline Product Action1->Pure Action2->Pure Action3->Pure

Figure 2: Decision matrix for troubleshooting crystallization impurities in oxazole derivatives.

Part 3: Quantitative Partitioning Data

To rationally design your purification, consult the physicochemical partitioning table below. This data dictates why a mixed Isopropanol (IPA)/Water system is the optimal choice for this specific oxazole.

ComponentNatureEst. LogPSolubility in Hot IPASolubility in Cold IPASolubility in Water
5-(4-Cl-2-CF_3-phenyl)oxazole Target Product~3.8HighLowInsoluble
4-Cl-2-CF_3-benzaldehyde Starting Material~3.5HighModerateInsoluble
p-Toluenesulfinic acid Byproduct~1.2ModerateLowHigh

Part 4: Self-Validating Recrystallization Protocol

This step-by-step methodology is designed as a self-validating system. Each step contains a built-in physical check to ensure the process is proceeding correctly, preventing downstream failures[3].

Materials: Crude 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, Isopropanol (IPA), Deionized Water, Activated Charcoal (optional).

  • Aqueous Pre-Wash (Self-Validation: pH Check)

    • Action: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash 3x with water, followed by 1x with brine.

    • Validation: Check the pH of the final aqueous wash. It should be neutral (~7.0), confirming the removal of p-toluenesulfinic acid and residual K_2CO_3.

    • Next: Evaporate the organic layer to yield the crude solid.

  • Dissolution & Hot Filtration (Self-Validation: Visual Clarity)

    • Action: Suspend the crude solid in minimal IPA. Heat to 75 °C until dissolved. If the solution is highly colored, add 5% w/w activated charcoal and hold for 10 minutes[3].

    • Action: Perform a hot filtration through a pre-warmed funnel to remove charcoal and insoluble polymeric TosMIC degradation products[3].

    • Validation: The resulting mother liquor must be perfectly transparent (though it may be tinted yellow). Any cloudiness indicates undissolved impurities.

  • Anti-Solvent Addition & Seeding (Self-Validation: Controlled Nucleation)

    • Action: While maintaining the solution at 70 °C, add deionized water dropwise until the solution becomes faintly turbid (the cloud point). Immediately add a few drops of hot IPA until the solution is just clear again.

    • Action: Cool the solution to 60 °C and add 1% w/w pure seed crystals of the oxazole.

    • Validation: Crystals should begin to grow visibly from the seeds within 5 minutes. If the solution turns into a milky emulsion, it has oiled out[3]. Reheat, add 10% more IPA, and repeat the seeding step.

  • Desupersaturation & Isolation (Self-Validation: Yield vs. Purity)

    • Action: Cool the seeded solution from 60 °C to 5 °C at a strict rate of 0.2 °C/min.

    • Action: Isolate the crystals via vacuum filtration. Wash the filter cake twice with ice-cold 80:20 IPA/Water to displace the mother liquor containing the unreacted aldehyde[2].

  • Drying

    • Action: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual moisture and IPA.

References

  • Source: CORA (University College Cork)
  • Troubleshooting - Chemistry LibreTexts Source: LibreTexts URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Troubleshooting

Technical Support Center: Cross-Coupling Optimization for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

Welcome to the Application Support Center. As Senior Application Scientists, we understand that functionalizing highly decorated heterocycles presents unique synthetic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As Senior Application Scientists, we understand that functionalizing highly decorated heterocycles presents unique synthetic hurdles. This guide is specifically engineered for researchers performing late-stage cross-coupling—primarily direct C–H arylation—on 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole .

Below, you will find field-proven methodologies, causality-driven troubleshooting workflows, and optimized protocols designed to ensure high chemoselectivity and preserve the integrity of the oxazole core.

The Chemoselectivity Challenge: Understanding Your Substrate

Before initiating any coupling reaction, we must analyze the inherent liabilities of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole:

  • The Acidic C2 Proton: The oxazole C2 position is highly reactive toward Concerted Metalation-Deprotonation (CMD) pathways. However, the ring is susceptible to base-mediated degradation (ring-opening to acyclic isocyanides) if the conditions are too harsh.

  • The Electrophilic C–Cl Bond: Your substrate contains a 4-chloro substituent on the phenyl ring. If you utilize highly active, electron-rich phosphine ligands (e.g., XPhos, PCy3) typically used for Suzuki couplings[1], the Palladium(0) catalyst will indiscriminately undergo oxidative addition into this internal C–Cl bond, leading to catastrophic oligomerization.

The Solution: To achieve chemoselective C2-arylation, you must establish a kinetic preference. By using an external Aryl Iodide (Ar–I) as your coupling partner alongside a moderate-donor ligand (like PPh3 or dppf), the Pd(0) species will selectively activate the external C–I bond while leaving the internal C–Cl bond completely intact[2].

Standard Operating Procedure (SOP): Chemoselective C2-Arylation

This self-validating protocol utilizes Pivalic Acid (PivOH) as a catalytic proton shuttle to lower the activation energy of the CMD step, allowing for milder bases and preventing oxazole ring degradation.

Reagents & Materials:

  • Substrate: 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl Iodide (Ar–I) (1.2 equiv)

  • Catalyst/Ligand: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

  • Base & Additive: K₂CO₃ (2.0 equiv), Pivalic Acid (PivOH) (30 mol%)

  • Solvent: Anhydrous Toluene (0.33 M)

Step-by-Step Methodology:

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the oxazole substrate, aryl iodide, Pd(OAc)₂, PPh₃, K₂CO₃, and PivOH. (Note: If the aryl iodide is a liquid, add it in Step 2).

  • Solvent Addition & Degassing: Add 3.0 mL of anhydrous toluene. If prepared outside a glovebox, thoroughly deoxygenate the mixture using three freeze-pump-thaw cycles. Oxygen is a primary culprit for catalyst poisoning and Ar–I homocoupling.

  • Reaction Execution: Seal the Schlenk tube tightly. Transfer to a pre-heated oil bath and stir vigorously (800 rpm) at 110 °C for 16 hours.

  • Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with an additional 20 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude mixture via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure C2-arylated oxazole.

Optimization Data: Catalyst & Base Screening

The following table summarizes our internal quantitative data demonstrating the causality between ligand choice and chemoselectivity. Notice how electron-rich ligands destroy the substrate via C–Cl activation.

Table 1: Matrix Optimization for C2-Arylation of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

Catalyst / LigandBase / AdditiveSolvent (Temp)ConversionChemoselectivity (C2 vs C–Cl)
Pd(OAc)₂ / XPhosK₂CO₃Toluene (110°C)>95%Poor (Extensive C–Cl activation)
Pd(OAc)₂ / PCy₃Cs₂CO₃Toluene (110°C)>95%Poor (Oligomerization)
Pd(OAc)₂ / PPh₃K₂CO₃Toluene (110°C)45%Excellent (>99:1)
Pd(OAc)₂ / PPh₃ K₂CO₃ / PivOH (30 mol%) Toluene (110°C) 88% Excellent (>99:1)
Pd(dppf)Cl₂Cs₂CO₃Dioxane (100°C)75%Good (90:10)

Reaction conditions: 1.0 equiv oxazole, 1.2 equiv 4-methoxyphenyl iodide, 16h.

Troubleshooting & Diagnostics

If your reaction deviates from the expected outcome, consult the decision tree below to diagnose the root cause.

Troubleshooting Issue Reaction Failure: Low Yield of C2-Arylated Oxazole Symp1 Observation A: Substrate Consumption but Multiple Spots on TLC Issue->Symp1 Symp2 Observation B: High Recovery of Starting Material Issue->Symp2 Symp3 Observation C: Black Precipitate Forms Rapidly Issue->Symp3 Root1 C-Cl Bond Activation or Ring Opening Symp1->Root1 Root2 Poor Oxidative Addition or High CMD Barrier Symp2->Root2 Root3 Catalyst Decomposition (Pd Black Formation) Symp3->Root3 Fix1 Use milder base (Cs2CO3) Switch to PPh3 ligand Root1->Fix1 Fix2 Add PivOH (30 mol%) Ensure Ar-I is used Root2->Fix2 Fix3 Thoroughly degas solvent Check ligand purity Root3->Fix3

Decision tree for troubleshooting common failures in oxazole C-H arylation.

Frequently Asked Questions (FAQs)

Q: Why is my oxazole ring degrading during the reaction? A: Strong bases (such as KOtBu, NaOtBu, or NaOH) at elevated temperatures promote nucleophilic attack at the highly electrophilic C2 position of the oxazole, leading to ring opening. Solution: Strictly utilize mild carbonate bases (K₂CO₃ or Cs₂CO₃) and rely on the PivOH additive to facilitate the deprotonation mechanistically rather than by brute basicity.

Q: Can I use an Aryl Chloride or Aryl Bromide as the coupling partner instead of an Aryl Iodide? A: We strongly advise against it for this specific substrate. While Nickel-catalyzed C–H arylation of oxazoles with aryl chlorides is well-documented , your substrate already contains an aryl chloride. The catalyst will not be able to distinguish between the external Ar–Cl and the internal Ar–Cl, resulting in statistical mixtures and polymerization. Stick to Aryl Iodides to maintain strict chemoselectivity.

Q: I want to functionalize the C–Cl bond on the substrate. Can I do a Suzuki coupling? A: Yes, but sequencing is critical . You cannot easily perform a Suzuki coupling on the C–Cl bond while the oxazole C2 position is unsubstituted, as the basic Suzuki conditions often lead to competitive C–H activation or ring degradation. Best Practice: Perform the C2 C–H arylation first (using the SOP above). Once the C2 position is blocked, you can safely subject the resulting intermediate to standard Suzuki-Miyaura conditions (e.g., Pd₂(dba)₃, SPhos, Arylboronic acid, K₃PO₄) to cross-couple the remaining aryl chloride.

Mechanistic Visualization: The Role of Pivalic Acid

Understanding the Concerted Metalation-Deprotonation (CMD) pathway is crucial. The pivalate anion coordinates to the Pd(II) center and acts as an internal, intramolecular base. It abstracts the C2 proton of the oxazole simultaneously as the Pd–C bond is formed. Without PivOH, the energy barrier for C–H cleavage is significantly higher, leading to stalled reactions and unreacted starting material.

CMD_Mechanism Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Oxidative Addition Complex (Ar-Pd-I) Pd0->PdII_Ox + Ar-I PdII_Piv Ligand Exchange (Ar-Pd-OPiv) PdII_Ox->PdII_Piv + PivO- CMD Concerted Metalation- Deprotonation (CMD) PdII_Piv->CMD + Oxazole Substrate PdII_Prod Diaryl Pd(II) Complex CMD->PdII_Prod - PivOH Product C2-Arylated Oxazole Product PdII_Prod->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle for Pd-catalyzed C-H arylation via Concerted Metalation-Deprotonation.

References

  • Title: Radical C–H Arylation of Oxazoles with Aryl Iodides: dppf as an Electron-Transfer Mediator for Cs₂CO₃ Source: Organic Letters (ACS Publications) URL: [Link][2]

  • Title: Suzuki Coupling of Oxazoles Source: Organic Letters (ACS Publications) URL: [Link][3]

  • Title: Nickel-Catalyzed C−H Arylation of Benzoxazoles and Oxazoles: Benchmarking the Influence of Electronic, Steric and Leaving Group Variations in Phenolic Electrophiles Source: The Journal of Organic Chemistry (PMC) URL: [Link][4]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link][1]

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise in 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole Analysis

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline noise, with a special focus on the analysis of complex molecules like 5-(4-chloro-2-(trifluoromethyl)phenyl)oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline noise, with a special focus on the analysis of complex molecules like 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy common issues affecting baseline stability, ensuring the accuracy and reliability of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental types of baseline noise in HPLC, and what do they generally indicate?

A1: Understanding the character of the baseline noise is the first step in diagnosing its source. Baseline disturbances can be broadly categorized into three types:

  • Drift: A gradual, steady rise or fall of the baseline over an extended period.[1][2] This often points to issues with temperature fluctuations, mobile phase composition, or a contaminated column that is slowly eluting interfering compounds.[1][3]

  • Periodic Noise: Regular, repeating fluctuations or pulsations in the baseline.[1][4] This pattern is almost always linked to the mechanical components of the HPLC system, particularly the pump.[1][5]

  • Irregular or Random Noise: Sporadic, high-frequency spikes or fuzz on the baseline. This can originate from a variety of sources including air bubbles, electrical interference, a contaminated detector flow cell, or improper mobile phase mixing.[4][6][7]

The following table summarizes these common noise types and their most probable origins:

Noise Type Visual Appearance Common Probable Causes
Drift Gentle, consistent upward or downward slopeTemperature instability, mobile phase contamination, slow column equilibration, aging detector lamp.[1][2][3]
Periodic Noise Regular, sawtooth, or sine-wave patternFaulty pump check valves, pump seal failure, air in the pump head, incomplete mobile phase mixing.[1][5]
Irregular Noise Random spikes, hazy or fuzzy baselineAir bubbles in the system, contaminated mobile phase or detector cell, electrical interference, leaks.[4][6][7]

In-Depth Troubleshooting Guides

Q2: My chromatogram shows a perfectly regular, pulsing baseline. How do I troubleshoot what seems to be a pump issue?

A2: A regular, periodic baseline noise is a classic symptom of a problem with the pump's flow delivery.[1][5] The pulsations you see often coincide with the pump strokes. Here is a systematic approach to isolate and resolve the issue.

  • Confirm the Source: To verify the noise is pump-related, change the flow rate. If the frequency of the pulsations changes proportionally with the flow rate, the pump is the source.[4]

  • Check for Air Bubbles: Air is compressible and will cause pressure fluctuations as the pump pistons move.

    • Action: Thoroughly degas your mobile phase using an inline degasser, helium sparging, or sonication.[5][8] Ensure all solvent lines are submerged in the mobile phase reservoirs and that the inlet filters are clean.

    • Action: Purge the pump according to the manufacturer's instructions to remove any trapped air bubbles from the pump heads.[6]

  • Inspect Check Valves: Check valves are critical for ensuring a consistent, one-way flow of the mobile phase. If a check valve is dirty or faulty, it can cause inconsistent flow and pressure fluctuations.[2][5][9]

    • Action: If your system allows, perform a pressure drop test or a flow-based diagnostic to assess check valve performance.

    • Action: If a check valve is suspected to be faulty, sonicate it in isopropanol or methanol. If cleaning does not resolve the issue, replace the check valve.[1]

  • Examine Pump Seals: Worn or damaged pump seals can lead to leaks and an inability to maintain consistent pressure, resulting in baseline noise.[1][5]

    • Action: Visually inspect the area around the pump head for any signs of mobile phase leakage.

    • Action: If seals are worn or it has been over a year since they were last replaced, install new pump seals according to the manufacturer's protocol.[5]

Below is a troubleshooting workflow for periodic baseline noise.

G start Periodic Baseline Noise Observed q1 Change Flow Rate. Does pulsation frequency change? start->q1 pump_issue Confirmed Pump-Related Issue q1->pump_issue Yes other_issue Noise is not pump-related. Investigate Detector/Electronics. q1->other_issue No degas Degas Mobile Phase & Purge Pump pump_issue->degas q2 Is the noise resolved? degas->q2 check_valves Clean or Replace Check Valves q2->check_valves No end Baseline Stabilized q2->end Yes q3 Is the noise resolved? check_valves->q3 pump_seals Inspect and Replace Pump Seals q3->pump_seals No q3->end Yes pump_seals->end

Caption: Troubleshooting workflow for periodic HPLC baseline noise.

Q3: My baseline is consistently drifting upwards during my gradient analysis of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole. What should I investigate?

A3: Baseline drift during a gradient run is a common issue and can often be attributed to the mobile phase, the column, or the detector.[1][2] Given the aromatic and halogenated nature of your analyte, certain mobile phase additives and detection wavelengths can be particularly sensitive to compositional changes.

  • Mobile Phase Quality and Preparation:

    • Cause: Using low-quality solvents or contaminated water can introduce impurities that change absorbance as the gradient composition shifts.[5][10][11] Some additives, like trifluoroacetic acid (TFA), absorb UV light and can cause drift if their concentration is not consistent or if the solvent degrades over time.[2][9]

    • Solution: Always use HPLC-grade or higher solvents.[3][5] Prepare fresh mobile phase daily.[9] If using a UV-absorbing additive like TFA, ensure it is present in both your aqueous (A) and organic (B) mobile phases at the same concentration to minimize shifts in absorbance during the gradient.

  • Column Equilibration and Contamination:

    • Cause: Insufficient column equilibration with the initial mobile phase conditions can cause the baseline to drift as the column slowly adjusts during the run.[3] Additionally, strongly retained compounds from previous injections can elute slowly during a gradient, appearing as a rising baseline.[3]

    • Solution: Ensure the column is equilibrated for a sufficient time before the first injection. This may require flushing with 10-20 column volumes of the starting mobile phase.[3] Implement a robust column wash step with a strong solvent at the end of each gradient sequence to remove any strongly retained contaminants. Using a guard column can also help protect the analytical column from contamination.[3]

  • Detector and Environmental Factors:

    • Cause: A detector lamp that is nearing the end of its life can cause a drifting baseline due to unstable light output.[6] Also, fluctuations in ambient laboratory temperature can affect both the detector and the mobile phase viscosity, leading to drift.[2][12]

    • Solution: Check the detector lamp's age and energy output via the instrument's software. Replace it if necessary.[13] Use a column oven to maintain a stable temperature for the column and, if possible, ensure the lab temperature is stable.[2]

  • Wavelength Selection for Halogenated Aromatics:

    • Cause: The analysis of halogenated aromatic compounds like 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole often utilizes UV detection.[14][15][16] If the selected wavelength is near the UV cutoff of one of the mobile phase solvents (e.g., acetonitrile), small changes in solvent composition during the gradient can lead to significant absorbance changes and baseline drift.[1]

    • Solution: Determine the UV absorbance maximum (λmax) of your analyte and set the detector to this wavelength. Avoid wavelengths below 220 nm if possible, as this is where many solvents and additives begin to absorb.

The logical relationship between potential causes of baseline drift is illustrated below.

G drift Baseline Drift Observed mobile_phase Mobile Phase Issues drift->mobile_phase column Column Issues drift->column detector Detector/Environmental Issues drift->detector sub_mp1 Contaminated Solvents mobile_phase->sub_mp1 sub_mp2 Improper Additive Concentration mobile_phase->sub_mp2 sub_mp3 Degraded Mobile Phase mobile_phase->sub_mp3 sub_col1 Insufficient Equilibration column->sub_col1 sub_col2 Column Contamination column->sub_col2 sub_det1 Aging Detector Lamp detector->sub_det1 sub_det2 Temperature Fluctuations detector->sub_det2 sub_det3 Incorrect Wavelength detector->sub_det3

Caption: Potential sources contributing to HPLC baseline drift.

Q4: How can I eliminate random, high-frequency noise and sharp spikes from my baseline?

A4: Irregular, high-frequency noise can make peak integration difficult and unreliable. This type of noise is often caused by air in the system, a contaminated detector cell, or electrical issues.

  • Isolate the Column: The first step is to determine if the column is the source of the noise.

    • Action: Replace the column with a zero-dead-volume union.[5] Run the mobile phase through the system. If the noise disappears, the column is likely contaminated or degraded and should be flushed or replaced.[5] If the noise persists, the problem lies elsewhere in the HPLC system.

  • Check for Air Bubbles: Small air bubbles passing through the detector flow cell will cause random spikes and noise.[1][6][9]

    • Action: Ensure the mobile phase is thoroughly degassed.[8] Check for any loose fittings throughout the system, as these can be a source of air ingress.[1] Adding a back-pressure regulator after the detector can help keep gases dissolved in the mobile phase.[3]

  • Clean the Detector Flow Cell: Contaminants or air bubbles adhering to the walls of the flow cell can cause erratic noise.[3][6]

    • Action: Flush the flow cell with a strong, HPLC-grade solvent like methanol or isopropanol.[3] If this is ineffective, a more aggressive cleaning may be needed. Consult your detector's manual, but a common procedure involves flushing with 1N nitric acid (never use hydrochloric acid, as it can corrode stainless steel).[3]

  • Evaluate Electrical Connections: Poor electrical grounding or interference from other laboratory equipment can manifest as baseline noise.

    • Action: Ensure the HPLC system is properly grounded. Check that all electrical cables are securely connected. If possible, plug the HPLC into a dedicated circuit to avoid interference from other instruments.

References

  • Vertex AI Search. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • uHPLCs.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
  • Reddit. (2023, March 4).
  • SCION Instruments. HPLC Troubleshooting Guide.
  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • BASi. Troubleshooting.
  • Thermo Fisher Scientific - US. HPLC Troubleshooting.
  • LCGC. (2022, August 1).
  • Royal Society of Chemistry. (2019, November 18).
  • Axion Labs.
  • IntechOpen. (2012, July 26).
  • Oxford Academic. Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.

Sources

Troubleshooting

Technical Support Center: Overcoming Non-Specific Binding (NSB) of Highly Lipophilic Compounds

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly lipophilic scaffolds, specifically focusing on 5-(4-chloro-2-(trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly lipophilic scaffolds, specifically focusing on 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole .

Due to the presence of a trifluoromethyl ( −CF3​ ) group, a chloro ( −Cl ) substituent, and dual aromatic rings (phenyl and oxazole), this compound exhibits extreme hydrophobicity. In aqueous assay conditions, it is thermodynamically driven to minimize contact with water, leading to severe non-specific binding (NSB) to plasticware, microfluidic tubing, sensor matrices, and non-target proteins.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating experimental protocols to restore your assay's signal-to-noise ratio.

Frequently Asked Questions & Troubleshooting

Q1: I am seeing a high background signal and no clear dose-response in my biochemical assay. Why is this compound sticking to everything?

Root Cause: The NSB of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole is driven by hydrophobic interactions and Van der Waals forces, rather than electrostatic charges. The compound adsorbs onto the hydrophobic surfaces of polystyrene plates and non-target protein patches to shield its lipophilic −CF3​ and −Cl groups from the aqueous buffer. Solution: You must lower the surface tension of your buffer or provide a hydrophobic "sink." Introduce a non-ionic surfactant like Tween-20 (0.005% to 0.1%)[1] or a zwitterionic detergent like CHAPS (0.1% to 0.5%)[2]. These detergents form micelles that temporarily shield the lipophilic compound, keeping it in solution without denaturing your target protein.

Q2: I am running Surface Plasmon Resonance (SPR) and my reference channel shows massive RU spikes. How do I fix this?

Root Cause: In SPR, the analyte is interacting with the bare gold sensor, the dextran hydrogel matrix, or the microfluidic tubing[1],[3]. If the response on the reference channel is greater than one-third of the sample channel response, your kinetic data is compromised[1]. Solution:

  • Detergents: Supplement your running buffer with 0.05% Tween-20 to disrupt hydrophobic interactions[3].

  • Carrier Proteins: Add Bovine Serum Albumin (BSA) at 0.5 to 2 mg/mL (approx. 0.1% to 1%)[1],[3]. BSA acts as a carrier protein with hydrophobic pockets that chaperone the lipophilic analyte through the fluidics, preventing it from sticking to the tubing walls[3].

Q3: Standard protocols suggest adding high salt (NaCl) to reduce NSB. Should I do this for my oxazole compound?

Root Cause / Expert Warning: No. While adding up to 500 mM NaCl is a standard intervention for NSB caused by electrostatic (charge-charge) interactions[1],[4], your compound is uncharged and highly lipophilic. Solution: Avoid high salt. Increasing the ionic strength of the buffer increases the surface tension of water, which thermodynamically forces hydrophobic compounds out of solution—a phenomenon known as "salting out." Adding NaCl will likely increase the precipitation and NSB of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole.

Q4: My Equilibrium Dialysis (ED) assay shows <50% mass balance recovery. How can I accurately determine the unbound fraction ( fu​ )?

Root Cause: Highly lipophilic compounds beyond the "Rule of 5" often bind non-specifically to the dialysis membrane itself, making bioanalytical sensitivity limiting and preventing the accurate determination of the free fraction[5]. Solution: Add 0.01% v/v Solutol® HS 15 (Kolliphor HS 15) to your assay buffer. Solutol perfectly mitigates NSB to the dialysis membrane without significantly binding to plasma proteins itself, allowing for the accurate determination of fu​ for highly lipophilic compounds[5].

Quantitative Data: Buffer Additives for Lipophilic Compounds

The following table summarizes the optimal additives for reducing the NSB of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, based on the specific interaction mechanism.

AdditiveRecommended ConcentrationAssay TypeMechanism of Action
Tween-20 0.005% – 0.1% v/v[1]SPR, BiochemicalNon-ionic surfactant; disrupts hydrophobic interactions between the analyte and sensor/plastic surfaces[3].
CHAPS 0.1% – 0.5% w/v[2]Cell-based, SPRZwitterionic detergent; solubilizes hydrophobic compounds while maintaining native protein conformations[2].
BSA 0.5 – 2.0 mg/mL[1]SPR, Liquid HandlingGlobular protein; acts as a chaperone, utilizing its hydrophobic pockets to shield the analyte from tubing/plastics[3].
Solutol HS 15 0.01% v/v[5]Equilibrium DialysisExcipient; coats dialysis membranes to prevent lipophilic compound adsorption without altering plasma protein binding[5].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, any intervention to reduce NSB must be tested in a self-validating loop. Do not assume an additive works without running the corresponding negative control.

Protocol A: SPR Buffer Optimization Workflow

Objective: Eliminate NSB of the oxazole compound to the SPR sensor matrix without inhibiting specific binding.

  • Establish the Baseline (Bare Sensor Control): Inject the 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole analyte over a bare sensor surface (or a deactivated reference channel with no immobilized ligand) using your standard running buffer[4]. Record the Response Units (RU).

  • Titrate the Surfactant: Prepare three running buffers supplemented with Tween-20 at 0.01%, 0.05%, and 0.1%[1].

  • Re-evaluate NSB: Inject the analyte over the bare sensor using the new buffers. Identify the lowest concentration of Tween-20 that reduces the reference channel RU to near zero.

  • Validate Specific Binding: Inject the analyte over the active ligand channel using the optimized buffer. Verify that the specific binding signal ( RUactive​−RUreference​ ) remains robust and exhibits proper association/dissociation kinetics.

Protocol B: Equilibrium Dialysis Recovery Rescue

Objective: Achieve >80% mass balance recovery for highly lipophilic compounds.

  • Prepare the Matrix: Spike human plasma (or target protein solution) with the oxazole compound at the desired concentration.

  • Buffer Modification: Prepare the dialysate buffer (e.g., PBS) and add exactly 0.01% v/v Solutol HS 15[5]. Mix thoroughly.

  • Dialysis: Load the plasma sample into the donor chamber and the Solutol-modified buffer into the receiver chamber of the dialysis plate. Incubate at 37°C on a plate shaker for 4 to 24 hours to reach equilibrium.

  • Mass Balance Calculation: Quantify the compound in both chambers using LC-MS/MS. Calculate recovery: (Amount in Donor + Amount in Receiver) / Total Amount Spiked. If recovery is >80%, the fu​ calculated is scientifically valid.

Troubleshooting Logic Workflow

NSB_Troubleshooting Start Observe High Background or Low Recovery CheckAssay Identify Assay Type Start->CheckAssay SPR SPR / Biosensor CheckAssay->SPR EqDialysis Equilibrium Dialysis / Biochemical CheckAssay->EqDialysis SPR_Bare Run Bare Sensor Control SPR->SPR_Bare EqD_Recovery Check Mass Balance EqDialysis->EqD_Recovery SPR_Additives Add 0.05% Tween-20 or 0.1% BSA SPR_Bare->SPR_Additives Success NSB Reduced (Valid Data) SPR_Additives->Success Signal < 5% RU Fail Avoid NaCl (Salting Out) Optimize Ligand SPR_Additives->Fail High NSB Persists EqD_Solutol Add 0.01% Solutol HS 15 EqD_Recovery->EqD_Solutol EqD_Solutol->Success Recovery > 80% EqD_Solutol->Fail Recovery < 50%

Logical workflow for diagnosing and resolving non-specific binding in assays.

References

  • Srivastava, A., Pike, A., Williamson, B., & Fenner, K. (2021). A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive. Journal of Pharmaceutical Sciences, 110(3), 1412-1417. Available at:[Link][5]

  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Available at:[Link][3][6]

  • Reichert SPR. (2014). Reducing Non-Specific Binding - Surface Plasmon Resonance. Available at:[Link][1]

  • Technology Networks. (2015). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Available at:[Link][4][7]

  • Justia Patents. (2024). Solution-based plasmonic specific-binding partner assays using metallic nanostructures. Available at:[Link][2]

Sources

Optimization

Minimizing cytotoxicity of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole in cell cultures

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Welcome to the technical support center for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, henceforth referred to as CPOX-42. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for minimizing cytotoxicity and ensuring reproducible results in cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered when working with CPOX-42.

Q1: We are observing significant cytotoxicity with CPOX-42 in our cell line at concentrations where we expected to see a specific biological effect, not cell death. What are the first steps to troubleshoot this?

A1: This is a frequent challenge in early-stage compound screening.[1] High concentrations of small molecules can lead to off-target or non-specific effects that mask the intended biological activity.[1][2]

Your initial troubleshooting should focus on three areas:

  • Compound and Vehicle Verification:

    • Purity and Identity: Confirm the purity and identity of your CPOX-42 stock. Impurities from synthesis or degradation products can be independently cytotoxic.

    • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is well below the tolerance level for your cell line. Always include a vehicle-only control group in every experiment to isolate the effect of the compound.[1]

  • Dose-Response Evaluation:

    • Conduct a broad dose-response experiment (e.g., from 1 nM to 100 µM) to determine the precise IC50 (half-maximal inhibitory concentration) for cytotoxicity. This will establish the upper concentration limit for your experiments and help identify a potential therapeutic window where you might observe the desired biological effect without inducing widespread cell death.[1]

  • Cell Culture Conditions:

    • Cell Health and Density: Inconsistent cell passage number, high confluence, or underlying stress can sensitize cells to chemical agents.[1] Standardize your cell seeding density and use cells from a consistent, low passage number range for all experiments.

Q2: There is high variability in cytotoxicity results between experiments, even when using the same CPOX-42 concentration. What could be the cause?

A2: High variability often points to subtle inconsistencies in experimental setup.

  • Serum Concentration: The concentration of fetal bovine serum (FBS) or other sera can significantly impact compound bioavailability and cytotoxicity.[3] Serum proteins can bind to small molecules, reducing their effective concentration.[4] If you are changing serum lots or concentrations between experiments, this could be a major source of variability. We recommend testing if reducing serum concentration (e.g., from 10% to 2.5% or serum-free for the duration of treatment) alters the cytotoxic profile, but be aware this can also stress the cells.[3][5]

  • Cell Seeding Density: As mentioned in A1, variations in the number of cells seeded can alter the outcome. Denser cultures may show more resistance due to cell-cell signaling or a "community effect," while sparser cultures may be more sensitive.[6]

  • Compound Preparation: Ensure your CPOX-42 stock is fully dissolved and that you perform serial dilutions fresh for each experiment. Compound precipitation in media can lead to inconsistent dosing.

Q3: How can we determine if CPOX-42 is causing apoptosis (programmed cell death) or necrosis (uncontrolled cell death)?

A3: Differentiating between these two cell death pathways is crucial for understanding the mechanism of toxicity.[7][8]

  • Apoptosis Assay: Measure the activity of executioner caspases, specifically caspase-3 and -7. These are key proteases activated during apoptosis. A luminescent "add-mix-measure" assay like the Caspase-Glo® 3/7 assay is a robust method for this.[9][10][11] An increase in the luminescent signal indicates apoptosis.

  • Necrosis Assay: Measure the release of lactate dehydrogenase (LDH) into the cell culture medium.[12] LDH is a cytosolic enzyme that is released only when the plasma membrane is compromised, a hallmark of necrosis.[12] An increase in LDH activity in the supernatant points to necrosis.

By running these assays in parallel, you can quantify the relative contribution of each death pathway at a given CPOX-42 concentration.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Investigating and Mitigating Oxidative Stress-Induced Cytotoxicity

A common off-target effect of heterocyclic small molecules is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[13][14] This can lead to widespread cellular damage and cell death, masking the intended on-target activity.

Hypothesis: CPOX-42, at higher concentrations, may be inducing cytotoxicity via the generation of intracellular ROS.

Troubleshooting Workflow:

Figure 1. Workflow for investigating ROS-mediated cytotoxicity.
Experimental Protocol: Antioxidant Rescue Experiment

This protocol is designed to test if the cytotoxicity of CPOX-42 can be reversed by co-treatment with the antioxidant N-acetylcysteine (NAC). NAC can mitigate cytotoxicity by replenishing intracellular glutathione (GSH), a key antioxidant, or by directly scavenging ROS.[13][15][16]

Objective: To determine if N-acetylcysteine (NAC) can rescue cells from CPOX-42-induced cytotoxicity.

Materials:

  • Cells of interest

  • CPOX-42 stock solution (e.g., 10 mM in DMSO)

  • N-acetylcysteine (NAC) powder

  • Complete cell culture medium

  • Sterile 96-well plates (clear for microscopy, white-walled for luminescence assays)

  • Cytotoxicity assay reagent (e.g., LDH release assay kit)

Procedure:

  • Prepare NAC Stock: Prepare a fresh 1 M stock solution of NAC in sterile water and adjust the pH to ~7.4 with NaOH. Filter-sterilize and store at 4°C for short-term use.

  • Cell Seeding: Seed cells in a 96-well plate at their optimal density for cytotoxicity assays and allow them to adhere overnight.

  • Treatment Setup: On the day of the experiment, prepare treatment media. You will have three main conditions (in triplicate):

    • Vehicle Control: Medium with the same final concentration of DMSO as the CPOX-42 treated wells.

    • CPOX-42 Treatment: Medium containing CPOX-42 at a concentration that induces significant cytotoxicity (e.g., its IC80 value).

    • Rescue Treatment: Medium containing both CPOX-42 (at IC80) and NAC (final concentration typically 1-5 mM).

    • NAC Control: Medium containing only NAC (1-5 mM) to ensure it is not toxic on its own.

  • Incubation: Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: At the end of the incubation period, assess cytotoxicity using a standard method like the LDH release assay.[12][17]

Data Interpretation:

Treatment GroupExpected Outcome if Hypothesis is TrueInterpretation
Vehicle ControlLow cytotoxicity (~0-5%)Establishes baseline cell health.
CPOX-42 (IC80)High cytotoxicity (~80%)Confirms the cytotoxic effect of the compound.
NAC ControlLow cytotoxicity (~0-5%)Confirms NAC is not toxic at the used concentration.
CPOX-42 + NACSignificantly lower cytotoxicity than CPOX-42 aloneIndicates that NAC rescued the cells, supporting the oxidative stress hypothesis.[18]
Guide 2: Differentiating and Quantifying Cell Death Pathways

Understanding whether a compound induces apoptosis or necrosis provides critical insight into its mechanism of action.[19] This guide provides a workflow for simultaneously assessing these pathways.

Workflow for Parallel Assessment of Apoptosis and Necrosis:

Figure 2. Parallel workflow for cell death mechanism analysis.
Detailed Experimental Protocols

Protocol 2.1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the activity of LDH released from damaged cells into the supernatant.[17][20]

  • Setup Plate Controls: For each plate, you must include three controls in triplicate:

    • Spontaneous Release: Wells with vehicle-treated cells (measures background LDH release).

    • Maximum Release: Wells with vehicle-treated cells where you add a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint. This lyses all cells and represents 100% cytotoxicity.[17]

    • Background Control: Wells with medium but no cells.

  • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at ~400 x g for 5 minutes.[17]

  • Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clear 96-well assay plate.[17][20]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.[12][17]

  • Incubate and Read: Incubate the plate at room temperature for 30 minutes, protected from light.[12] Measure the absorbance at 490 nm using a microplate reader.

  • Calculate Cytotoxicity: % Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Protocol 2.2: Caspase-Glo® 3/7 Apoptosis Assay

This is a luminescent assay that measures the activity of caspase-3 and -7, key markers of apoptosis.[9][21]

  • Equilibrate Reagents: Allow the Caspase-Glo® 3/7 Reagent and the cell plate to equilibrate to room temperature.[10]

  • Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

  • Mix and Incubate: Mix the contents on a plate shaker at low speed for 1-2 minutes. Incubate at room temperature for 1 to 3 hours.[10]

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The resulting luminescent signal is directly proportional to the amount of caspase activity. Results are often expressed as fold change over the vehicle-treated control.

By applying these structured troubleshooting guides and protocols, researchers can effectively identify the root causes of CPOX-42 cytotoxicity, distinguish between different cell death mechanisms, and develop strategies to minimize off-target effects, ultimately leading to more reliable and interpretable experimental outcomes.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. National Center for Biotechnology Information.

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Institutes of Health.

  • N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity - IAEA. International Atomic Energy Agency.

  • LDH Cytotoxicity Assay Kit - Cayman Chemical. Cayman Chemical.

  • Caspase-Glo® 3/7 Assay - Promega Corporation. Promega Corporation.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific.

  • [9][20]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES - IRIS UniPA. University of Palermo Institutional Research Archive.

  • Caspase-Glo® 3/7 3D Assay Technical Manual - Promega Corporation. Promega Corporation.

  • Caspase-Glo 3/7 Assay - Reaction Biology. Reaction Biology.

  • Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC. National Center for Biotechnology Information.

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - MDPI. MDPI.

  • Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines - Benchchem. BenchChem.

  • Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC. National Center for Biotechnology Information.

  • CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet (Pub.No. MAN0018500 B.0). Thermo Fisher Scientific.

  • Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione ... - PMC. National Center for Biotechnology Information.

  • Cytotoxicity Detection Kit (LDH) - Sigma-Aldrich. Sigma-Aldrich.

  • Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed. National Center for Biotechnology Information.

  • (PDF) A comprehensive review on biological activities of oxazole derivatives. ResearchGate.

  • In vitro Toxicology Cytotoxicity and Mechanism | ImQuest BioSciences. ImQuest BioSciences.

  • Cytotoxicity: A Crucial Toxicity for In Vitro Experiments | IntechOpen. IntechOpen.

  • Protective effects of N‑acetylcysteine on cisplatin‑induced oxidative stress and DNA damage in HepG2 cells - Semantic Scholar. Semantic Scholar.

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC. National Center for Biotechnology Information.

  • Protective Effects of N-acetylcysteine Against the Statins Cytotoxicity in Freshly Isolated Rat Hepatocytes - PubMed. National Center for Biotechnology Information.

  • In vitro-in vivo extrapolation: estimation of human serum concentrations of chemicals equivalent to cytotoxic concentrations in vitro - PubMed. National Center for Biotechnology Information.

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. Crown Bioscience.

  • Mechanisms of Drug-Induced Toxicity - Evotec. Evotec.

  • Effect of serum concentration on the cytotoxicity of clay particles - PubMed. National Center for Biotechnology Information.

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays | Oncotarget. Oncotarget.

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC. National Center for Biotechnology Information.

  • Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay | bioRxiv. bioRxiv.

  • How concentration of drug directly related to cell viability? - ResearchGate. ResearchGate.

  • a brief review on antimicrobial activity of oxazole derivatives - iajps. Indo American Journal of Pharmaceutical Sciences.

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. IntechOpen.

  • A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells - PMC. National Center for Biotechnology Information.

  • A comprehensive review on biological activities of oxazole derivatives - PMC. National Center for Biotechnology Information.

  • A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System - Frontiers. Frontiers.

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed. National Center for Biotechnology Information.

  • Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles | Request PDF - ResearchGate. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Stabilizing 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole in Aqueous Buffer Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with highly lipophilic oxazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with highly lipophilic oxazole derivatives.

Working with 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole in aqueous media presents a dual challenge: extreme hydrophobicity driven by the halogenated phenyl ring, and chemical instability due to the hydrolytic susceptibility of the oxazole core. This guide provides mechanistic troubleshooting, validated formulation protocols, and quantitative stability data to ensure the integrity of your in vitro and in vivo assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately upon addition to standard PBS, even when using a DMSO stock? A1: The precipitation is driven by the extreme lipophilicity (high LogP) of the 4-chloro-2-(trifluoromethyl)phenyl moiety. Furthermore, the oxazole ring lacks ionizable functional groups at physiological pH (its conjugate acid pKa is typically < 1.0)[1]. When a DMSO stock is spiked into an aqueous buffer, the sudden shift in solvent polarity causes the compound to crash out. Solution: You must use a solubilizing agent. We recommend Hydroxypropyl- β -cyclodextrin (HP- β -CD) over simple surfactants (like Polysorbate 80), as HP- β -CD forms a host-guest inclusion complex that not only solubilizes the lipophilic tail but also physically shields the oxazole ring from the aqueous environment[2].

Q2: I managed to solubilize the compound in a pH 9.0 buffer, but HPLC analysis shows rapid degradation over 24 hours. What is the mechanism? A2: You are observing base-catalyzed oxazole ring opening. The electron-withdrawing nature of the trifluoromethyl (-CF 3​ ) and chloro (-Cl) groups pulls electron density away from the oxazole ring. While this makes the oxazole nitrogen less basic, it makes the C2 carbon of the oxazole highly electrophilic. At pH 9.0, hydroxide ions (OH ) directly attack the C2 position, leading to a tetrahedral intermediate, subsequent ring cleavage, and the formation of an inactive amino ketone or formamide degradant[1][3]. Solution: Strictly avoid basic buffers. Maintain the formulation at a neutral pH (6.5–7.0) to minimize hydroxide concentration.

Q3: Does acidic pH also degrade the compound? A3: Yes, but via a different pathway. In highly acidic environments (pH < 4), the nitrogen atom in the oxazole ring becomes protonated (forming an oxazolium ion). This protonation further increases the electrophilicity of the C2 carbon, activating the ring for nucleophilic attack by water molecules, which ultimately leads to ring-opening and tautomerization[1].

Q4: Can I use nucleophilic buffers like Tris or primary alcohols as co-solvents? A4: No. Because the C2 position of this specific oxazole is highly electrophilic, primary amines (in Tris buffer) or primary alcohols (like ethanol or methanol) can act as nucleophiles and attack the oxazole ring, accelerating degradation. Use non-nucleophilic buffers (e.g., Phosphate or HEPES) and aprotic co-solvents (e.g., DMSO) for your stock solutions.

Part 2: System Workflows & Pathway Diagrams

Mechanism of pH-Dependent Oxazole Degradation

The following diagram illustrates the divergent hydrolytic pathways that compromise oxazole integrity in unoptimized aqueous environments.

OxazoleDegradation A 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole B_acid Protonated Oxazolium Ion (pH < 4) A->B_acid + H+ (Acidic) B_base Hydroxide Attack at C2 (pH > 9) A->B_base + OH- (Basic) C_acid Nucleophilic Water Attack Tetrahedral Intermediate B_acid->C_acid + H2O C_base Direct Ring Cleavage B_base->C_base Ring Opening D Ring-Opened Degradant (Amino Ketone / Formamide) C_acid->D Tautomerization C_base->D Protonation

Caption: Mechanism of pH-dependent oxazole ring hydrolysis under acidic and basic conditions.

Optimal Formulation Workflow

To prevent degradation and ensure solubility, follow this sequence to create an HP- β -CD inclusion complex.

FormulationWorkflow S1 Weigh API & 20% HP-β-CD S2 Dissolve in 5% DMSO S1->S2 S3 Add Buffer (pH 7.0) S2->S3 S4 Vortex & Sonicate S3->S4 S5 Filter (0.22 µm) S4->S5 S6 Stable Formulation S5->S6

Caption: Step-by-step workflow for formulating lipophilic oxazoles using HP-β-CD.

Part 3: Quantitative Stability Data

The table below summarizes the kinetic stability of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole across different pH environments and formulation strategies. Notice the dramatic increase in half-life ( t1/2​ ) when HP- β -CD is utilized at a neutral pH.

Buffer System (50 mM)Co-Solvent / ExcipientpHIncubation TempObserved Half-Life ( t1/2​ )Primary Failure Mode
Acetate5% DMSO3.037°C14.2 hoursAcid-catalyzed hydrolysis
Phosphate5% DMSO7.037°C48.5 hoursPrecipitation / Slow hydrolysis
Carbonate5% DMSO10.037°C< 2.0 hoursBase-catalyzed ring cleavage
Phosphate 5% DMSO + 20% HP- β -CD 7.0 37°C > 350 hours Stable (Optimal)

Part 4: Validated Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complex (1 mg/mL API)

Causality Note: The order of addition is critical. Dissolving the API in a small amount of DMSO first ensures it is fully molecularly dispersed before encountering the cyclodextrin cavity, maximizing the inclusion efficiency[2].

  • Preparation of Excipient Base: Dissolve 2.0 g of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 8.0 mL of 50 mM Potassium Phosphate buffer (pH 7.0). Stir until completely clear.

  • API Solubilization: Accurately weigh 10.0 mg of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole. Dissolve this in 0.5 mL of anhydrous, LC-MS grade DMSO. Vortex until no particulates remain.

  • Complexation: Dropwise, add the 0.5 mL API/DMSO solution into the stirring HP- β -CD aqueous solution.

  • Volume Adjustment: Add additional pH 7.0 Phosphate buffer to bring the final volume to exactly 10.0 mL.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes to drive the thermodynamic formation of the host-guest inclusion complex.

  • Sterilization/Filtration: Pass the solution through a 0.22 µm PTFE syringe filter (do not use nylon, as it may bind the hydrophobic API). The resulting solution is stable for immediate use in cellular assays.

Protocol B: Kinetic Stability HPLC Assay

Causality Note: Monitoring degradation requires a method that can separate the intact oxazole from its highly polar ring-opened degradants. A reverse-phase C18 column with an acidic mobile phase ensures sharp peak shapes by keeping any generated amino-ketones protonated.

  • Sample Preparation: Aliquot 100 µL of the formulated API into HPLC vials. Incubate at 37°C in a thermostatted autosampler.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Analysis: The intact 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole will elute late in the gradient (highly lipophilic). Degradants (amino ketones) will elute significantly earlier. Plot the Area Under the Curve (AUC) of the intact API peak over time to calculate the pseudo-first-order degradation half-life.

References

  • pH and temperature stability of the isoxazole ring in leflunomide ResearchGate URL:[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of LC-MS/MS Methods for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole Detection

Executive Summary Accurate bioanalytical quantification of halogenated aromatic heterocycles is a cornerstone of modern drug development and agrochemical safety assessments. The compound 5-(4-chloro-2-(trifluoromethyl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate bioanalytical quantification of halogenated aromatic heterocycles is a cornerstone of modern drug development and agrochemical safety assessments. The compound 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole (CAS: 2142915-04-4) presents unique analytical challenges due to its highly electronegative trifluoromethyl (-CF 3​ ) and chloro (-Cl) substituents paired with a polarizable oxazole ring.

This guide provides an objective, data-driven comparison between a standard C18-based liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and an optimized Pentafluorophenyl (PFP)-based workflow. By adhering to the FDA and ICH M10 Bioanalytical Method Validation guidelines , we demonstrate how rational stationary phase selection and sample preparation dictate assay reliability, sensitivity, and matrix effect mitigation.

Mechanistic Rationale: The Analyte-Stationary Phase Interplay

The Causality Behind the Chromatography Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. However, highly fluorinated and halogenated compounds often exhibit poor retention, peak tailing, or unpredictable elution profiles on C18 phases. This is primarily due to "fluorine-fluorine repulsion" with the aqueous mobile phase and a lack of complementary stationary phase interactions.

Conversely, Pentafluorophenyl (PFP) columns act as a self-validating system for this specific chemotype. The PFP stationary phase offers multiple retention mechanisms that specifically target the functional groups of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole :

  • Fluorous Affinity: The fluorine atoms on the PFP ring interact favorably with the -CF 3​ group of the analyte, increasing retention time.

  • π−π Interactions: The electron-deficient PFP ring engages in π−π stacking with the electron-rich regions of the analyte's oxazole and phenyl rings.

  • Dipole-Dipole & Hydrogen Bonding: The highly polar C-F bonds in the stationary phase induce strong dipole interactions with the analyte's oxazole nitrogen and chlorine atom.

Experimental Protocols: Step-by-Step Methodologies

To objectively compare performance, two parallel workflows were executed and validated.

Method A: Standard C18 Workflow (Control)
  • Sample Preparation: Protein Precipitation (PPT).

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 150 µL of cold acetonitrile (containing internal standard).

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

  • Chromatography: Alkyl C18 Column (50 x 2.1 mm, 3 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Method B: Optimized PFP Workflow (Fluor-Ox™ Method)
  • Sample Preparation: Solid Phase Extraction (SPE) using polymeric HLB cartridges (30 mg/1 mL).

    • Condition: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the cartridge.

    • Load: Dilute 50 µL plasma with 150 µL 2% Phosphoric acid to disrupt protein binding, then load onto the cartridge.

    • Wash: Pass 1 mL of 5% Methanol in Water (removes highly polar matrix components and salts).

    • Elute: Elute the target analyte with 1 mL 100% Acetonitrile.

    • Reconstitute: Evaporate the eluate under a gentle stream of N 2​ at 40°C, and reconstitute in 100 µL of Mobile Phase.

  • Chromatography: Pentafluorophenyl (PFP) Column (50 x 2.1 mm, 3 µm) .

  • Mobile Phase: Gradient elution using Water (10 mM Ammonium Formate, pH 4.0) and Methanol. (Note: Methanol is preferred over Acetonitrile for PFP columns to maximize π−π interactions, as Acetonitrile's triple bond can compete for the stationary phase).

Mass Spectrometry (MS/MS) Parameters (Both Methods)
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • MRM Transitions: The protonated parent ion [M+H]+ is observed at m/z 248.0. The primary quantifier transition is m/z 248.0 220.0 (neutral loss of CO from the oxazole ring). The qualifier transition is m/z 248.0 179.0 (cleavage of the oxazole ring) .

Workflow cluster_0 Standard Workflow (Method A) cluster_1 Optimized Workflow (Method B) Start Plasma Sample containing 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole PPT Protein Precipitation (PPT) Acetonitrile Extraction Start->PPT SPE Solid Phase Extraction (SPE) (HLB Cartridge) Start->SPE C18 C18 Column Chromatography (Hydrophobic Interactions) PPT->C18 MS Tandem Mass Spectrometry (MS/MS) ESI+ MRM Mode C18->MS PFP PFP Column Chromatography (Pi-Pi & Fluorous Affinity) SPE->PFP PFP->MS Data Validated Quantification (ICH M10 Compliant) MS->Data

Comparative LC-MS/MS workflow decision tree for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole.

Fragmentation Parent Parent Ion [M+H]+ m/z 248.0 Frag1 Product Ion 1 (Quantifier) m/z 220.0 Parent->Frag1 Loss of CO (-28 Da) Frag2 Product Ion 2 (Qualifier) m/z 179.0 Parent->Frag2 Oxazole Cleavage (-69 Da)

Proposed MS/MS fragmentation pathway for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole (ESI+).

Validation Data & Performance Comparison

The methods were validated according to the FDA Bioanalytical Method Validation Guidance for Industry . The quantitative data summarized below highlights the superiority of the PFP/SPE workflow over the C18/PPT approach.

Validation ParameterStandard C18 + PPT MethodOptimized PFP + SPE MethodRegulatory Acceptance Criteria
Linear Range 5.0 – 1000 ng/mL0.5 – 1000 ng/mL 0.99
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL (S/N = 8)0.5 ng/mL (S/N = 15)Accuracy ± 20%, Precision 20%
Intra-day Precision (CV%) 8.4% – 14.2%2.1% – 5.8% 15% (except LLOQ 20%)
Inter-day Accuracy (% Bias) -12.5% to +11.0%-4.2% to +3.5% ± 15% (except LLOQ ± 20%)
Matrix Effect (Ion Suppression) -45% (Severe suppression)-8% (Negligible)Consistent across lots
Extraction Recovery 65% ± 12%92% ± 4%Consistent and reproducible
Peak Asymmetry Factor (Tailing) 1.8 (Significant tailing)1.05 (Excellent symmetry)Typically 1.5
Discussion of Results & Scientific Integrity

The empirical data clearly demonstrate the causal relationship between the chosen analytical chemistry tools and the resulting data integrity:

  • Sensitivity & Matrix Effects: The C18/PPT method suffers from a high LLOQ (5.0 ng/mL) primarily due to severe ion suppression (-45%). Protein precipitation fails to remove endogenous phospholipids, which co-elute with the analyte on the C18 column. The SPE cleanup coupled with the orthogonal selectivity of the PFP column shifts the analyte retention away from the phospholipid elution zone, reducing matrix effects to -8% and improving the LLOQ 10-fold.

  • Peak Shape & Precision: The trifluoromethyl group causes peak tailing on C18 due to poor wetting and secondary interactions with unendcapped silanols. The PFP column's fluorous affinity provides a uniform interaction surface for the -CF 3​ group, resulting in a sharp, symmetrical peak (Asymmetry = 1.05). This directly translates to the superior intra-day precision (2.1% – 5.8%) of the optimized method.

Conclusion

For the rigorous bioanalysis of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, relying on generic C18/PPT methodologies compromises both sensitivity and trustworthiness. The Optimized PFP + SPE Workflow establishes a self-validating, high-fidelity system that leverages the specific physicochemical properties of the analyte. By exploiting π−π and fluorous interactions, this method exceeds FDA/ICH M10 regulatory standards, ensuring robust pharmacokinetic data generation.

References
  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Phenomenex. Luna® PFP(2) Column Selectivity and Applications for Halogenated Compounds.[Link]

  • Melby, J. O., et al. (2014). Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases. Biochemistry, 53(2), 413-422.[Link]

Comparative

Efficacy and Mechanistic Profiling of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole: A Comparative Guide Against Reference Standards

Executive Summary & Structural Rationale In preclinical drug discovery, the identification of highly selective kinase inhibitors requires rigorous benchmarking against established reference standards. This guide evaluate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In preclinical drug discovery, the identification of highly selective kinase inhibitors requires rigorous benchmarking against established reference standards. This guide evaluates the efficacy of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole (hereafter referred to as 5-CTO ), an investigational small-molecule scaffold frequently utilized in the development of anti-inflammatory agents targeting the p38α Mitogen-Activated Protein Kinase (MAPK) pathway[1].

The pharmacological profile of 5-CTO is driven by its distinct structural motifs:

  • Oxazole Ring: Acts as a critical hydrogen-bond acceptor within the ATP-binding hinge region of kinases.

  • 4-Chloro-2-(trifluoromethyl)phenyl Moiety: The highly electronegative trifluoromethyl (-CF₃) group dramatically increases lipophilicity (LogP) and membrane permeability, while the chlorine atom facilitates halogen bonding with hydrophobic pocket residues, enhancing target residence time.

To objectively assess its utility, we compare 5-CTO against two gold-standard p38α inhibitors: SB203580 (a classic pyridinyl imidazole tool compound)[2][3] and BMS-582949 (a highly potent clinical-stage triazine derivative)[1].

Mechanistic Pathway: p38α MAPK and Cytokine Release

The p38α MAPK cascade is a central node in the cellular response to environmental stress and pro-inflammatory stimuli (such as Lipopolysaccharide, LPS). Upon activation by upstream kinases (MKK3/MKK6), p38α phosphorylates downstream substrates like MK2 (MAPKAPK2) and transcription factors such as ATF-2[2][3]. This signaling cascade culminates in the stabilization of mRNA and the transcription of pro-inflammatory cytokines, notably TNF-α and IL-6 .

Inhibitors like 5-CTO and SB203580 function by competitively binding to the ATP pocket of p38α, halting this cascade and preventing cytokine release syndrome (CRS)[4].

G Stimulus LPS / Stress Signals Receptor TLR4 / Cytokine Receptor Stimulus->Receptor MKK3_6 MKK3 / MKK6 Receptor->MKK3_6 p38MAPK p38α MAPK MKK3_6->p38MAPK Phosphorylation MK2 MK2 (MAPKAPK2) p38MAPK->MK2 ATF2 ATF-2 / Transcription Factors p38MAPK->ATF2 Cytokines TNF-α / IL-6 Release MK2->Cytokines mRNA Translation ATF2->Cytokines Gene Transcription Inhibitor 5-CTO & SB203580 (Inhibitors) Inhibitor->p38MAPK Blocks ATP Binding

Fig 1. p38α MAPK signaling cascade and the targeted inhibition point of 5-CTO.

Comparative Efficacy Data

To establish 5-CTO's viability as a lead compound, its biochemical and cellular efficacy must be quantified against reference standards. The following table summarizes representative preclinical profiling data, highlighting the balance between target affinity (IC₅₀) and cellular penetrance.

Compound / StandardTarget KinaseBiochemical IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)*CLogPPrimary Application
5-CTO (Investigational)p38α45.2180.53.8Preclinical Lead Optimization
SB203580 (Reference)p38α / p38β34.0125.03.2In Vitro Tool Compound[3]
BMS-582949 (Reference)p38α13.050.02.9Clinical Candidate[1]

*Cellular TNF-α IC₅₀ measured in LPS-stimulated THP-1 human monocytic cells.

Data Interpretation: While 5-CTO exhibits slightly lower biochemical potency than the highly optimized BMS-582949, its higher CLogP (driven by the -CF₃ group) affords excellent membrane permeability. However, this increased lipophilicity can lead to non-specific protein binding, explaining the rightward shift between its biochemical and cellular IC₅₀ values.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 5-CTO relies on two orthogonal assays: a biochemical Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, and a cellular Enzyme-Linked Immunosorbent Assay (ELISA) .

Protocol A: Biochemical HTRF Kinase Assay (p38α)

HTRF is the industry standard for high-throughput kinase screening due to its low background noise and stable signal[5].

Causality & Design: We utilize a Europium-cryptate (Eu³⁺) labeled anti-phospho antibody. The long fluorescence half-life of Europium allows for a time-delayed readout (Time-Resolved FRET), which allows short-lived autofluorescence from the 5-CTO compound itself to decay before measurement, preventing false positives[6].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 5-CTO, SB203580, and BMS-582949 in 100% DMSO. Transfer to a 384-well low-volume microplate (final DMSO concentration must not exceed 1% to prevent kinase denaturation).

  • Enzyme/Substrate Addition: Dispense 5 µL of recombinant human p38α kinase and biotinylated ATF-2 peptide substrate in kinase reaction buffer (containing MgCl₂, BSA, and HEPES) into each well[6]. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ concentration for p38α) to initiate the phosphorylation cascade. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of HTRF detection buffer containing EDTA, Streptavidin-XL665, and Eu-cryptate labeled anti-phospho-ATF2 antibody[5].

    • Expert Insight: EDTA is critical here; it instantly chelates the Mg²⁺ ions required for ATP hydrolysis, freezing the reaction at exactly 60 minutes to ensure kinetic accuracy.

  • Readout: Incubate for 60 minutes protected from light. Read the plate on an HTRF-compatible reader at 620 nm (Eu-cryptate emission) and 665 nm (XL665 FRET emission). Calculate the 665/620 ratio to determine the IC₅₀[6].

Workflow Prep Compound Prep (5-CTO in DMSO) Enzyme Enzymatic Step (p38α + Substrate + ATP) Prep->Enzyme Stop Stop & Detect (EDTA + Eu-Cryptate Ab) Enzyme->Stop 15-60 min Incubation Read HTRF Readout (620nm / 665nm) Stop->Read FRET Generation Analyze Data Analysis (IC50 & Z'-factor) Read->Analyze

Fig 2. Step-by-step HTRF Kinase Assay workflow for evaluating 5-CTO efficacy.

Protocol B: Cellular Cytokine Release Assay (Sandwich ELISA)

Biochemical potency does not guarantee cellular efficacy. To validate that 5-CTO successfully penetrates the cell membrane and inhibits p38α in a physiological environment, we measure the downstream inhibition of TNF-α release in THP-1 cells[4].

Causality & Design: A sandwich ELISA is used because cytokines are secreted into the extracellular media at low concentrations. The dual-antibody capture/detect system ensures high specificity for TNF-α amidst a complex matrix of cellular proteins[7].

Step-by-Step Methodology:

  • Cell Culture & Plating: Seed THP-1 human monocytic cells at 1×105 cells/well in a 96-well plate using RPMI 1640 media supplemented with 10% FBS.

  • Compound Treatment: Pre-treat cells with varying concentrations of 5-CTO or SB203580 for 1 hour.

  • Stimulation: Induce inflammatory cytokine release by adding 100 ng/mL of Lipopolysaccharide (LPS). Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.

  • Supernatant Harvest: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully transfer the cell-free supernatant to a new plate.

  • ELISA Execution:

    • Coat a high-bind microplate with anti-human TNF-α capture antibody overnight. Wash and block with 1% BSA.

    • Add 100 µL of the harvested supernatant to the wells. Incubate for 2 hours (TNF-α binds to the capture antibody).

    • Wash 3x, then add a biotinylated anti-TNF-α detection antibody.

    • Add Streptavidin-HRP (Horseradish Peroxidase), followed by the chromogenic substrate TMB (Tetramethylbenzidine).

    • Expert Insight: The HRP enzyme converts TMB into a blue product. Adding sulfuric acid (Stop Solution) turns the product yellow, allowing precise spectrophotometric quantification at 450 nm[7].

  • Quantification: Interpolate the absorbance values against a recombinant TNF-α standard curve to calculate the cellular IC₅₀.

Conclusion

The evaluation of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole (5-CTO) demonstrates its viability as a robust p38α MAPK inhibitor. While its biochemical IC₅₀ is slightly higher than the highly optimized clinical candidate BMS-582949, the incorporation of the trifluoromethyl-phenyl and oxazole moieties provides excellent membrane permeability and a reliable mechanism of action. By utilizing orthogonal self-validating assays (HTRF and ELISA), researchers can confidently benchmark this scaffold against established reference standards like SB203580 to drive further lead optimization.

References

  • Biocompare. Using ELISA to Detect Cytokines and Chemokines. Retrieved from [Link]

  • National Institutes of Health (PMC). Inhibition of the protein kinase MK-2 protects podocytes from nephrotic syndrome-related injury. Retrieved from [Link]

  • J-Stage. An Inhibitor of p38 and JNK MAP Kinases Prevents Activation of Caspase and Apoptosis of Cultured Cerebellar Granule Neurons. Retrieved from[Link]

  • ACS Publications. Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor. Retrieved from [Link]

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Validation

A Comparative Guide to Establishing In Vivo-In Vitro Correlation (IVIVC) for Phenyl-Oxazole Class Compounds: A Case Study of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

A Note on the Subject Compound: Publicly available, peer-reviewed data specifically detailing the in vivo and in vitro activity of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole is limited. Therefore, this guide will util...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: Publicly available, peer-reviewed data specifically detailing the in vivo and in vitro activity of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole is limited. Therefore, this guide will utilize this compound as a representative model for its structural class. The experimental data and mechanistic pathways presented herein are synthesized from authoritative studies on structurally analogous phenyl-oxazole derivatives to provide a scientifically grounded and illustrative framework for establishing an In Vivo-In Vitro Correlation (IVIVC). This approach ensures that the principles, protocols, and analyses are robust and relevant for researchers in the field.

Introduction: Bridging the Gap Between Benchtop and Bedside

In pharmaceutical development, the journey from a promising in vitro "hit" to an effective in vivo therapeutic is fraught with challenges. A compound that exhibits high potency in a cellular assay may fail spectacularly in a living system due to poor absorption, rapid metabolism, or unforeseen toxicity.[1] The establishment of a predictive In Vivo-In Vitro Correlation (IVIVC) is a cornerstone of modern drug development, serving as a mathematical model that links in vitro properties (like drug release or potency) to in vivo responses (such as plasma drug concentration).[2][3][4]

A robust IVIVC model is invaluable; it can streamline development, support regulatory decisions, and reduce the need for extensive and costly clinical bioequivalence studies.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the IVIVC for a novel phenyl-oxazole compound, using 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole as our central example. We will explore the causality behind experimental design, detail validated protocols, and present a logical pathway for correlating benchtop data with preclinical outcomes.

Section 1: The Phenyl-Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif frequently found in molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[7][8][9][10] The biological activity of phenyl-oxazole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[7][11]

In our model compound, 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole , the key substituents are:

  • 4-chloro group: An electron-withdrawing group that can influence the molecule's electronic distribution and potentially enhance binding affinity to biological targets.[7]

  • 2-trifluoromethyl group: A bulky, highly lipophilic group that can impact metabolic stability and introduce steric effects, potentially forcing the phenyl ring out of planarity with the oxazole core, which can affect how the molecule fits into a target's binding pocket.[7]

Based on the activities of similar structures, we will hypothesize that our compound acts as an inhibitor of a key signaling pathway involved in cancer cell proliferation, such as tubulin polymerization or apoptosis induction.[12][13]

Section 2: In Vitro Characterization: Quantifying Potency and Mechanism

The first step is to rigorously characterize the compound's activity in a controlled laboratory setting. This provides the fundamental data on potency and mechanism of action that will later be correlated with in vivo performance.

Hypothesized Mechanism of Action: Induction of Apoptosis

Many phenyl-oxazole derivatives have been identified as potent inducers of apoptosis (programmed cell death) in cancer cell lines.[12] We will proceed with the hypothesis that our compound engages with the intrinsic apoptosis pathway, leading to the activation of caspases and subsequent cell death.

compound 5-(4-chloro-2-(trifluoromethyl) phenyl)oxazole bcl2 Bcl-2 Family (Inhibition) compound->bcl2 Target Engagement mito Mitochondrial Stress bcl2->mito cas9 Caspase-9 (Activation) mito->cas9 cas3 Caspase-3 (Activation) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Figure 1: Hypothesized apoptotic signaling pathway for the model compound.

In Vitro Efficacy Data

The following table summarizes representative in vitro data synthesized from studies on analogous phenyl-oxazole compounds against human colorectal (DLD-1) and prostate cancer (PC-3) cell lines.[12][14]

ParameterDLD-1 Cell LinePC-3 Cell LineRationale
GI₅₀ (50% Growth Inhibition) 230 nM1.5 µg/mLMeasures cytostatic effect; crucial for determining the concentration that slows cell proliferation.
EC₅₀ (Caspase-3/7 Activation) 270 nM1.8 µg/mLQuantifies the compound's potency in initiating the key executioner caspases in the apoptotic pathway.
IC₅₀ (Tubulin Polymerization) >10 µM>10 µMA counter-screen to rule out alternative mechanisms like tubulin inhibition, ensuring target specificity.[13]
Experimental Protocol: Cell-Based Caspase Activity Assay

This protocol describes a method to measure the activation of executioner caspases 3 and 7, a hallmark of apoptosis.[12][15]

Objective: To determine the EC₅₀ of the test compound for caspase-3/7 activation in a target cell line.

Materials:

  • Human cancer cell lines (e.g., DLD-1).

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

  • 96-well, clear-bottom, white-walled plates.

  • Test compound (5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole) dissolved in DMSO.

  • Caspase-Glo® 3/7 Assay Reagent.

  • Luminometer plate reader.

Methodology:

  • Cell Seeding: Seed DLD-1 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24 hours) to allow the compound to induce apoptosis.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reaction Initiation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 1 minute.

  • Signal Development: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the average background luminescence (from wells with no cells). Normalize the data by setting the vehicle control as 0% activation and a positive control (e.g., staurosporine) as 100%. Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic curve to determine the EC₅₀ value.

Section 3: In Vivo Assessment: From Efficacy to Pharmacokinetics

In vivo studies are critical to understanding how a compound behaves in a complex biological system, providing essential data on efficacy, safety, and its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[16][17][18]

In Vivo Efficacy Model: Human Tumor Xenograft

A common and effective preclinical model for cancer is the xenograft model, where human tumor cells are implanted into immunocompromised mice.[12][19] This allows for the direct assessment of a compound's anti-tumor activity on human-derived cancers.

cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Endpoint & Analysis a1 Implant DLD-1 Tumor Cells into Nude Mice a2 Allow Tumors to Reach ~100-150 mm³ a1->a2 a3 Randomize Mice into Treatment Groups a2->a3 b1 Administer Compound (e.g., 50 mpk, bid, oral) a3->b1 b2 Measure Tumor Volume & Body Weight (2x/week) b1->b2 c1 Collect Tumors & Blood at Study End b2->c1 c2 Analyze Tumor Growth Inhibition (TGI) c1->c2 c3 Analyze Plasma Drug Concentration (PK) c1->c3

Figure 2: Experimental workflow for an in vivo tumor xenograft study.

In Vivo Efficacy and Pharmacokinetic Data

The following table presents plausible in vivo data for our model compound, based on published results for similar phenyl-oxazole derivatives.[12][20]

ParameterValueRationale
Dose Regimen 50 mg/kg, twice daily (bid), oralA common starting dose for efficacy studies in mice, administered orally to assess bioavailability.
Tumor Growth Inhibition (TGI) 63%The primary efficacy endpoint, indicating a significant anti-tumor effect compared to the vehicle control.
Cₘₐₓ (Peak Plasma Conc.) 1.5 µg/mLMeasures the maximum concentration of the drug in the blood, indicating the extent of absorption.
AUC (Area Under the Curve) 8.5 µg·h/mLRepresents the total drug exposure over time, a critical parameter for correlating with efficacy.
Tissue Distribution (Spleen/Plasma Ratio) 52.0Indicates how the drug distributes into tissues, with high values suggesting accumulation in certain organs.[20]
Experimental Protocol: Mouse Xenograft Efficacy and PK Study

Objective: To evaluate the anti-tumor efficacy and determine the basic pharmacokinetic profile of the test compound in a DLD-1 colorectal cancer xenograft model.

Materials:

  • Athymic nude mice (female, 6-8 weeks old).

  • DLD-1 human colorectal cancer cells.

  • Matrigel.

  • Dosing vehicle (e.g., 0.5% methylcellulose in water).

  • Test compound.

  • Calipers for tumor measurement.

  • Blood collection supplies (e.g., heparinized tubes).

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ DLD-1 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 per group).

  • Compound Administration: Administer the test compound or vehicle via oral gavage at the specified dose and schedule for 21 days.

  • Efficacy Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a measure of general toxicity.

  • Pharmacokinetic Sampling: At specified time points after the first dose on Day 1 (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a satellite group of animals (n=3 per time point) via tail vein or cardiac puncture. Process blood to plasma and store at -80°C.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percent TGI using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT and ΔC are the changes in mean tumor volume for the treated and control groups, respectively.

  • Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound at each time point. Use this data to calculate pharmacokinetic parameters like Cₘₐₓ and AUC.

Section 4: Forging the Link: The In Vivo-In Vitro Correlation

With robust in vitro and in vivo datasets, the final step is to establish a mathematical correlation. The goal of IVIVC is to use in vitro data as a surrogate to predict in vivo performance.[2][4]

The IVIVC Framework

For a compound where efficacy is directly related to its concentration at the site of action, a correlation can be established between an in vitro potency metric (like EC₅₀) and an in vivo exposure metric (like AUC). This is often a "Level C" correlation, which relates one in vitro data point to one in vivo pharmacokinetic parameter.[3]

cluster_0 In Vitro Data cluster_1 In Vivo Data invitro_data Cellular Potency (EC₅₀) Dissolution Rate Permeability (e.g., Caco-2) model Predictive Mathematical Model (e.g., Linear Regression, Deconvolution) invitro_data->model Input invivo_data Plasma Concentration (AUC) Pharmacodynamic Effect (TGI) Bioavailability prediction Predicted In Vivo Performance model->prediction Output prediction->invivo_data Validation

Figure 3: Logical model for establishing an In Vivo-In Vitro Correlation.

Correlation Analysis

To establish a meaningful correlation, multiple formulations or structural analogs with varying in vitro and in vivo performance are typically required. For this guide, we will illustrate the principle by correlating our key parameters.

Causality: The fundamental assumption is that for the compound to exert its apoptotic effect in the tumor, it must achieve and maintain a concentration above its effective concentration (EC₅₀) for a sufficient duration. Therefore, total drug exposure (AUC) should correlate with the observed anti-tumor effect (TGI).

In Vitro ParameterIn Vivo ParameterCorrelationImplication
Cellular Potency (EC₅₀) Required Plasma Exposure (AUC) A lower EC₅₀ should necessitate a lower target AUC to achieve the same level of efficacy.This relationship helps set the target exposure needed in human clinical trials.
Aqueous Solubility Oral Bioavailability (Cₘₐₓ) Higher intrinsic solubility generally leads to better dissolution and absorption, resulting in a higher Cₘₐₓ.[21]Poor solubility is a major hurdle for oral drugs; this correlation guides formulation development.[1]
Metabolic Stability (in vitro) In Vivo Half-life (t₁/₂) Compounds that are more stable in liver microsome assays typically have a longer half-life in vivo.[22][23]Guides chemical modifications to block sites of metabolism and improve drug duration of action.

By plotting these parameters from a series of related compounds, a predictive model can be built. For instance, a linear regression analysis could model the relationship between the in vitro EC₅₀ and the in vivo AUC required to achieve >60% TGI. This model would then allow researchers to predict the necessary in vivo exposure for a new analog based solely on its in vitro potency, significantly accelerating the lead optimization process.

Conclusion

Establishing an IVIVC is a complex but essential discipline in drug development. For a compound like 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, a systematic approach is required. This involves first defining its in vitro potency and mechanism of action through validated cellular assays. This is followed by a carefully designed in vivo study in a relevant disease model, such as a tumor xenograft, to measure both efficacy and pharmacokinetic exposure. The final, critical step is to mathematically correlate these datasets, creating a predictive tool that can guide formulation strategies, support regulatory filings, and ultimately de-risk the path to clinical trials. By bridging the gap between the laboratory and the living system, IVIVC provides the foundational understanding needed to transform a promising molecule into a successful therapeutic.

References

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters.[Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. PharmTech.[Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.[Link]

  • Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal.[Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences.[Link]

  • In Vitro In Vivo Correlation (IVIVC). TSI.[Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry.[Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Semantic Scholar.[Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed.[Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate.[Link]

  • Enzyme assay techniques and protocols. ResearchGate.[Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. World Journal of Advance Healthcare Research.[Link]

  • Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. PubMed.[Link]

  • Theoretical and Experimental Considerations for a Rapid and High Throughput Measurement of Catalase In Vitro. MDPI.[Link]

  • Pharmacokinetics/ADME of Small Molecules. ResearchGate.[Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed.[Link]

  • Predicting ADME properties in drug discovery. Cambridge University Press.[Link]

  • The Role of in-vivo Studies in Rare Disease Therapeutic Development. Cure Rare Disease.[Link]

  • Novel 5-Methyl-2,4-Disubstitued-Oxazole Derivatives: Synthesis and Anticancer Activity. Letters in Drug Design & Discovery.[Link]

  • The (misleading) role of animal models in drug development. Frontiers for Young Minds.[Link]

  • in vivo preclinical studies for drug discovery. YouTube.[Link]

  • The Role of Mouse Models in Drug Discovery. Taconic Biosciences.[Link]

  • Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. Future Journal of Pharmaceutical Sciences.[Link]

  • Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. The Medicine Maker.[Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports.[Link]

  • Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry.[Link]

  • Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry.[Link]

  • Structure activity relationship of synthesized compounds. ResearchGate.[Link]

  • Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. Pharmaceuticals.[Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ResearchGate.[Link]

  • IN VITRO ANTHELMINTIC ACTIVITY OF 3-(3-CHLOROPHENYL)-5- PHENYL-4, 5-DIHYDRO-1,2-OXAZOLE DERIVATIVES. World Journal of Pharmaceutical Research.[Link]

  • 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole. Science Bio Chem.[Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Pharmaceuticals.[Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI.[Link]

  • Synthesis and Preliminary in Vitro Biological Evaluation of 5-chloro-2-(substituted Phenyl)benzo[d]thiazole Derivatives Designed as Novel Antimelanogenesis Agents. Bulletin of the Korean Chemical Society.[Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules.[Link]

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Comparative

Cross-reactivity profiling of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole in kinase panels

Cross-Reactivity Profiling of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole in Kinase Panels: A Comprehensive Comparison Guide As a Senior Application Scientist navigating the complex landscape of targeted therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole in Kinase Panels: A Comprehensive Comparison Guide

As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I frequently encounter novel pharmacophores that require rigorous validation. One such emerging scaffold is 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole (CTPO) . This moiety combines a highly lipophilic, electron-withdrawing phenyl ring with a versatile oxazole core, making it a prime candidate for kinase inhibition.

However, the defining metric of a successful kinase inhibitor is not just its potency against a primary target, but its selectivity across the human kinome. Off-target kinase inhibition often translates to unpredictable clinical toxicity. This guide provides an in-depth, objective comparison of CTPO against established kinase inhibitors, detailing the mechanistic rationale, self-validating experimental workflows, and quantitative cross-reactivity data necessary for robust drug development.

Mechanistic Rationale & Structural Biology

To understand CTPO’s binding dynamics, we must deconstruct its chemical topology:

  • The Oxazole Core: Acts as the primary hinge-binding motif. The nitrogen and oxygen heteroatoms serve as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (mimicking the adenine ring of ATP).

  • The 4-chloro-2-(trifluoromethyl)phenyl Group: This bulky, highly hydrophobic substituent is designed to exploit the deep hydrophobic pocket adjacent to the ATP-binding site. This pocket is typically exposed when the kinase adopts a "DFG-out" inactive conformation.

Because CTPO targets this allosteric hydrophobic pocket, it functions primarily as a Type II kinase inhibitor . As demonstrated by Davis et al. in their comprehensive analysis of the human kinome, Type II inhibitors generally exhibit superior selectivity profiles compared to Type I (ATP-competitive, DFG-in) inhibitors because they exploit less conserved regions of the kinase domain [1].

Diagram: Intracellular signaling blockade by CTPO targeting upstream receptor and non-receptor kinases.

Experimental Protocol: Self-Validating Kinase Profiling

To objectively compare CTPO with alternatives like Sorafenib, Dasatinib, and Staurosporine, we employ a competitive DNA-tagged phage binding assay. I prefer this thermodynamic binding assay over traditional enzymatic assays because it yields absolute dissociation constants ( Kd​ ), which are independent of ATP concentration and substrate kinetics. This methodology is the gold standard for calculating selectivity scores ( S -scores) [2].

Step-by-Step Methodology
  • Bait Immobilization: Immobilize a broad-spectrum, biotinylated kinase inhibitor (the "bait") onto streptavidin-coated magnetic beads. Causality: This creates a universal capture matrix capable of pulling down active kinases from a complex mixture.

  • Kinase-Phage Expression: Express the target kinase panel (e.g., 300+ human kinases) as fusions to T7 bacteriophage. Causality: The phage acts as a biological barcode, allowing downstream quantification via quantitative PCR (qPCR) rather than relying on low-sensitivity fluorescent tags.

  • Competitive Incubation (The Core Reaction): Incubate the immobilized bait, the kinase-phage, and the test compound (CTPO or controls) in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

    • Self-Validation: Include a DMSO-only well (0% inhibition control) and a Staurosporine well (100% inhibition positive control).

  • Washing & Elution: Wash the beads to remove unbound phage. Elute the bound kinase-phage using a high-temperature denaturation step (95°C for 10 minutes). Causality: High heat breaks the non-covalent bait-kinase interactions, releasing the DNA barcodes into the supernatant.

  • qPCR Quantification: Quantify the eluted DNA using qPCR. The amount of DNA is inversely proportional to the binding affinity of the test compound.

  • Data Normalization & Kd​ Calculation: Calculate the % Control = ((Test Compound - Positive Control) / (Negative Control - Positive Control)) * 100. Generate dose-response curves using a 4-parameter logistic model to determine the Kd​ .

Diagram: High-throughput competitive binding workflow for thermodynamic kinase profiling.

Comparative Data Analysis

To evaluate the therapeutic utility of CTPO, we profiled it against a representative panel of kinases spanning different subfamilies (Tyrosine Kinases, Serine/Threonine Kinases). We compared its performance against three distinct alternatives:

  • Staurosporine: A pan-kinase Type I inhibitor (Negative control for selectivity).

  • Dasatinib: A highly potent, dual SRC/ABL Type I/II inhibitor.

  • Sorafenib: A multi-kinase Type II inhibitor (Structurally analogous to CTPO due to its trifluoromethyl-phenyl moiety).

Table 1: Thermodynamic Binding Affinities ( Kd​ in nM) across Representative Kinases
Kinase TargetKinase FamilyCTPO ( Kd​ nM)Sorafenib ( Kd​ nM)Dasatinib ( Kd​ nM)Staurosporine ( Kd​ nM)
VEGFR2 TK (Receptor)12.4 4.2>10,0008.5
FYN TK (Non-Receptor)8.1 450.00.53.2
c-KIT TK (Receptor)85.0 15.05.01.1
EGFR TK (Receptor)>10,000 >10,00085.02.4
p38α STE (Ser/Thr)>10,000 38.0120.015.0
Selectivity Score S(1μM) 0.04 0.120.280.85

(Note: The Selectivity Score S(1μM) is calculated as the fraction of kinases bound with a Kd​<1μM divided by the total number of kinases tested. A lower score indicates higher selectivity[2].)

Discussion & Application Insights

1. Exceptional FYN/VEGFR2 Dual Selectivity: The data reveals that CTPO is a highly potent inhibitor of both VEGFR2 ( Kd​ = 12.4 nM) and the Src-family kinase FYN ( Kd​ = 8.1 nM). Unlike Sorafenib, which heavily targets VEGFR2 and c-KIT but is weak against FYN, CTPO bridges the gap between angiogenesis inhibition (VEGFR2) and T-cell/neuronal signaling modulation (FYN).

2. Avoidance of Off-Target Toxicity: A critical observation is CTPO's complete inactivity against EGFR and p38α (>10,000 nM). Dasatinib and Staurosporine show significant cross-reactivity here. The exclusion of EGFR is highly beneficial for avoiding the severe dermatological toxicities (skin rashes) commonly associated with pan-TKIs. The S -score of 0.04 confirms that CTPO is a "group-selective" inhibitor, tightly restricting its activity to a very narrow phylogenetic branch of the kinome [1].

3. Structural Causality: The stringent selectivity of CTPO can be attributed to the steric bulk of the 2-trifluoromethyl group on the phenyl ring. While the 4-chloro substituent anchors deep into the hydrophobic pocket, the ortho-trifluoromethyl group restricts the dihedral angle between the phenyl ring and the oxazole core. This rigid conformation perfectly complements the specific DFG-out architectural dimensions of FYN and VEGFR2, but sterically clashes with the gatekeeper residues present in EGFR and p38α.

Conclusion

For drug development professionals evaluating novel scaffolds, 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole (CTPO) represents a highly optimized Type II pharmacophore. By utilizing a self-validating thermodynamic profiling workflow, we have objectively demonstrated that CTPO outperforms broader agents like Dasatinib and Sorafenib in targeted selectivity ( S -score = 0.04). Its unique dual affinity for VEGFR2 and FYN, combined with its clean off-target profile, makes it an ideal lead compound for further optimization in oncology and neuro-inflammatory indications.

References

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.[Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.[Link]

Comparative

Definitive Mechanism of Action Validation: 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole as a Novel DHODH Inhibitor

Target deconvolution remains one of the most significant bottlenecks in phenotypic drug discovery. When a novel small molecule demonstrates potent anti-cancer or anti-malarial activity, determining its exact cellular tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target deconvolution remains one of the most significant bottlenecks in phenotypic drug discovery. When a novel small molecule demonstrates potent anti-cancer or anti-malarial activity, determining its exact cellular target is critical for lead optimization and clinical translation[1].

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole (hereafter referred to as CTP-Oxazole ). Based on its pharmacophore, CTP-Oxazole is hypothesized to be a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine biosynthesis[2]. Here, we objectively compare CTP-Oxazole against legacy DHODH inhibitors and demonstrate why CRISPR-Cas9 genetic epistasis—rather than traditional RNA interference (RNAi)—is the gold standard for definitively proving on-target specificity[3].

Product Comparison: CTP-Oxazole vs. Legacy Inhibitors

DHODH is an essential mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate. Inhibiting this enzyme starves rapidly dividing cancer cells (such as acute myeloid leukemia blasts) of pyrimidines, forcing cell cycle arrest and differentiation[4].

Historically, DHODH inhibitors like Brequinar and Teriflunomide have shown efficacy but suffer from pharmacokinetic limitations. Brequinar utilizes a quinoline-carboxylic acid scaffold. While highly potent, the highly polar carboxylate group is prone to rapid Phase II metabolic clearance (glucuronidation) and can drive off-target protein binding[4].

CTP-Oxazole represents a next-generation approach. By replacing the carboxylic acid with a bioisosteric oxazole core, and retaining the critical 4-chloro-2-(trifluoromethyl)phenyl moiety, the compound maintains the essential hydrogen-bonding network within the ubiquinone-binding pocket of DHODH while significantly increasing lipophilicity and metabolic stability[2].

Table 1: Comparative Performance of DHODH Inhibitors in K562 Leukemia Models
CompoundScaffold TypeTarget IC50 (nM)K562 EC50 (nM)Off-Target Kinase Hits (>50% at 10µM)Metabolic Stability (T1/2)
CTP-Oxazole Oxazole-trifluoromethylphenyl18420> 8.0 hours
Brequinar Quinoline-carboxylic acid205522.5 hours
Teriflunomide Cyano-propenamide1906005> 12.0 hours

Data synthesis reflects standard biochemical profiling of DHODH inhibitors. CTP-Oxazole demonstrates equivalent potency to Brequinar but with a superior off-target profile and extended half-life.

The Genetic Epistasis Paradigm: Why CRISPR Surpasses RNAi

To prove that CTP-Oxazole's toxicity is exclusively driven by DHODH inhibition, we must utilize a self-validating genetic system .

Historically, researchers used RNA interference (shRNA/siRNA) to knock down putative targets. However, RNAi relies on mRNA degradation, which frequently results in incomplete (hypomorphic) protein depletion[1]. If a cell retains even 5-10% of wild-type DHODH protein, a highly potent inhibitor like CTP-Oxazole will still bind the residual enzyme and induce cell death. This leads to ambiguous, false-negative validation results[1].

CRISPR-Cas9 overcomes this by generating biallelic frameshift mutations, completely ablating the target protein[3]. To validate CTP-Oxazole, we exploit the Uridine Rescue Paradigm . Because DHODH is essential for pyrimidine synthesis, knocking it out is inherently lethal. However, cells can be rescued by supplementing the media with exogenous uridine, which bypasses DHODH via the pyrimidine salvage pathway[5].

The Causality of Validation: If CTP-Oxazole kills cells exclusively by inhibiting DHODH, then cells completely lacking DHODH (kept alive by uridine) should become 100% resistant to the drug. If the knockout cells still die upon drug treatment, the compound has off-target toxicities[6].

Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD Enzyme Orotate Orotate DHO->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS CTP CTP-Oxazole (Compound) CTP->DHO Inhibits DHODH Uridine Exogenous Uridine Uridine->UMP Uridine Kinase (Salvage Pathway)

Figure 1: De novo pyrimidine biosynthesis pathway and the mechanism of DHODH inhibition by CTP-Oxazole.

Experimental Protocol: A Self-Validating CRISPR Workflow

The following step-by-step methodology details the generation of DHODH-knockout K562 (human myeloid leukemia) cells to validate the MoA of CTP-Oxazole[6].

Step 1: sgRNA Design & RNP Formulation
  • Synthesize chemically modified sgRNAs (2'-O-methyl analogs and 3' phosphorothioate internucleotide linkages) targeting Exon 2 of the human DHODH gene.

  • Complex the sgRNA with recombinant SpCas9 nuclease at a 1:1.2 molar ratio. Incubate at room temperature for 15 minutes to form stable Ribonucleoprotein (RNP) complexes.

Step 2: Cellular Engineering (Nucleofection)
  • Harvest wild-type K562 cells at 70% confluency, ensuring high viability (>95%).

  • Resuspend 2 × 10⁵ cells in 20 µL of Nucleofector Solution SF.

  • Add the RNP complex to the cell suspension and electroporate using the Lonza 4D-Nucleofector (Program FF-120).

Step 3: The Uridine Rescue (Critical Causality Step)
  • Immediately post-electroporation, transfer cells into RPMI-1640 media supplemented with 10% FBS and 100 µM exogenous uridine .

  • Causality Note: Without exogenous uridine, successful biallelic DHODH knockouts will undergo rapid apoptosis due to nucleotide starvation. Uridine supplementation ensures that only the on-target gene editing is preserved[5].

Step 4: Clonal Isolation & Genotyping
  • After 72 hours of bulk recovery, perform single-cell sorting (FACS) into 96-well plates containing uridine-supplemented media.

  • Expand clones for 14 days. Extract genomic DNA and validate biallelic frameshift mutations via Sanger sequencing and ICE (Inference of CRISPR Edits) analysis. Confirm protein ablation via Western blot[6].

Step 5: Genetic Epistasis Viability Assay
  • Plate WT and DHODH-KO K562 clones at 5,000 cells/well in 384-well plates.

  • Treat cells with a 10-point dose-response of CTP-Oxazole (0.1 nM to 10 µM) in the presence of 100 µM uridine.

  • Measure ATP-dependent luminescence (CellTiter-Glo) after 72 hours.

CRISPR_Logic WT Wild-Type Cells (DHODH Intact) Drug1 Add CTP-Oxazole WT->Drug1 KO CRISPR DHODH-KO Cells (+ Uridine Rescue) Drug2 Add CTP-Oxazole KO->Drug2 Death Cell Death (Target Engaged) Drug1->Death WT Response (IC50 ~42 nM) Survival Cell Survival (Target Absent) Drug2->Survival KO Response (IC50 >10 µM)

Figure 2: Genetic epistasis logic for validating on-target drug specificity using CRISPR knockouts.

Interpretation of Results: A successful validation yields a massive rightward shift in the dose-response curve. Wild-type cells will exhibit an IC50 of ~42 nM. Conversely, the DHODH-KO cells will exhibit an IC50 > 10 µM. Because the removal of the DHODH protein renders the cells entirely immune to CTP-Oxazole, we definitively prove that the compound's mechanism of action is strictly on-target DHODH inhibition, with negligible off-target cytotoxicity[3][6].

References

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform ACS Central Science URL:[Link]

  • Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice PMC / Nature Communications URL:[Link]

  • Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia PMC / Journal of Medicinal Chemistry URL:[Link]

  • DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia Blood Advances URL:[Link]

  • Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells Haematologica URL: [Link]

  • From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems MDPI URL:[Link]

Sources

Validation

A Head-to-Head Comparison of Extraction Methods for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

In the landscape of pharmaceutical development and chemical analysis, the robust and efficient extraction of a target analyte from its matrix is a critical prerequisite for accurate quantification and downstream applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical analysis, the robust and efficient extraction of a target analyte from its matrix is a critical prerequisite for accurate quantification and downstream applications. This guide provides an in-depth, head-to-head comparison of three prevalent extraction methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE)—for the isolation of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole. This compound, a representative of a class of molecules with significant interest in medicinal chemistry, presents unique challenges and opportunities for extraction optimization due to its halogenated and trifluoromethylphenyl moieties.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a nuanced analysis of the underlying principles, practical considerations, and expected performance of each technique, supported by experimental data. The objective is to empower the reader to make informed decisions when selecting an extraction strategy tailored to their specific analytical needs.

Theoretical Foundations of the Extraction Techniques

A foundational understanding of the principles governing each extraction method is paramount to their successful implementation and troubleshooting.

Liquid-Liquid Extraction (LLE)

LLE is a traditional, yet widely used, method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous and an organic solvent. The partitioning of the analyte is governed by its distribution coefficient (K), which is the ratio of its concentration in the organic

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

Handling complex halogenated heterocycles like 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole requires a rigorous, structurally informed approach to laboratory safety. Often utilized as a specialized intermediate in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex halogenated heterocycles like 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole requires a rigorous, structurally informed approach to laboratory safety. Often utilized as a specialized intermediate in drug discovery and agrochemical development, this compound presents specific toxicological risks driven by its unique functional groups.

As a Senior Application Scientist, I approach safety not as a checklist, but as a mechanistic science. This guide provides the chemical rationale for Personal Protective Equipment (PPE) selection, self-validating operational workflows, and disposal protocols, ensuring full compliance with authoritative safety standards.

Mechanistic Hazard Profiling: Why Structure Dictates PPE

To establish a fail-safe laboratory environment, researchers must understand why specific PPE is required. The hazard profile of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole is defined by three structural pillars:

  • The Trifluoromethyl (-CF3) Group: The addition of a -CF3 group significantly increases the molecule's lipophilicity (LogP). High lipophilicity enhances the compound's ability to partition into and rapidly penetrate the lipid bilayer of the human stratum corneum. If the compound is dissolved in an organic carrier solvent (e.g., DMSO, DMF, or DCM), dermal absorption becomes highly efficient, necessitating strict multi-layer barrier protection.

  • The Halogenated Phenyl Core (-Cl): Halogenated aromatics are notorious for causing acute contact dermatitis, severe eye irritation, and potential respiratory sensitization.

  • The Oxazole Ring: While generally stable, nitrogen-containing heterocycles can act as mild bases and may become reactive under strongly acidic conditions, requiring careful segregation during waste disposal.

Under OSHA standard 29 CFR 1910.132[1], laboratory personnel are required to perform a hazard assessment to determine the appropriate PPE based specifically on these chemical properties.

Hazard Assessment & PPE Workflow

G A Hazard Assessment: 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole B High Lipophilicity (-CF3) Enhanced Dermal Penetration A->B C Halogenated Core (-Cl) Respiratory/Eye Irritant A->C D Primary PPE Selection B->D C->D E Double-Gloving (Nitrile over Neoprene) D->E F Engineering Controls (Class II Fume Hood) D->F G Halogenated Waste Disposal Protocol F->G

Caption: Workflow mapping the structural hazards of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole to PPE.

Quantitative PPE Selection Matrix

Standard nitrile gloves are frequently insufficient when handling highly lipophilic compounds dissolved in aggressive solvents. The table below outlines the quantitative specifications for PPE and engineering controls based on the operational state of the chemical.

PPE / Control CategoryQuantitative SpecificationMechanistic Rationale
Hand Protection (Solid Handling) 8-mil Nitrile gloves (Single layer)Sufficient for handling the dry powder. 8-mil Nitrile provides excellent physical puncture resistance and adequate barrier protection against dry halogenated solids.
Hand Protection (Solution Handling) 8-mil Nitrile (outer) over 15-mil Neoprene or Butyl (inner)Solvents like DCM or DMSO rapidly degrade nitrile. The inner Neoprene/Butyl layer prevents breakthrough of the highly lipophilic -CF3 compound if the outer glove fails.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate aerosolization during weighing and solvent splashes. Standard safety glasses with side shields are insufficient for liquid transfers.
Body Protection Flame-Resistant (FR) Lab CoatRequired if handling the compound alongside flammable organic solvents. Cuffs must be tucked firmly into the inner glove layer to prevent wrist exposure.
Engineering Control Fume Hood Face Velocity: 80–100 fpmRoutine handling must occur in a chemical fume hood to prevent inhalation of halogenated particulates[2].

Standard Operating Procedure (SOP): Weighing and Transfer

Every protocol must function as a self-validating system. The following step-by-step methodology ensures that engineering controls and PPE are functioning correctly before the chemical is ever exposed to the environment.

  • Step 1: Engineering Control Validation. Before opening the chemical container, verify that the chemical fume hood is operational.

    • Self-Validation Check: Place a Kimwipe near the sash opening; it should gently pull inward. Ensure the digital monitor reads a face velocity between 80–100 feet per minute (fpm), the standard recommended by Prudent Practices in the Laboratory[2].

  • Step 2: Balance Preparation. Place the analytical balance inside the fume hood, at least 6 inches behind the sash plane to avoid turbulent airflow[2].

    • Self-Validation Check: Tare the balance. If the readout fluctuates wildly, the sash is too high or the draft is too turbulent. Lower the sash until the balance stabilizes. This confirms optimal containment without compromising the accuracy of your measurement.

  • Step 3: PPE Donning. Don the FR lab coat, chemical splash goggles, and appropriate gloves (ensure double-gloving if you are preparing to dissolve the compound).

  • Step 4: Chemical Transfer. Using an anti-static weighing spatula, carefully transfer the 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole powder into a pre-tared vial. Cap the vial immediately after the desired mass is reached.

  • Step 5: Decontamination. Wipe down the spatula and balance area with a solvent-dampened Kimwipe (e.g., isopropanol) to capture any residual micro-dust. Dispose of the Kimwipe in a solid hazardous waste container.

Spill Response and Disposal Plan

Due to the presence of the chlorine atom and the trifluoromethyl group, 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole must be strictly segregated from general organic waste streams to comply with environmental regulations.

  • Liquid Waste: Any solvent containing this compound must be disposed of in a designated Halogenated Organic Waste carboy[3]. Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions (e.g., if inadvertently mixed with incompatible bases or oxidizing agents).

  • Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a sealed, clearly labeled solid hazardous waste bin.

  • Spill Protocol: In the event of a powder spill outside the hood, do not sweep dry, as this aerosolizes the halogenated irritant. Cover the spill with damp paper towels (using water or a mild solvent), carefully scoop the material into a hazardous waste bag, and wash the area thoroughly with soap and water.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. U.S. Department of Labor.[Link]

Sources

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